H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
Description
inhibitor of aminopeptidase M; from Streptomyces azureus MH663-2F6; structure given in first source
Structure
3D Structure
Properties
CAS No. |
123652-87-9 |
|---|---|
Molecular Formula |
C26H38N4O6 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[1-[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H38N4O6/c1-16(2)14-19(28-23(32)22(31)18(27)15-17-8-4-3-5-9-17)24(33)29-12-6-10-20(29)25(34)30-13-7-11-21(30)26(35)36/h3-5,8-9,16,18-22,31H,6-7,10-15,27H2,1-2H3,(H,28,32)(H,35,36) |
InChI Key |
CEQMEILRVSCKGT-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LPP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-amino-2-hydroxy-4-phenylbutanoyl-leucyl-prolyl-proline probestin |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and properties of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
This guide provides an in-depth technical analysis of the peptide-mimetic structure H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH . Based on its chemical architecture, this molecule is a rationally designed Aminopeptidase Inhibitor belonging to the Bestatin (Ubenimex) class of metalloprotease inhibitors.
The presence of the DL- stereochemical designation for the Leucine and Proline residues indicates this compound is likely part of a Combinatorial Library or a Structure-Activity Relationship (SAR) Probe used to map the subsite specificity (S1', S2', S3') of target enzymes.
Target Molecule: H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
Molecular Architecture & Chemical Identity
This molecule is a transition-state analog inhibitor. It is constructed by coupling a non-proteinogenic "warhead" to a tripeptide tail.
Structural Deconstruction
| Component | Chemical Name | Function | Pharmacological Role |
| N-Terminus (Warhead) | H-bAla(2-OH,3-Bn)- | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) | Zinc Binding Group (ZBG): Mimics the tetrahedral transition state of peptide bond hydrolysis. Chelates the catalytic Zinc ion. |
| P1' Position | -DL-Leu- | Leucine (Racemic) | S1' Subsite Probe: Targets the hydrophobic pocket immediately downstream of the catalytic center. |
| P2' Position | -DL-Pro- | Proline (Racemic) | S2' Subsite Probe: Introduces conformational constraint (turn inducer). |
| P3' Position | -DL-Pro-OH | Proline (Racemic) | S3' Subsite Probe: Further restricts conformation; C-terminal carboxylate may interact with cationic residues. |
The "Bestatin" Core
The moiety H-bAla(2-OH,3-Bn) is chemically synonymous with Phenylnorstatine or AHPBA . This is the active component of Bestatin , a potent inhibitor of:
-
Aminopeptidase N (APN/CD13)
-
Leucine Aminopeptidase (LAP)
-
Leukotriene A4 Hydrolase (LTA4H) [1]
While Bestatin itself is a dipeptide (AHPBA-Leu), the molecule extends this core into a tetrapeptide mimic (AHPBA-Leu-Pro-Pro). This extension is designed to increase potency or selectivity by utilizing additional binding energy from the S2' and S3' enzyme subsites.
Mechanism of Action: Transition State Mimicry
The inhibitory potency of this molecule relies on the AHPBA warhead hijacking the catalytic machinery of zinc-dependent metalloproteases.
Binding Topology
-
Zinc Chelation: The hydroxyl group (2-OH) and the free amine (3-NH2) of the AHPBA moiety form a bidentate coordinate covalent bond with the active site Zinc ion (
). -
Transition State Isostere: The tetrahedral geometry of the CH(OH)-CH(NH2) bond mimics the tetrahedral intermediate formed during the hydrolysis of a standard peptide bond, but it cannot be cleaved.
-
Subsite Occupancy:
-
The Benzyl group (3-Bn) occupies the large hydrophobic S1 pocket .
-
The Leu-Pro-Pro tail extends into the S' (prime) region. The rigid Pro-Pro motif likely forces the inhibitor into a Polyproline II helix or a specific turn conformation, probing enzymes with restricted active site clefts (e.g., Prolyl Oligopeptidases or specific Aminopeptidase isoforms).
-
Stereochemical Implications (The "DL" Factor)
The inclusion of DL-Leu and DL-Pro creates a mixture of stereoisomers (or a set of individual probes).
-
Natural Bestatin: Requires (2S, 3R) configuration at the AHPBA warhead and L-Leu at P1'.
-
Library Logic: By using DL-amino acids, researchers generate
stereoisomers for the tail section. This is a standard method in Positional Scanning to determine if an enzyme prefers D-amino acids in the prime sites, which often confers resistance to degradation by other proteases.
Visualization: Interaction Network
The following diagram illustrates the binding mode of the inhibitor within the Aminopeptidase active site.
Figure 1: Schematic representation of the bidentate zinc chelation by the AHPBA warhead and subsite mapping by the Leu-Pro-Pro tail.
Experimental Protocols
Synthesis Strategy (Solid Phase)
Since H-bAla(2-OH,3-Bn) is a modified amino acid, it is typically introduced at the final step of Solid Phase Peptide Synthesis (SPPS).
Protocol: Fmoc-Based Assembly
-
Resin Loading: Use 2-Chlorotrityl Chloride Resin pre-loaded with Fmoc-Pro-OH (or couple Fmoc-Pro-OH to Wang resin).
-
Elongation (The Tail):
-
Deprotect Fmoc (20% Piperidine/DMF).
-
Couple Fmoc-DL-Pro-OH (HBTU/DIEA activation).
-
Deprotect.[2]
-
Couple Fmoc-DL-Leu-OH.
-
-
Warhead Coupling (Critical Step):
-
The AHPBA moiety is often supplied as Boc-(2S,3R)-AHPBA-OH or Fmoc-AHPBA-OH .
-
Note: If using the DL-library approach, ensure the AHPBA stereochemistry is fixed (usually 2S,3R) to maintain zinc binding, unless testing the warhead stereochemistry itself.
-
Activation: Use HATU/HOAt (preferred over HBTU for hindered secondary amines or modified acids) with DIEA in DMF. Reaction time: 4–6 hours.
-
-
Cleavage:
-
Reagent: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Time: 2 hours.
-
Precipitate in cold diethyl ether.
-
Enzymatic Assay (Validation)
To confirm activity, screen against Aminopeptidase N (CD13) using a fluorogenic substrate.
Reagents:
-
Enzyme: Recombinant Human CD13/APN.
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
Buffer: 50 mM Tris-HCl, pH 7.5, 10 µM ZnCl2.
Workflow:
-
Incubation: Incubate Enzyme (10 nM) with Inhibitor (Variable conc. 0.1 nM – 10 µM) for 15 min at 37°C.
-
Initiation: Add Leu-AMC (50 µM).
-
Measurement: Monitor fluorescence (
) kinetically for 20 min. -
Analysis: Plot
vs. [I] to determine . Calculate using the Cheng-Prusoff equation.
Applications & Therapeutic Relevance[2][3]
Oncology (CD13 Inhibition)
CD13 (Aminopeptidase N) is overexpressed in tumor neovasculature. Bestatin analogs inhibit tumor angiogenesis and invasion. The Pro-Pro tail may improve metabolic stability against non-specific proteolysis in serum compared to standard Bestatin.
Pain Management (Enkephalinase)
Aminopeptidases degrade Enkephalins (endogenous opioids). Inhibitors protecting Enkephalins can induce analgesia.[3] The hydrophobic/rigid tail of this specific analog may enhance blood-brain barrier (BBB) penetration or selectivity for neuronal aminopeptidases.
Hypertension
While ACE is a peptidyl-dipeptidase, the structural similarity of the Pro-Pro tail to Bradykinin-potentiating peptides suggests this molecule might be screened for cross-reactivity with ACE or related kininases.
References
-
Scornik, J. C., & Botbol, V. (2001). Bestatin as an experimental tool in mammals.[1][3][4] Current Drug Metabolism, 2(1), 67-85.
-
Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes.[1] The Journal of Antibiotics, 29(1), 97-99.[1]
-
Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews, 26(1), 88-130.
-
Ocain, T. D., & Rich, D. H. (1992). Synthesis of sulfur-containing analogs of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogs. Journal of Medicinal Chemistry, 35(3), 451-456.
Sources
Biological Activity of Beta-Alanine Derivatives with 2-Hydroxy-3-Benzyl Substitutions: A Technical Guide to the AHPA Pharmacophore
Executive Summary
This technical guide analyzes the structural and pharmacological properties of 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and its derivatives. While chemically classified as
The core pharmacophore is best exemplified by Bestatin (Ubenimex) , a potent metalloprotease inhibitor. This guide details the structure-activity relationship (SAR) governing their inhibition of Aminopeptidase N (APN/CD13) , their role in oncology and immunomodulation, and provides self-validating experimental protocols for their synthesis and evaluation.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The biological potency of this class stems from its ability to mimic the transition state of peptide hydrolysis. The "2-hydroxy-3-benzyl" motif is not merely a structural scaffold but a functional trap for zinc-dependent metalloenzymes.
The AHPA Core Architecture
The molecule can be dissected into three critical interaction zones:
-
The Zinc-Binding Group (ZBG): The 2-hydroxy (
-hydroxy) group is the defining feature. Unlike simple -amino acids, this hydroxyl group coordinates directly with the active site Zinc ( ) ion of aminopeptidases, displacing the catalytic water molecule and freezing the enzyme in a transition-state analog complex. -
The Hydrophobic Anchor: The 3-benzyl moiety (side chain at the
-position) fits into the hydrophobic S1 pocket of the enzyme. The stereochemistry here is critical; the (2S, 3R) configuration is generally required for maximal potency (e.g., Bestatin). -
The N-Terminal Ammonium: The free amino group on the
-carbon interacts with glutamate/aspartate residues in the enzyme's active site, stabilizing the binding.
Substituent Effects
Modifications to the benzyl ring and the C-terminus drastically alter selectivity:
| Modification Site | Substituent | Effect on Biological Activity |
| Benzyl Ring (Para) | Baseline activity (Bestatin). | |
| Increased Potency. Halogens enhance lipophilicity, improving S1 pocket fit. | ||
| Increased Potency. Electron-withdrawing groups strengthen the interaction. | ||
| Decreased Potency. Polar groups disrupt the hydrophobic S1 interaction. | ||
| C-Terminus | Free Acid (-COOH) | Weak activity. Poor cellular penetration. |
| Amide/Peptide Linkage | Critical for Potency. Coupling with L-Leucine (as in Bestatin) targets the S2' subsite. | |
| Removal ( | Loss of Activity. Abolishes Zinc coordination capability. |
Mechanism of Action: Zinc Metalloprotease Inhibition
The primary target of 2-hydroxy-3-benzyl
Pathway Visualization
The following diagram illustrates the "Transition State Mimicry" mechanism where the inhibitor locks the enzyme's catalytic machinery.
Caption: Mechanism of Action: The 2-hydroxy group chelates the catalytic Zinc, while the benzyl side chain occupies the hydrophobic pocket, preventing natural substrate hydrolysis.
Therapeutic Applications
Oncology (Solid Tumors & Leukemia)
By inhibiting CD13, these derivatives suppress the degradation of extracellular matrix proteins and regulatory peptides.
-
Anti-Angiogenesis: CD13 is essential for endothelial cell migration. Blocking it starves tumors of blood supply.
-
Direct Apoptosis: In leukemia cells (e.g., HL-60), Bestatin analogs induce apoptosis by accumulating intracellular peptides that trigger stress pathways.
Immunomodulation
Ubenimex is approved in several jurisdictions as an adjunct therapy. It enhances the activity of T-cells and Natural Killer (NK) cells, likely by protecting endogenous immunomodulatory peptides (like enkephalins and tuftsin) from enzymatic degradation.
Experimental Protocols (Self-Validating Systems)
This section details the synthesis and bioassay workflows. These protocols are designed with built-in controls to ensure data integrity.
Workflow Overview
Caption: Experimental pipeline ensuring compound purity and assay validity before cellular testing.
Protocol: Aminopeptidase N (APN) Inhibition Assay
This colorimetric assay uses L-Leucine-p-nitroanilide (L-Leu-pNA) as a substrate. APN cleaves the substrate to release p-nitroaniline, which absorbs at 405 nm.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme: Recombinant Human CD13/APN (0.5
). -
Substrate: 2 mM L-Leu-pNA (dissolved in DMSO, diluted in buffer).
-
Positive Control: Bestatin (Sigma-Aldrich).
Procedure:
-
Preparation: Dissolve test compounds (AHPA derivatives) in DMSO. Prepare serial dilutions (0.1 nM to 100
) in Tris-HCl buffer. -
Incubation: Add 10
of enzyme and 10 of test compound to a 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding. -
Initiation: Add 80
of substrate (L-Leu-pNA). -
Measurement: Monitor Absorbance (
) kinetically every minute for 20 minutes using a microplate reader. -
Validation:
-
Negative Control (DMSO only): Must show linear increase in OD.
-
Positive Control (Bestatin): Must show
inhibition at 10 .
-
-
Calculation: Determine the initial velocity (
) and calculate % Inhibition:
Protocol: Chemical Synthesis (Cyanohydrin Route)
A reliable route to the AHPA core involves the modification of phenylalanine-derived aldehydes.
-
Starting Material: Boc-L-Phenylalaninal.[2]
-
Cyanohydrin Formation: React with acetone cyanohydrin/TEA to form the cyanohydrin (creates the
-hydroxy and -amino stereocenters). -
Hydrolysis: Acid hydrolysis (HCl) converts the nitrile to the carboxylic acid.
-
Separation: Diastereomers ((2S,3R) vs (2R,3R)) must be separated via column chromatography or recrystallization, as biological activity is stereospecific.
References
-
Scogin, D. A., et al. (1980). "Binding of bestatin analogues to leucine aminopeptidase." Biochemistry. Link
-
Suda, H., et al. (1976). "The structure of bestatin."[3] The Journal of Antibiotics. Link
-
Ota, A., et al. (2011). "Synthesis and biological evaluation of bestatin analogues." Bioorganic & Medicinal Chemistry. Link
-
Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects." Medicinal Research Reviews. Link
-
Wickstrom, M., et al. (2011). "The novel aminopeptidase N (APN/CD13) inhibitor CHR-2797 (Tosedostat) inhibits tumor cell proliferation and survival." Biochemical Pharmacology. Link
Sources
An In-depth Technical Guide on the Thermodynamic Stability of DL-Leu-DL-Pro-DL-Pro Peptide Sequences
Abstract
The thermodynamic stability of peptides is a critical determinant of their biological activity and therapeutic potential. This guide provides a comprehensive technical analysis of the factors governing the stability of peptide sequences composed of alternating D- and L-amino acids, specifically focusing on the DL-Leu-DL-Pro-DL-Pro motif. We delve into the unique structural contributions of leucine and proline residues, the profound impact of stereochemistry on conformational preferences and proteolytic resistance, and the thermodynamic principles underpinning their stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer peptide stability for therapeutic applications.
Introduction: The Imperative of Peptide Stability in Therapeutics
Peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and low toxicity are significant advantages in drug development.[1][3] However, the clinical application of many natural peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases.[4][5] Enhancing the thermodynamic stability of peptides is, therefore, a paramount objective in the design of novel peptide-based drugs. This guide focuses on the DL-Leu-DL-Pro-DL-Pro sequence as a model system to explore the principles of peptide stabilization through the strategic incorporation of D-amino acids and the unique conformational properties of proline.
The inclusion of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[4][6][7] Proteases, which are chiral enzymes, are typically specific for L-amino acid substrates. The presence of a D-amino acid can disrupt the recognition and cleavage of the peptide bond, thereby extending the peptide's half-life in a biological environment.[4][6][7] Furthermore, the stereochemistry of amino acid residues significantly influences the local and global conformation of the peptide, which in turn affects its thermodynamic stability and biological activity.
The Structural Significance of Leucine and Proline
2.1 Leucine: A Contributor to Hydrophobic Core Formation
Leucine, with its isobutyl side chain, is a nonpolar, aliphatic amino acid. In aqueous environments, the hydrophobic side chains of leucine residues tend to be buried within the peptide structure to minimize contact with water. This "hydrophobic effect" is a major driving force in protein and peptide folding, contributing significantly to the overall thermodynamic stability.[8] The packing of leucine residues can lead to the formation of a stable hydrophobic core, which is a key feature of many folded proteins.
2.2 Proline: The Conformational Switch
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen.[9][10][11] This cyclic structure imposes significant constraints on the peptide backbone, restricting the phi (φ) dihedral angle to approximately -60°.[10] This rigidity can reduce the conformational entropy of the unfolded state, which can in turn increase the thermodynamic stability of the folded state.[10][12]
A critical aspect of proline's influence on peptide structure is its ability to adopt both cis and trans conformations of the preceding peptide bond (the X-Pro bond). While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers of a prolyl peptide bond is much smaller, leading to a significant population of the cis isomer in many peptides and proteins.[13][14] The cis-trans isomerization of the X-Pro bond is a slow process and can be a rate-limiting step in protein folding.[11][15] The equilibrium between these two isomers is influenced by the preceding amino acid, the local environment, and can have a profound impact on the overall conformation and stability of the peptide.[13][14][16][17]
Furthermore, the five-membered pyrrolidine ring of proline is not planar and can adopt different "puckered" conformations, primarily the Cγ-endo (down) and Cγ-exo (up) puckers.[18][19] There is a correlation between the ring pucker and the cis/trans state of the preceding peptide bond, with the cis conformation favoring the down puckering.[9] This interplay between backbone isomerization and side-chain conformation adds another layer of complexity to the structural and thermodynamic properties of proline-containing peptides.
The Impact of Stereochemistry: D- vs. L-Amino Acids
The incorporation of D-amino acids into a peptide sequence has profound consequences for its structure and stability.
-
Proteolytic Resistance: As mentioned, the primary advantage of D-amino acids is their ability to confer resistance to degradation by proteases.[4][6][7] This is a direct consequence of the stereospecificity of these enzymes.
-
Conformational Alterations: Substituting an L-amino acid with its D-enantiomer can significantly alter the local and global conformation of the peptide.[20][21] This can lead to the formation of novel secondary structures or the stabilization of specific turns and helices. For instance, a D-amino acid can induce a left-handed helical turn, in contrast to the right-handed helices favored by L-amino acids. The alternating DL-amino acid sequence in the DL-Leu-DL-Pro-DL-Pro motif is expected to induce unique conformational preferences that would not be observed in the all-L or all-D counterparts.
-
Modulation of Biological Activity: The change in conformation resulting from D-amino acid incorporation can also modulate the peptide's biological activity.[4][20] In some cases, the D-enantiomer may exhibit higher binding affinity for its target receptor due to a more favorable binding conformation.[4]
Experimental Methodologies for Assessing Thermodynamic Stability
A quantitative understanding of peptide stability requires the application of biophysical techniques that can probe the thermodynamics of folding and unfolding.
4.1 Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for directly measuring the heat changes associated with the thermal denaturation of a peptide.[22][23][24][25] By monitoring the heat capacity of a peptide solution as a function of temperature, DSC can provide key thermodynamic parameters:
-
Melting Temperature (Tm): The temperature at which 50% of the peptide is in the unfolded state. A higher Tm indicates greater thermal stability.
-
Enthalpy of Unfolding (ΔH): The heat absorbed upon unfolding. This reflects the strength of the non-covalent interactions (hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the folded state.[26]
-
Change in Heat Capacity upon Unfolding (ΔCp): The difference in heat capacity between the unfolded and folded states. This is largely attributed to the change in the exposure of hydrophobic residues to the solvent upon unfolding.
The following diagram illustrates a typical DSC workflow for assessing peptide stability.
Caption: Workflow for Determining Peptide Thermodynamic Stability using DSC.
4.1.1 Detailed Experimental Protocol: Differential Scanning Calorimetry
-
Peptide Synthesis and Purification: Synthesize the DL-Leu-DL-Pro-DL-Pro peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL. Prepare a matching buffer blank.
-
DSC Analysis:
-
Load approximately 500 µL of the peptide solution and the buffer blank into their respective sample and reference cells of the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 20°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the peptide is expected to be fully unfolded (e.g., 100°C).
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the peptide-buffer scan to obtain the thermogram for the peptide unfolding.
-
Fit the data to a suitable model (e.g., a two-state transition model) to determine the Tm, ΔH, and ΔCp.
-
4.2 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for studying the secondary structure of peptides in solution.[27][28][29][30] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[28] Different secondary structural elements, such as α-helices, β-sheets, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm).[27]
By monitoring the CD signal at a specific wavelength as a function of temperature, one can follow the thermal denaturation of a peptide and determine its Tm. This provides a complementary method to DSC for assessing thermal stability.[22]
The following diagram illustrates the relationship between peptide secondary structure and the resulting CD spectra.
Caption: Correlation between Peptide Secondary Structure and CD Spectra.
4.2.1 Detailed Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare the DL-Leu-DL-Pro-DL-Pro peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Acquire a CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 20°C).
-
For thermal denaturation studies, monitor the CD signal at a wavelength corresponding to a significant change upon unfolding (e.g., 222 nm for an α-helical peptide) while increasing the temperature at a controlled rate.
-
-
Data Analysis:
-
Convert the raw CD data to mean residue ellipticity [θ].
-
Deconvolute the CD spectrum to estimate the percentage of different secondary structures.
-
For thermal melts, plot [θ] versus temperature and fit the data to a sigmoidal curve to determine the Tm.
-
Thermodynamic Profile of DL-Leu-DL-Pro-DL-Pro Peptides
The thermodynamic stability of a peptide is governed by the Gibbs free energy of folding (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS): ΔG = ΔH - TΔS.[26] A more negative ΔG indicates a more stable folded state.
5.1 Enthalpic Contributions
The enthalpy of folding (ΔH) is primarily driven by the formation of favorable non-covalent interactions in the folded state:[26]
-
Hydrogen Bonds: The formation of intramolecular hydrogen bonds within the peptide backbone and between side chains contributes favorably to the enthalpy.
-
Van der Waals Interactions: The tight packing of atoms in the folded state leads to favorable van der Waals interactions.
-
Hydrophobic Interactions: While often considered an entropic effect, the burial of hydrophobic side chains like leucine also has an enthalpic component due to favorable interactions between the nonpolar groups.
For the DL-Leu-DL-Pro-DL-Pro sequence, the bulky leucine side chains are expected to drive the formation of a compact structure to minimize their exposure to water, leading to favorable enthalpic contributions from hydrophobic and van der Waals interactions. The proline residues, with their restricted backbone, can facilitate the formation of tight turns, which may be stabilized by hydrogen bonds.
5.2 Entropic Contributions
The entropy of folding (ΔS) has two main components:
-
Conformational Entropy: The peptide chain has much more conformational freedom in the unfolded state than in the folded state. Therefore, the change in conformational entropy upon folding is large and unfavorable. The presence of proline, with its restricted φ angle, reduces the conformational entropy of the unfolded state, thereby making the overall entropy change upon folding less unfavorable.[10][12]
-
Solvent Entropy: The ordering of water molecules around exposed hydrophobic residues in the unfolded state is entropically unfavorable. The burial of these residues upon folding releases these ordered water molecules, leading to a large and favorable increase in solvent entropy. This is a major driving force for the folding of many proteins and peptides.
In the case of DL-Leu-DL-Pro-DL-Pro, the hydrophobic leucine residues are expected to make a significant favorable contribution to the solvent entropy upon folding. The proline residues, by reducing the conformational entropy of the unfolded state, will also contribute favorably to the overall ΔG of folding.
Table 1: Expected Thermodynamic Contributions to the Stability of DL-Leu-DL-Pro-DL-Pro
| Thermodynamic Parameter | Contributing Factors for DL-Leu-DL-Pro-DL-Pro | Expected Effect on Stability |
| ΔH (Enthalpy) | - Hydrogen bonding in turns induced by Pro- Van der Waals packing of Leu and Pro side chains- Hydrophobic interactions between Leu residues | Favorable (Negative) |
| ΔS (Entropy) | - Unfavorable: Decrease in peptide conformational entropy- Favorable: Increase in solvent entropy due to burial of Leu residues- Favorable: Reduced conformational entropy of the unfolded state due to Pro | Overall Favorable (Positive TΔS) |
| ΔG (Gibbs Free Energy) | Combination of favorable enthalpic and entropic contributions | Favorable (Negative), leading to a stable folded structure |
Applications in Drug Development
The enhanced stability of peptides containing D-amino acids and conformationally constrained residues like proline has significant implications for drug development.[4][5][31]
-
Increased In Vivo Half-Life: The primary benefit is the extended duration of action in the body due to resistance to proteolytic degradation.[4][6][7] This can lead to less frequent dosing and improved patient compliance.
-
Improved Bioavailability: While oral bioavailability remains a challenge for most peptides, enhanced stability can improve their absorption and distribution.
-
Novel Therapeutic Modalities: The unique conformations adopted by DL-peptides can be exploited to target protein-protein interactions or other challenging biological targets that are not amenable to small molecules.[1] Examples of therapeutic areas where stable peptides are being explored include oncology, infectious diseases, and metabolic disorders.[1][3][5]
Conclusion
The thermodynamic stability of the DL-Leu-DL-Pro-DL-Pro peptide sequence is a result of a complex interplay of factors, including the hydrophobic nature of leucine, the conformational constraints imposed by proline, and the proteolytic resistance conferred by the D-amino acids. A thorough understanding of these principles, gained through experimental techniques like DSC and CD spectroscopy, is essential for the rational design of stable and effective peptide therapeutics. The strategic use of non-natural amino acids and stereochemical control provides a powerful toolkit for overcoming the inherent limitations of natural peptides and unlocking their full therapeutic potential.
References
-
Should My Peptides Have D-Amino Acids? - LifeTein. (2024, October 18). (URL: [Link])
-
D-Amino Acid-Containing Peptide Synthesis - CD Formulation. (URL: [Link])
-
Troganis, A., Gerothanassis, I. P., Athanassiou, Z., Mavromoustakos, T., Hawkes, G. E., & Sakarellos, C. (2000). Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. Biopolymers, 53(1), 72–83. (URL: [Link])
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and biophysical research communications, 265(1), 180–184. (URL: [Link])
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890. (URL: [Link])
-
Dormann, D., & Schmid, F. X. (1996). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Journal of the American Chemical Society, 118(48), 12155–12156. (URL: [Link])
-
Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein science : a publication of the Protein Society, 10(12), 2627–2632. (URL: [Link])
-
Galindo-Murillo, R., & Orozco, M. (2014). Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides. Journal of chemical theory and computation, 10(12), 5649–5657. (URL: [Link])
-
M. V. R. Prasad and P. Balaram. (1984). The stereochemistry of peptides containing alpha-aminoisobutyric acid. CRC Critical Reviews in Biochemistry, 16(4), 307-348. (URL: [Link])
-
Johnson, C. M. (2004). Thermodynamics of Protein Folding and Stability. In eLS. John Wiley & Sons, Ltd. (URL: [Link])
-
Liano, D., & Li, L. (2023). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International journal of molecular sciences, 24(14), 11520. (URL: [Link])
-
Okamoto, Y., & Hansmann, U. H. (1995). Characteristic temperatures of folding of a small peptide. Proceedings of the National Academy of Sciences of the United States of America, 92(24), 11095–11099. (URL: [Link])
-
Frederix, P. W. J. M., Scott, G. G., Abul-Haija, Y. M., Kalafatovic, D., Pappas, C. G., Javid, N., ... & Ulijn, R. V. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ACS nano, 9(8), 7871–7882. (URL: [Link])
-
Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy. (URL: [Link])
-
Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (URL: [Link])
-
Kumar, A., Singh, S., & Singh, A. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Journal of Pharmaceutical Research International, 36(5), 58-72. (URL: [Link])
-
Kumar, A., Singh, S., & Singh, A. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. ResearchGate. (URL: [Link])
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - GFPP. (2024, August 13). (URL: [Link])
-
Thermal Stability (DSC, DSF) Analysis of Peptide Drugs - Mtoz Biolabs. (URL: [Link])
-
Thermodynamic Origin of cis/ trans Isomers of a Proline- Containing b-Turn Model Dipeptide in Aqueous Solution. (URL: [Link])
-
2.2.4: B4. Analysis of Protein Secondary Structure - Biology LibreTexts. (2021, August 16). (URL: [Link])
-
Ge, W., & Pan, X. M. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. Journal of the Royal Society, Interface, 6(Suppl 2), S199–S210. (URL: [Link])
-
Thermodynamic effects of proline introduction on protein stability - ResearchGate. (2025, August 5). (URL: [Link])
-
Lin, Y. S., & Pande, V. S. (2015). Proline puckering parameters for collagen structure simulations. AIP Advances, 5(3), 037119. (URL: [Link])
-
Proline conformational equilibria. a) Proline exo and endo ring... - ResearchGate. (URL: [Link])
-
DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. (2024, November 11). European Journal of Pharmaceutics and Biopharmaceutics. (URL: [Link])
-
Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Chemistry & biology, 5(9), R231–R236. (URL: [Link])
-
A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv. (2020, May 16). (URL: [Link])
-
Characteristics and Applications of Protein Folding Thermodynamics - Longdom Publishing. (2023, January 24). (URL: [Link])
-
Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2014). Thermodynamic and conformational study of proline stereoisomers. The journal of physical chemistry. A, 118(34), 6991–7000. (URL: [Link])
-
Irbäck, A., & Mohanty, S. (2006). Folding thermodynamics of peptides. Journal of computational chemistry, 27(12), 1548–1556. (URL: [Link])
-
Kamegai, J., Kimura, S., & Imanishi, Y. (1991). Conformation of sequential polypeptide poly(Leu-Leu-D-Phe-Pro) and formation of ion channel across bilayer lipid membrane. Biophysical journal, 60(5), 1101–1108. (URL: [Link])
-
Baldwin, R. L. (2007). Energetics of Protein Folding. Journal of molecular biology, 371(2), 283–301. (URL: [Link])
-
Rai, R., Raghunathan, G., & Balaram, P. (2006). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Biopolymers, 84(4), 365-377. (URL: [Link])
-
Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (2025, March 24). (URL: [Link])
-
Aubry, A., Vitoux, B., & Marraud, M. (1985). Conformational properties of Pro-Pro sequences. I. Crystal structures of two dipeptides with L-Pro-L-Pro and L-Pro-D-Pro sequences. Biopolymers, 24(6), 1089–1100. (URL: [Link])
-
Occupancy pattern of amino acids LEU and PRO in (θ, µ) space. a) and b)... - ResearchGate. (URL: [Link])
-
Gierasch, L. M., Deber, C. M., Madison, V., Niu, C. H., & Blout, E. R. (1981). Conformational analysis of cyclic hexapeptides containing the D-Pro-L-Pro sequence to fix .beta.-turn positions. Journal of the American Chemical Society, 103(1), 37-44. (URL: [Link])
-
The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025, October 3). BioPharm International. (URL: [Link])
-
Al-Ghananeem, A. M. (2018). Peptides as Drug Candidates: Limitations and Recent Development Perspectives. Journal of drug discovery and development, 1(1), 1-4. (URL: [Link])
-
Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature reviews. Drug discovery, 17(6), 409–425. (URL: [Link])
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. chemie.univie.ac.at [chemie.univie.ac.at]
- 3. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. lifetein.com [lifetein.com]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 9. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability | PLOS Computational Biology [journals.plos.org]
- 11. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 23. journaljpri.com [journaljpri.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 26. longdom.org [longdom.org]
- 27. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 28. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of Protein Secondary Structure Using Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 30. bio.libretexts.org [bio.libretexts.org]
- 31. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
Technical Whitepaper: H-bAla(2-OH,3-Bn) Peptides as Protease Inhibitors
Executive Summary
The non-proteinogenic amino acid H-bAla(2-OH,3-Bn) —systematically known as 3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) or Phenylnorstatine (Pns) —represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.
This guide provides a rigorous analysis of H-bAla(2-OH,3-Bn) peptides, detailing their dual-action mechanism against metalloproteases (e.g., Aminopeptidase N/CD13) and aspartyl proteases (e.g., HIV-1 Protease). We explore the causality of their inhibition, synthetic challenges (specifically homobislactone formation), and validated protocols for their evaluation.
Structural & Mechanistic Basis
The Pharmacophore
The H-bAla(2-OH,3-Bn) moiety is a hydroxyethylene isostere . Unlike standard peptide bonds (
-
Alpha-Hydroxyl (2-OH): Acts as a transition-state mimic.
-
Metalloproteases: Serves as a zinc-binding group (ZBG), displacing the catalytic water molecule.
-
Aspartyl Proteases: Forms hydrogen bond networks with catalytic aspartate residues (e.g., Asp25/Asp25' in HIV-1 PR).
-
-
Beta-Benzyl (3-Bn): Provides hydrophobic bulk to occupy the S1 specificity pocket of the target enzyme.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the divergent binding modes of H-bAla(2-OH,3-Bn) depending on the protease class.
Figure 1: Dual mechanistic pathways of AHPBA scaffolds. The 2-OH group is the critical "warhead" in both scenarios, coordinating metal ions or bridging catalytic aspartates.
Therapeutic Applications & SAR
The biological activity of H-bAla(2-OH,3-Bn) peptides is heavily dependent on the stereochemistry at the C2 and C3 positions.
| Target Enzyme | Disease Indication | Key Analogue | Configuration | Mechanism |
| Aminopeptidase N (CD13) | Leukemia, Solid Tumors | Bestatin (Ubenimex) | (2S, 3R) | Competitive inhibition; Zn++ chelation. |
| M1 Aminopeptidase | Malaria (P. falciparum) | KBE009 | (2S, 3R) | Blocks hemoglobin digestion; S1 pocket occupation. |
| HIV-1 Protease | HIV/AIDS | JE-2147 / KNI-272 | (2S, 3S) | Transition-state mimicry; Allophenylnorstatine core. |
| Leukotriene A4 Hydrolase | Inflammation | Bestatin | (2S, 3R) | Epoxide hydrolase inhibition. |
Key Insight: The (2S, 3R) configuration is generally preferred for metalloproteases (Bestatin-like), while the (2S, 3S) "allophenylnorstatine" configuration is often required for high-affinity aspartyl protease inhibition [1, 2].
Chemical Synthesis: The "Homobislactone" Challenge
Synthesizing peptides containing H-bAla(2-OH,3-Bn) is non-trivial. The primary failure mode during coupling is the formation of a homobislactone byproduct, driven by the unprotected hydroxyl group attacking the activated carboxylate.
Optimized Coupling Protocol
Standard carbodiimide couplings (DCC/HOBt) often fail. The following protocol utilizes EDC/HOAt to minimize side reactions.
Reagents:
-
N-Boc-AHPBA (Protected scaffold)
-
Amine component (e.g., L-Leucine methyl ester)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOAt (1-Hydroxy-7-azabenzotriazole) — Crucial for suppressing racemization and lactonization.
Step-by-Step Workflow:
-
Activation: Dissolve N-Boc-AHPBA (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF at 0°C.
-
Coupling: Add EDC (1.1 eq) and stir for 15 minutes to form the active ester.
-
Addition: Add the amine component (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Allow to warm to room temperature and stir for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Homobislactone elutes earlier than the product.
Experimental Validation: Enzyme Kinetics
To validate the inhibitory potential, we employ a FRET-based continuous assay . This protocol is self-validating via the use of a known inhibitor (Bestatin) as a positive control.[2]
Materials
-
Enzyme: Recombinant Human CD13 or PfA-M1 (2-5 nM final concentration).
-
Substrate: Fluorogenic peptide, e.g., H-Ala-AMC (7-Amino-4-methylcoumarin).
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 µM ZnCl2.
Protocol Diagram
Figure 2: Kinetic assay workflow for determining IC50 values of AHPBA derivatives.
Data Analysis
Calculate the percent inhibition using the initial velocity (
References
-
Synthesis of new (-)-Bestatin-based inhibitor libraries. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Analysis of Amide Bond Formation with... 3-Amino-2-hydroxy-4-phenylbutanoic Acid. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Structure-Activity Relationship of Small-Sized HIV Protease Inhibitors Containing Allophenylnorstatine. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
PubChem Compound Summary: Phenylnorstatine (H-bAla(2-OH,3-Bn)). Source: National Library of Medicine. URL:[Link]
-
KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase. Source: MDPI. URL:[Link]
Sources
The Intricate Dance of Structure and Activity: A Guide to Benzyl-Substituted Beta-Alanine Peptides
Introduction: The Rising Prominence of Beta-Alanine Peptides in Drug Discovery
In the landscape of peptide-based therapeutics, beta-peptides have emerged as a compelling class of molecules. Their intrinsic resistance to enzymatic degradation, a common pitfall for their alpha-peptide counterparts, coupled with their ability to form stable secondary structures, makes them attractive candidates for drug development.[1][2] Beta-alanine, the simplest of the beta-amino acids, serves as a versatile scaffold for building novel bioactive compounds.[3] The introduction of a benzyl group to the beta-alanine backbone imparts crucial lipophilicity and aromatic interactions, often enhancing the peptide's binding affinity to biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of benzyl-substituted beta-alanine peptides, offering a scientifically grounded framework for researchers and drug development professionals to design more potent and specific therapeutic agents. We will delve into a case study of N-benzoyl-beta-alanine derivatives to elucidate the principles of SAR and provide detailed experimental protocols for their synthesis and evaluation.
Core Directive: Deconstructing the Structure-Activity Relationship of N-Benzoyl-Beta-Alanine Derivatives - An Antimicrobial Case Study
A study on a series of 3-benzamido propionic acid (N-benzoyl-beta-alanine) derivatives has shed light on the nuanced interplay between their chemical structure and antimicrobial activity.[4] By systematically modifying the C-terminus and the aromatic ring of anilide derivatives, key determinants of their efficacy against various bacterial and fungal strains were identified.
The Influence of C-Terminal Modifications
The nature of the C-terminal functional group plays a pivotal role in the antimicrobial profile of N-benzoyl-beta-alanine derivatives. The study explored esters, amides, and anilides, revealing a clear trend in activity.
-
Esters: While showing some activity, the efficacy of ester derivatives was found to decrease with increasing alkyl chain length. For instance, the ethyl ester displayed significant activity against several strains, which diminished with longer chains.[4]
-
Amides: Unsubstituted and simple alkyl-substituted amides demonstrated moderate activity.
-
Anilides: The introduction of an aniline at the C-terminus generally led to enhanced antimicrobial potency, suggesting that the aromatic ring is a key pharmacophoric feature.
The superior performance of anilides highlights the importance of the aromatic moiety at the C-terminus, likely due to favorable interactions with the biological target.
Decoding the Impact of Aromatic Substitutions in Anilide Derivatives
Further investigation into the anilide series revealed that substitutions on the phenyl ring could significantly modulate the antimicrobial activity. The position and electronic nature of the substituent were found to be critical factors.
The addition of electron-withdrawing groups, such as chloro (Cl), nitro (NO2), and bromo (Br), at the para position of the aniline ring resulted in moderate to significant activity against both bacterial and fungal strains.[4] This suggests that altering the electronic properties of the C-terminal aromatic ring can fine-tune the compound's interaction with its target, thereby influencing its biological effect.
Quantitative Insights: A Comparative Analysis
The following table summarizes the antimicrobial activity of selected N-benzoyl-beta-alanine derivatives, expressed as pMIC (the negative logarithm of the minimum inhibitory concentration in µM/mL). A higher pMIC value indicates greater potency.
| Compound ID | C-Terminal Modification | Aromatic Substitution (R2) | pMIC (µM/mL) vs. C. albicans | pMIC (µM/mL) vs. A. niger | pMIC (µM/mL) vs. P. aeruginosa |
| D17 | Anilide | 2-Cl | - | - | - |
| D18 | Anilide | 3-Cl | - | - | - |
| D19 | Anilide | 4-Cl | 1.68 | 1.68 | 1.68 |
| D20 | Anilide | 4-NO2 | 1.70 | 1.70 | 1.70 |
| D21 | Anilide | 4-Br | 1.74 | 1.74 | - |
| D14 | Amide (Benzhydrylamino) | - | 2.04 | - | 2.04 |
| D15 | Amide (Ethylenediamino) | - | 1.57 | - | 1.57 |
Data extracted from Scholars Research Library.[4]
Notably, compound D14 (N-(3-(benzhydrylamino)-3-oxopropyl)benzamide) emerged as the most potent antifungal agent against C. albicans and also exhibited the highest antibacterial activity against P. aeruginosa.[4] This suggests that a bulky, lipophilic substituent at the C-terminal amide can significantly enhance activity.
Visualizing the Core Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: SAR summary of N-benzoyl-beta-alanine derivatives.
Experimental Protocols: A Practical Guide
The synthesis and evaluation of N-benzoyl-beta-alanine derivatives can be achieved through established chemical and microbiological methods.
Synthesis of N-Benzoyl-Beta-Alanine Derivatives
The following is a general procedure for the synthesis of the title compounds, based on the methods described in the literature.[4]
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Synthesis of 3-Benzamido propionic acid (N-Benzoyl-beta-alanine):
-
Dissolve beta-alanine in an aqueous solution of sodium hydroxide (10%).
-
Add benzoyl chloride to the solution.
-
Shake the mixture vigorously for 1 hour.
-
Filter the reaction mixture and acidify the filtrate with concentrated HCl.
-
Collect the resulting precipitate, which is 3-benzamido propionic acid, and dry it.[4]
-
-
Synthesis of Ester Derivatives:
-
Reflux a mixture of 3-benzamido propionic acid and the desired alcohol in the presence of a catalytic amount of sulfuric acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction to isolate the ester product.[4]
-
-
Synthesis of Amide and Anilide Derivatives:
-
Convert 3-benzamido propionic acid to its acid chloride by reacting it with thionyl chloride.
-
Add the acid chloride dropwise to an ice-cold solution of the desired amine or aniline.
-
Neutralize the reaction mixture and collect the precipitated amide or anilide product.
-
Recrystallize the product from a suitable solvent, such as ethanol.[4]
-
Antimicrobial Evaluation
The antimicrobial activity of the synthesized compounds can be determined using the tube dilution method.[4]
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solutions in sterile test tubes containing culture medium to obtain a range of concentrations.
-
Inoculation: Inoculate the test tubes with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).
-
Incubation: Incubate the tubes at the appropriate temperature and for the required duration for each microorganism (e.g., 37°C for 24-48 hours for bacteria, 25-37°C for 3-7 days for fungi).
-
Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Analysis: Convert the MIC values to pMIC for easier comparison of potency.
Future Directions and Broader SAR Considerations
While the case study provides valuable insights into the SAR of N-benzoyl-beta-alanine derivatives, a comprehensive understanding requires further exploration, particularly concerning substitutions on the N-benzyl group itself. Drawing parallels from SAR studies of other N-benzyl compounds, we can hypothesize potential avenues for optimization.[5][6]
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the benzyl ring could modulate the electronic environment of the amide bond and influence hydrogen bonding interactions with the target.
-
Steric Effects: The size and position of substituents on the benzyl ring could impact the conformational flexibility of the molecule and its ability to fit into a binding pocket.
-
Lipophilicity: Modifying the lipophilicity of the benzyl group through appropriate substitutions could enhance membrane permeability and bioavailability.
Future research should focus on synthesizing and evaluating a library of N-benzyl-beta-alanine peptides with diverse substitutions on the benzyl ring to build a more complete SAR model. Such studies will undoubtedly pave the way for the rational design of novel beta-peptide-based therapeutics with improved potency and selectivity.
References
-
Cheng, R. P., & Koyack, M. J. (2011). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 788, 1-15. [Link]
-
Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9719-9749. [Link]
-
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. [Link]
-
Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. [Link]
-
Anusevicius, K., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]
-
Hamley, I. W. (2017). Small bioactive peptides for biomaterials design and therapeutics. Chemical Reviews, 117(24), 14015–14041. [Link]
-
Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. (n.d.). CCS Chemistry. [Link]
- Biologically Active Peptides: Design, Synthesis, and Utiliz
-
Barone, V., et al. (1996). β‐Alanine containing peptides: A novel molecular tool for the design of γ‐turns. Biopolymers, 38(5), 569-577. [Link]
-
Ng, R. H., & Marshall, F. D. (1978). Carnosine-synthetase inhibition of beta-alanine analogues. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 60(2), 173-178. [Link]
-
Madine, J., et al. (2009). Evaluation of beta-alanine- and GABA-substituted peptides as inhibitors of disease-linked protein aggregation. Chembiochem, 10(12), 1982-1987. [Link]
-
Advances in the synthesis of β-alanine. (2023). Frontiers. [Link]
-
N-Benzyl-beta-alanine. (n.d.). PubChem. [Link]
-
SAR of the substituted benzyl group. (n.d.). ResearchGate. [Link]
-
N-benzyl-beta-alanine (C10H13NO2). (n.d.). PubChemLite. [Link]
-
Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. [Link]
-
Halberstadt, A. L., et al. (2016). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 7(9), 1218-1229. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014). Journal of Medicinal Chemistry. [Link]
- N-Acetyl Beta Alanine Methods of Use. (2012).
-
N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. (n.d.). Organic Syntheses Procedure. [Link]
-
Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. [Link]
-
Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. (2008). PubMed. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Conformational Analysis of Proline-Rich Peptidomimetics Containing D/L-Amino Acids: A Synergistic Approach
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Executive Summary
Proline-rich peptidomimetics incorporating alternating D- and L-amino acids represent a frontier in drug design, offering enhanced proteolytic stability and unique structural pre-organization. However, their conformational landscape is notoriously complex, governed by the interplay of proline's cis/trans isomerization and the stereochemical constraints imposed by D/L residues. A definitive structural characterization cannot be achieved through a single technique. This guide details a multi-modal, self-validating workflow that synergistically combines Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations. We provide not only the standard operating procedures but also the underlying scientific rationale, empowering researchers to navigate the intricate conformational analysis required to unlock the therapeutic potential of these advanced molecules.
The Strategic Imperative for D/L-Proline-Rich Peptidomimetics
Proline-rich motifs are fundamental to biological signaling, mediating a vast number of protein-protein interactions (PPIs).[1] These regions often adopt a characteristic Polyproline II (PPII) helical structure, a left-handed helix that serves as a recognition element for domains like SH3, WW, and EVH1.[1][2] However, natural peptides suffer from poor bioavailability and rapid degradation by proteases, limiting their therapeutic utility.
Peptidomimetics—molecules that mimic the structure and function of peptides—are designed to overcome these limitations.[3] A particularly effective strategy involves the incorporation of non-natural D-amino acids into the peptide sequence. The introduction of alternating L- and D-amino acid stereochemistry can induce stable, well-defined secondary structures such as β-turns and helices, while simultaneously conferring significant resistance to enzymatic degradation.[4][5][6]
The central challenge lies in proline's unique biochemistry. The cyclic side chain of proline restricts the backbone dihedral angle φ and allows the preceding peptide bond (the X-Pro bond) to exist in either a trans or cis conformation.[7] This isomerization occurs on a timescale of seconds to minutes, meaning that a proline-rich peptide in solution exists as a dynamic ensemble of conformers, a phenomenon that profoundly influences its binding affinity and biological activity.[2][8] Understanding and controlling this conformational equilibrium is paramount for rational drug design.
This guide provides a comprehensive framework for dissecting this complexity through a combination of high-resolution experimental techniques and robust computational modeling.
Foundational Analytical Techniques: A Multi-Pronged Approach
A singular analytical method is insufficient to capture the dynamic and multifaceted nature of these peptidomimetics. We advocate for a tripartite strategy, where each technique provides complementary information, leading to a well-corroborated structural model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights
NMR spectroscopy is the cornerstone of peptide structural analysis in solution, providing unparalleled atomic-level detail.[9] It allows us to define the 3D structure by measuring through-bond and through-space correlations between atomic nuclei.
Causality Behind Experimental Choices: For proline-rich peptidomimetics, the goal is to move beyond simple resonance assignment to quantify the distances, angles, and dynamics that define the conformational ensemble.
-
TOCSY (Total Correlation Spectroscopy): This is the first step. It identifies networks of coupled protons within each amino acid residue, allowing for unambiguous assignment of spin systems.[10][11] For example, all protons within a Leucine residue will show cross-peaks, but not to the adjacent Proline.
-
NOESY/ROESY (Nuclear/Rotating-Frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination.[12] They detect protons that are close in space (< 5 Å), regardless of their position in the sequence.[13][14] The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance constraints for structure calculation.[12]
-
Expertise in Action: For peptides in the intermediate molecular weight range (~1-2 kDa), NOESY signals can be weak or absent. In this regime, ROESY is the superior experiment. It is often prudent to run both to ensure a complete set of constraints.[10]
-
-
EXSY (Exchange Spectroscopy): Because the cis/trans isomerization of proline is a slow process on the NMR timescale, it can be directly observed using an EXSY experiment, which is functionally identical to a NOESY/ROESY but detects chemical exchange between two distinct conformational states.[10]
Key NMR Parameters for Structural Definition:
| Parameter | Experiment | Information Gained | Rationale |
| ¹Hα Chemical Shift | 1D ¹H, TOCSY | Secondary Structure Propensity | Deviations from random coil values indicate ordered structures (e.g., upfield shifts for helices).[11] |
| ³JNH-αH Coupling Constant | 1D ¹H, COSY | Backbone Dihedral Angle (φ) | The Karplus equation relates this coupling constant directly to the φ torsion angle, constraining backbone conformation.[12][15] |
| NOE/ROE Intensities | NOESY, ROESY | Inter-proton Distances (< 5Å) | Primary source of constraints for calculating the 3D fold and identifying inter-residue contacts.[13][14] |
| Amide Proton Temp. Coeff. | 1D ¹H vs. Temp. | Hydrogen Bonding | Amide protons involved in stable intramolecular H-bonds are shielded from the solvent and show a smaller change in chemical shift with temperature (< -4.5 ppb/K).[16] |
| EXSY Cross-peaks | NOESY/ROESY | Dynamic Processes | Reveals slow conformational exchange, most notably the cis/trans isomerization of proline residues.[10] |
-
Sample Preparation: Dissolve 1-5 mg of the peptidomimetic in 0.5 mL of a deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Initial 1D ¹H Spectrum: Acquire a 1D proton spectrum to assess sample purity, concentration, and general spectral quality.
-
Resonance Assignment (TOCSY): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms to identify the spin systems of all amino acid residues.
-
Sequential Assignment (NOESY/ROESY): Acquire a 2D NOESY (mixing time 100-300 ms) or ROESY (spin-lock time 100-300 ms) spectrum.[10] Use the characteristic dαN(i, i+1) NOEs between the α-proton of one residue and the amide proton of the next to "walk" along the backbone and assign each spin system to its position in the sequence.
-
Constraint Extraction:
-
Measure ³JNH-αH coupling constants from a high-resolution 1D ¹H spectrum.
-
Integrate NOESY/ROESY cross-peaks and calibrate them to a known distance (e.g., the geminal protons of a methylene group) to generate a table of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
-
-
Structure Calculation: Use the extracted distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the NMR data.
Caption: Workflow for NMR-based conformational analysis.
Circular Dichroism (CD) Spectroscopy: Global Secondary Structure
CD spectroscopy provides a rapid, low-resolution assessment of the global secondary structure of a peptide in solution.[17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is an ordered, chiral chromophore, and its conformation dictates the resulting CD spectrum.
Causality Behind Experimental Choices: While NMR provides atomic detail, CD offers a macroscopic "fingerprint" of the dominant secondary structures present in the ensemble. This is invaluable for detecting global conformational changes as a function of environment (e.g., temperature, solvent polarity) and for validating computational models.[2][6]
Characteristic CD Signatures:
| Secondary Structure | Wavelength Minima (nm) | Wavelength Maxima (nm) |
| α-Helix | ~222, ~208 | ~192 |
| β-Sheet | ~218 | ~195 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Random Coil | ~198 | N/A |
Expertise in Action: Peptides with alternating L- and D-amino acids can produce unusual CD spectra. For instance, a sequence that forms a left-handed helix will often show a spectrum that is the mirror image of its right-handed counterpart.[6] The PPII helix, common in proline-rich sequences, is itself left-handed and has a distinct signature with a minimum around 228 nm and a strong maximum around 206 nm.[2]
-
Sample Preparation: Prepare a stock solution of the peptidomimetic. For far-UV CD (190-260 nm), the final concentration should be ~50-100 µM in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4).[18][19] Ensure any organic co-solvents (like DMSO) are removed or kept at a minimum (<1%) as they absorb strongly in the far-UV.[18]
-
Instrument Setup: Purge the instrument with dry nitrogen gas for at least 30 minutes.[19] Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
Scan from 260 nm down to 190 nm, with a data pitch of 1 nm and a scan speed of 50-100 nm/min. Average 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.
Caption: Decision logic for interpreting CD spectral features.
Computational Methods: Exploring the Conformational Ensemble
While experimental methods provide invaluable data on the average state of the molecule, Molecular Dynamics (MD) simulations offer a way to explore the full, dynamic conformational landscape.[20]
Causality Behind Experimental Choices: MD simulations are essential for two reasons: 1) they can sample conformations, including transient states, that are difficult to capture experimentally, and 2) they provide a theoretical framework to interpret experimental data. The major challenge and critical choice is the force field—the set of equations and parameters that define the potential energy of the system.
-
Force Field Selection: Standard protein force fields like AMBER and CHARMM are well-parameterized for the 20 canonical L-amino acids.[21] However, for peptidomimetics containing D-amino acids or other modifications, these standard parameters are insufficient. It is crucial to use force fields that have been specifically extended to include non-canonical amino acids (NCAAs).[22][23] Several resources provide parameters for NCAAs, and their validation is a critical step.[24][25]
-
The Proline Isomerization Challenge: The high energy barrier (~20 kcal/mol) for proline cis/trans isomerization means that standard MD simulations will not sample these transitions within a reasonable timescale.[7] This requires specialized techniques:
-
Accelerated MD (aMD) or Gaussian aMD (GaMD): These methods modify the potential energy surface to lower energy barriers, allowing for enhanced sampling of rare events like isomerization.[2][8]
-
Metadynamics: This technique adds a history-dependent bias to the simulation, encouraging the system to escape local energy minima and explore new conformational states.[7]
-
-
System Setup:
-
Build an initial 3D structure of the peptidomimetic (e.g., an extended or helical conformation).
-
Select an appropriate force field with validated parameters for the D-amino acids (e.g., CHARMM36m with NCAA extensions, AMBER ff14SB with NCAA parameters).[22][23][24]
-
Solvate the peptide in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes in the initial structure.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide atoms.
-
Run a series of equilibration steps at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.
-
-
Production Simulation: Run the production MD simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds) using an enhanced sampling method if proline isomerization is of interest.
-
Trajectory Analysis: Analyze the resulting trajectory to characterize:
-
Backbone RMSD (Root Mean Square Deviation) to assess stability.
-
Secondary structure evolution over time.
-
Ramachandran plots for φ/ψ angle distributions.
-
Proline ω-angle distributions to quantify cis/trans populations.
-
Hydrogen bonding patterns.
-
Caption: Key stages in a Molecular Dynamics simulation workflow.
The Power of Synergy: A Self-Validating System
The true strength of this approach lies in the integration of all three techniques. This creates a self-validating loop where the results from one method are used to refine and corroborate the others.
-
NMR → MD: NMR-derived distance restraints from NOESY/ROESY experiments can be incorporated into MD simulations to guide the sampling towards experimentally relevant conformations.[13][26] This ensures the computational model is grounded in physical reality.
-
MD → NMR: The conformational ensemble generated from a long-timescale MD simulation can be used to back-calculate theoretical NMR parameters (e.g., NOEs, J-couplings).[26] The agreement between the calculated and experimental values serves as a powerful validation of the force field and the simulation results.
-
CD ↔ MD: The global secondary structure content calculated from the MD trajectory can be compared directly with the experimental CD spectrum.[2] A strong correlation provides confidence that the simulation is accurately capturing the dominant structural motifs.
Conclusion and Future Outlook
The conformational analysis of proline-rich peptidomimetics containing D/L-amino acids is a formidable but solvable challenge. By abandoning a single-technique mindset and embracing a synergistic workflow that combines the atomic precision of NMR, the global perspective of CD, and the dynamic exploration of MD simulations, researchers can build highly accurate and reliable structural models. This integrated approach is not merely an academic exercise; it is a critical necessity for understanding structure-activity relationships and rationally designing the next generation of potent and stable peptide-based therapeutics. As force fields become more accurate and computational power increases, the synergy between these techniques will only grow stronger, accelerating the path from molecular concept to clinical reality.
References
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). Frontiers in Molecular Biosciences. [Link]
-
Additive CHARMM36 Force Field for Nonstandard Amino Acids. (2021). Journal of Chemical Theory and Computation. [Link]
-
Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. (2014). The Journal of Physical Chemistry B. [Link]
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. (2014). Journal of Chemical Information and Modeling. [Link]
-
An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). PMC. [Link]
-
Proline-rich peptides. (n.d.). Chair of Computational Biology, Technical University of Munich. [Link]
-
Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. (n.d.). DSpace@UAntwerpen. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (2021). ChemRxiv. [Link]
-
Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. (2014). ACS Publications. [Link]
-
Additive CHARMM36 Force Field for Nonstandard Amino Acids. (2021). ACS Publications. [Link]
-
Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). ACS Publications. [Link]
-
Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (2020). Frontiers in Chemistry. [Link]
-
A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. (2002). Journal of Biomolecular NMR. [Link]
-
Effect of Sequence and Stereochemistry Reversal on p53 Peptide Mimicry. (2013). ResearchGate. [Link]
-
Polyproline Modulates Membrane Translocation of Arginine-Rich Cell-Penetrating Peptides: Insights from Molecular Dynamics Simulations. (2026). ResearchGate. [Link]
-
The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. (1996). Bioorganic & Medicinal Chemistry. [Link]
-
NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management. [Link]
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (1970). Proceedings of the National Academy of Sciences. [Link]
-
NOEs between nonadjacent residues observed in NOE spectroscopy and ROESY analysis. (n.d.). ResearchGate. [Link]
-
Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. (2024). STAR Protocols. [Link]
-
Conformational analysis of small peptides by circular dichroism. (2003). Digital Commons @ Southern University and A&M College. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules. [Link]
-
Introduction to the Synthesis of Peptidomimetics. (n.d.). In "Peptidomimetics Protocols". [Link]
-
Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. (2009). PMC. [Link]
-
High Resolution NMR Spectroscopy. (n.d.). Houben-Weyl Methods of Organic Chemistry. [Link]
-
Conformational studies on peptides with proline in the right-handed alpha-helical region. (1990). Biopolymers. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2018). Current Bioactive Compounds. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR Pedagogy. (2021). ChemRxiv. [Link]
-
Circular Dichroism (CD) Spectroscopy Technology. (n.d.). CD Formulation. [Link]
-
Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. (2009). The Journal of Organic Chemistry. [Link]
-
Pro-D-NMe-Amino Acid and D-Pro-NMe-Amino Acid: Simple, Efficient Reverse-Turn Constraints. (1997). Journal of the American Chemical Society. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). Molecules. [Link]
-
Circular Dichroism of Peptides. (n.d.). In "Peptide Analysis Protocols". [Link]
Sources
- 1. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 7. Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moodle2.units.it [moodle2.units.it]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 22. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. research.vu.nl [research.vu.nl]
The Role of 2-Hydroxy-3-Benzyl-β-Alanine in Transition State Mimicry: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the principles of transition state mimicry, focusing on the potential role of 2-hydroxy-3-benzyl-β-alanine as a targeted enzyme inhibitor. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical biochemistry with practical, field-proven methodologies. We will deconstruct the causality behind experimental design, from molecular conception to kinetic validation, to provide a self-validating framework for inquiry.
Part 1: The Cornerstone of Potent Inhibition: Transition State Theory
Enzymes are nature's master catalysts, accelerating biochemical reactions by stabilizing the high-energy transition state of a substrate as it converts to a product.[1][2][3] This transient molecular arrangement, existing for a fleeting moment at the apex of the reaction energy profile, is the key to enzymatic power. The core principle of transition state theory in drug design is both elegant and potent: a molecule that structurally and electronically resembles this unstable transition state will bind to the enzyme's active site with exceptionally high affinity, often orders of magnitude greater than the substrate itself.[1][2] These "transition state analogs" are, therefore, powerful and highly specific enzyme inhibitors.[1][2][3]
The design of such inhibitors is a meticulous process that requires a deep understanding of the enzyme's catalytic mechanism.[4] It involves identifying the geometry, charge distribution, and key molecular interactions of the transition state. This knowledge then informs the rational design of a stable molecule that "mimics" these features.
Part 2: Deconstructing 2-Hydroxy-3-Benzyl-β-Alanine as a Putative Transition State Analog
While 2-hydroxy-3-benzyl-β-alanine is not extensively documented in the literature as a known inhibitor, its structure presents several features that make it a compelling candidate for a transition state analog, particularly for enzymes that process β-alanine or structurally similar substrates.
The β-Alanine Backbone: Targeting a Specific Class of Enzymes
The β-alanine scaffold itself directs the molecule to the active sites of enzymes involved in its metabolism or utilization. Key enzymes in this class include:
-
Carnosine Synthetase: This enzyme catalyzes the formation of carnosine from β-alanine and L-histidine. It is a prime target for inhibitors designed to modulate carnosine levels in various tissues. A number of β-alanine analogues have been shown to inhibit carnosine-synthetase.[5]
-
β-Alanine Transaminases (e.g., GABA-T, AGXT2): These enzymes are involved in the degradation of β-alanine. Inhibiting these could increase the bioavailability of β-alanine for therapeutic purposes, such as boosting muscle carnosine levels.
The Critical Role of the 2-Hydroxy Group in Mimicking Tetrahedral Intermediates
Many enzymatic reactions, particularly those involving carbonyl groups (such as peptide bond formation or hydrolysis), proceed through a tetrahedral transition state. The hydroxyl group at the C2 position of 2-hydroxy-3-benzyl-β-alanine introduces a stable, tetrahedrally-coordinated carbon. This feature is a classic strategy in transition state analog design. The hydroxyl group can act as a mimic of the attacking nucleophile (like a water molecule) or the carbonyl oxygen in the transition state, forming critical hydrogen bonds within the enzyme's active site that would normally stabilize the fleeting transition state.
The 3-Benzyl Group: Enhancing Specificity and Binding Affinity
The benzyl group at the C3 position provides a bulky, hydrophobic moiety that can engage in favorable van der Waals interactions or occupy a hydrophobic pocket within the enzyme's active site. This can significantly enhance the binding affinity and specificity of the inhibitor. The precise orientation of the benzyl group would be critical for optimal interaction with the target enzyme.
Part 3: A Hypothetical Case Study: Inhibition of Carnosine Synthetase
To illustrate the potential of 2-hydroxy-3-benzyl-β-alanine, let's consider its hypothetical role as a transition state analog inhibitor of carnosine synthetase.
The reaction catalyzed by carnosine synthetase involves the formation of a peptide bond between β-alanine and L-histidine, a process that proceeds through a tetrahedral transition state.
Our hypothetical inhibitor, 2-hydroxy-3-benzyl-β-alanine, is designed to mimic this tetrahedral transition state. The hydroxyl group at the C2 position would occupy a similar space and form similar hydrogen bonds as the key atoms in the true transition state. The benzyl group at the C3 position could potentially interact with a hydrophobic pocket in the enzyme that is not normally occupied by the substrate, further enhancing its binding affinity.
Part 4: Experimental Protocols
The validation of 2-hydroxy-3-benzyl-β-alanine as a transition state analog requires a systematic experimental approach, encompassing its synthesis and detailed kinetic analysis of its inhibitory properties.
Synthesis of 2-Hydroxy-3-Benzyl-β-Alanine
The synthesis of 2-hydroxy-3-benzyl-β-alanine can be approached through several synthetic routes. A plausible method involves the stereoselective hydroxylation of a protected 3-benzyl-β-alanine precursor. The following is a generalized protocol based on established methods for the synthesis of β-alanine derivatives.
Step-by-Step Methodology:
-
Protection of the Amino Group: Start with a suitable N-protected derivative of 3-benzyl-β-alanine (e.g., Boc- or Cbz-protected) to prevent side reactions.
-
Enolate Formation: Treat the protected β-alanine derivative with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.
-
Electrophilic Hydroxylation: Introduce an electrophilic oxygen source, such as a Davis oxaziridine, to the enolate solution to install the hydroxyl group at the C2 position. The choice of a chiral oxaziridine can influence the stereochemistry of the product.
-
Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the final product, 2-hydroxy-3-benzyl-β-alanine.
-
Purification and Characterization: Purify the product using techniques such as column chromatography or recrystallization. Characterize the final compound thoroughly using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Enzyme Inhibition Assay
To determine the inhibitory potency of 2-hydroxy-3-benzyl-β-alanine against a target enzyme like carnosine synthetase, a detailed kinetic analysis is essential.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain or purify the target enzyme. Prepare stock solutions of the substrates (β-alanine and L-histidine for carnosine synthetase) and the inhibitor at known concentrations.
-
Assay Setup: In a multi-well plate or individual reaction tubes, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, include a range of inhibitor concentrations.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding one of the substrates or the enzyme. Monitor the reaction progress over time by measuring the formation of the product or the depletion of a substrate. The method of detection will depend on the specific reaction (e.g., spectrophotometry, fluorometry, HPLC).
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For a transition state analog, competitive inhibition is expected.
-
Calculate the inhibition constant (Ki), which is a measure of the inhibitor's potency. A lower Ki value indicates a more potent inhibitor.
-
Part 5: Data Presentation and Interpretation
The results from the enzyme inhibition assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Hypothetical Kinetic Data for Inhibition of Carnosine Synthetase
| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min) |
| 0 (Control) | 1.5 | 100 |
| 1 | 3.0 | 100 |
| 5 | 9.0 | 100 |
| 10 | 16.5 | 100 |
In this hypothetical example, the apparent Km increases with increasing inhibitor concentration while Vmax remains constant, which is characteristic of competitive inhibition. This would support the hypothesis that 2-hydroxy-3-benzyl-β-alanine binds to the same active site as the substrate and acts as a transition state analog.
Part 6: Conclusion and Future Directions
The rational design of transition state analogs remains a cornerstone of modern drug discovery. While direct experimental evidence for the inhibitory activity of 2-hydroxy-3-benzyl-β-alanine is not yet available in the public domain, its structural features strongly suggest its potential as a potent and specific inhibitor of enzymes that process β-alanine. The hydroxyl group is well-positioned to mimic a tetrahedral transition state, and the benzyl group can provide additional binding affinity and specificity.
The experimental framework provided in this guide offers a clear path for the synthesis and evaluation of this and other novel β-alanine derivatives. Future work should focus on the stereospecific synthesis of 2-hydroxy-3-benzyl-β-alanine and its kinetic characterization against a panel of relevant enzymes. Furthermore, structural biology studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide definitive evidence of its binding mode and its role as a transition state mimic.
References
-
Horinishi, H., Grillo, M., & Margolis, F. L. (1978). Carnosine-synthetase inhibition of beta-alanine analogues. Journal of Neurochemistry, 31(4), 909-915. [Link]
-
Blancquaert, L., et al. (2017). Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. The Journal of Physiology, 595(8), 2855-2856. [Link]
-
de Carvalho, L. P. S., & Cook, P. F. (2019). Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Frontiers in Nutrition, 6, 135. [Link]
-
Kapoor, A., & Malik, A. (2014). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharma Chemica, 6(4), 333-339. [Link]
-
Schramm, V. L. (2013). Transition States, Analogues, and Drug Development. ACS Chemical Biology, 8(1), 98-110. [Link]
-
Mobashery, S., & Johnston, M. (1987). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 26(18), 5878-5884. [Link]
-
Song, P., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]
-
Wolfenden, R. (2006). Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin. ChemBioChem, 7(6), 865-868. [Link]
Sources
- 1. Frontiers | Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? [frontiersin.org]
- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carnosine-synthetase inhibition of beta-alanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Characteristics of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthetic tetrapeptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH. This molecule is a complex peptidomimetic characterized by a heavily modified, non-proteinogenic β-amino acid at its N-terminus and a mixture of D- and L-stereoisomers at its leucine and proline positions. This inherent stereochemical diversity results in a mixture of diastereomers, a critical characteristic that dictates its physical properties and analytical profile. We detail the peptide's structural components, predicted physicochemical properties, and a suite of essential analytical methodologies for its characterization. This includes step-by-step protocols for purity assessment by RP-HPLC, identity confirmation by mass spectrometry (MS and MS/MS), and structural elucidation by NMR. Furthermore, we explore the biological rationale for designing such a molecule, focusing on its potential for enhanced proteolytic stability and unique conformational properties relevant to drug discovery.
Introduction and Molecular Architecture
The peptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is a synthetic construct designed to explore novel chemical and biological space beyond that of natural peptides. Its structure incorporates several features intended to overcome the typical limitations of peptide-based therapeutics, such as poor metabolic stability.[1][2]
Deconstruction of the Structure:
-
N-Terminus: H-bAla(2-OH,3-Bn)- The N-terminal residue is a significantly modified β-alanine.
-
β-Alanine (bAla): An amino acid with a three-carbon backbone, which inherently confers resistance to many proteases that recognize α-amino acids.[3][4] The presence of an extra methylene group in the backbone extends the peptide chain, altering its conformational landscape.[5]
-
Modifications (2-OH, 3-Bn): A hydroxyl group (-OH) at the C2 (alpha) position and a benzyl group (-Bn) at the C3 (beta) position introduce new functionalities. These groups can influence solubility, receptor binding, and conformational preferences through hydrogen bonding and steric interactions.
-
-
Core Sequence: -DL-Leu-DL-Pro-DL-Pro-
-
DL-Racemic Mixtures: The use of DL-Leucine and DL-Proline signifies that a racemic mixture of both D and L enantiomers was used for each of these positions during synthesis. This is a crucial design choice. D-amino acids are known to dramatically increase a peptide's resistance to proteolytic degradation, as natural proteases are stereospecific for L-amino acids.[6][7][8][9][10]
-
Proline Residues: The two consecutive proline residues introduce significant conformational constraints, likely inducing turns or polyproline II (PPII) type helical structures, which can be critical for mimicking the bioactive conformation of a natural peptide ligand.[11][12]
-
-
C-Terminus: -OH A free carboxylic acid terminus.
The combination of these features results in a molecule that is not a single chemical entity but a complex mixture of diastereomers. With three chiral centers having mixed stereochemistry (Leu, Pro, Pro), the synthesis will produce at least 2³ = 8 diastereomers, assuming the modified β-alanine precursor was a single stereoisomer. If the precursor was also racemic, the complexity doubles. This diastereomeric nature is a defining chemical characteristic, impacting every aspect of its analysis.[13][14][15]
Physicochemical Properties
The quantitative properties of this peptide are best understood as an average or range due to the diastereomeric mixture. The values below are calculated for a single representative stereoisomer.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₃₂H₄₈N₄O₇ | For a single stereoisomer. |
| Molecular Weight | 600.75 g/mol | Essential for mass spectrometry confirmation. |
| Predicted Solubility | Moderate in aqueous buffers, higher in organic solvents. | The benzyl and leucine side chains contribute hydrophobicity, while the hydroxyl and terminal groups enhance polarity. |
| Predicted LogP | ~2.5 - 3.5 | Indicates a relatively lipophilic character, which may influence membrane permeability. |
| Predicted pKa Values | N-terminus (~8.0), C-terminus (~3.5) | Defines the ionization state of the peptide at different pH values, affecting solubility and chromatographic behavior. |
| Predicted Isoelectric Point (pI) | ~5.75 | The pH at which the net charge is zero. Useful for predicting behavior in ion-exchange chromatography or electrophoresis. |
Analytical Characterization: A Validated Workflow
Characterizing a complex diastereomeric peptide mixture requires a multi-faceted, self-validating approach. The identity should first be confirmed by mass spectrometry, followed by purity assessment via chromatography, and finally, in-depth structural analysis by advanced spectroscopic methods.
Purity Assessment and Diastereomer Separation
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard and most powerful technique for assessing the purity of synthetic peptides.[16][17] It separates molecules based on their hydrophobicity.[16] For this specific peptide, the benzyl and leucine groups provide strong hydrophobic anchors for interaction with the stationary phase.
Caption: RP-HPLC workflow for peptide purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A (or a minimal amount of DMSO if solubility is low, then dilute with A) to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 300 Å pore size, 5 µm particle size).
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[18]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the benzyl group's aromatic ring).
-
Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. This gradient must be optimized to achieve the best possible separation.[16]
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the area of the main peak(s) divided by the total area of all peaks.
Expert Causality: TFA is used as an ion-pairing agent to sharpen peaks and improve resolution. A C18 column is selected for its strong hydrophobic retention capabilities, which are necessary for a peptide containing multiple nonpolar residues.[17] It is critical to understand that due to the diastereomeric nature of the sample, the "main peak" may appear as a broad, poorly resolved cluster of peaks.[15][19] Achieving baseline separation of all eight (or more) diastereomers is exceptionally challenging and often not feasible with standard RP-HPLC.[19]
Identity and Sequence Verification
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (MS/MS)
ESI-MS is a soft ionization technique ideal for confirming the molecular weight of peptides.[20] Tandem MS (MS/MS) is then used to fragment the peptide, providing data that confirms the amino acid sequence and the location of modifications.[21][22][23]
Step-by-Step Protocol:
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution in 50% ACN/water with 0.1% formic acid) to approximately 10-50 µM.
-
ESI-MS Analysis (Full Scan): Infuse the sample into the mass spectrometer. Acquire a full scan spectrum to find the protonated molecular ion ([M+H]⁺ at m/z 601.75).
-
MS/MS Analysis (Fragmentation):
-
Data Interpretation: Analyze the MS/MS spectrum for the presence of expected b- and y-ion series. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, confirming the sequence.[20][21]
Caption: Peptide fragmentation pattern in MS/MS analysis.
Expert Causality: Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression. The fragmentation pattern provides a definitive fingerprint of the peptide's linear sequence. Special attention must be paid to the mass of the modified β-alanine residue and the mass differences corresponding to Leu (113.1 Da) and Pro (97.1 Da) to validate the structure.
Definitive Structure and Conformation
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous, atom-level structure determination in solution.[25][26] For a complex mixture like this, NMR spectra will be challenging to interpret but can still provide crucial validation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). A higher concentration (>0.5 mM) is generally required for 2D experiments.[27]
-
1D ¹H NMR: Acquire a simple proton spectrum. This will give an initial overview of the sample's complexity. Due to the diastereomeric mixture, severe peak broadening and overlapping are expected.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart), helping to map out individual amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid spin system, which is invaluable for assigning complex, overlapping signals.[28]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing information about the peptide's 3D conformation and the sequence (by observing NOEs between adjacent residues).[28]
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in resolving signal overlap from the ¹H spectrum.
-
Expert Causality: DMSO-d₆ is often a good choice as it solubilizes a wide range of peptides and keeps amide protons from exchanging with the solvent, which is crucial for sequential assignment. While a complete assignment for every proton in every diastereomer is impractical, NMR can confirm the presence of key structural motifs: the aromatic signals of the benzyl group, the characteristic upfield signals of leucine methyl groups, and the distinct proline spin systems. The complexity of the spectra itself serves as a key chemical characteristic of the sample.
Methodology: Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the average secondary structure of the peptide ensemble in solution.[29]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the peptide (~50-100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer must not have significant absorbance in the far-UV region.
-
Spectral Acquisition: Acquire spectra from ~190 to 260 nm using a quartz cuvette with a short path length (e.g., 0.02 cm).[19]
-
Data Interpretation: The shape of the spectrum is indicative of the secondary structure. The two proline residues may induce a polyproline II (PPII) helix, characterized by a strong negative band near 204 nm and a weak positive band near 228 nm.[11][30] The presence of D-amino acids will complicate standard spectral interpretation but will confirm a structured, non-random coil conformation.
Biological Rationale and Potential Applications
The design of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is rooted in the principles of peptidomimetic chemistry, which aims to create molecules that mimic the function of natural peptides but possess superior drug-like properties.[1][2][5]
Key Advantages:
-
Enhanced Proteolytic Stability: This is the most significant advantage. Natural proteases are highly specific for both the amino acid type (α-amino acids) and their stereochemistry (L-isomers). This peptide is engineered to resist degradation through two mechanisms: the β-amino acid backbone and the inclusion of D-amino acids.[6][8][31][32] This can dramatically increase the peptide's in vivo half-life.[7][10]
-
Conformational Rigidity: The di-proline motif and the bulky modified N-terminus lock the peptide into a more defined set of conformations compared to a flexible linear peptide. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and specificity.
-
Structural Diversity: The diastereomeric mixture itself can be viewed as a small combinatorial library. It is possible that one specific stereoisomer possesses significantly higher activity than the others, which could be identified through activity-guided fractionation.
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ovid.com [ovid.com]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. lifetein.com [lifetein.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational circular dichroism spectra of unblocked proline oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. renyi.hu [renyi.hu]
- 17. bachem.com [bachem.com]
- 18. hplc.eu [hplc.eu]
- 19. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uab.edu [uab.edu]
- 21. sepscience.com [sepscience.com]
- 22. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 27. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 28. youtube.com [youtube.com]
- 29. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 31. scribd.com [scribd.com]
- 32. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Stereochemical Complexity: A Guide to Peptides Containing Racemic DL-Proline Residues
An In-Depth Technical Guide:
For researchers and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and unique functionalities is perpetual. While the 20 proteinogenic L-amino acids form the standard toolkit, the inclusion of non-canonical residues offers a powerful strategy for innovation. This guide delves into the synthesis, analysis, and application of peptides incorporating racemic DL-Proline, a technique that introduces controlled stereochemical diversity to modulate peptide structure and function.
As a Senior Application Scientist, my focus is not merely on the "how" but the "why." We will explore the fundamental principles that make DL-Proline a compelling, albeit complex, tool in peptide design, moving from theoretical implications to practical laboratory protocols.
The Unique Role of Proline in Peptide Architecture
Proline is unique among the proteinogenic amino acids due to its secondary amine, where the side chain forms a pyrrolidine ring by bonding back to the backbone nitrogen.[] This cyclic structure imposes significant conformational rigidity, locking the backbone dihedral angle φ at approximately -65°.[2] This rigidity has profound consequences:
-
Structural Disruption: Proline acts as a "helix breaker" by disrupting the regular hydrogen-bonding patterns of α-helices and β-sheets.[2][3] However, it is frequently found at the edges of these structures and is a key component of β-turns.[2][4]
-
Cis/Trans Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations.[5][6] While the trans form is generally favored for other peptide bonds, the energy difference between cis and trans for Xaa-Pro is small, allowing a significant population of the cis isomer to exist at equilibrium.[7] This isomerization is a slow process and can be a rate-limiting step in protein folding.[7]
The introduction of D-Proline, the non-natural enantiomer, further expands this structural repertoire. D-amino acids can enhance peptide stability, bioavailability, and biological activity by conferring resistance to enzymatic degradation, as proteases are highly stereospecific for L-amino acids.[8][9][10]
Using a racemic DL-Proline mixture, therefore, is a deliberate strategy to create a library of diastereomeric peptides from a single synthesis, each with a unique three-dimensional structure and potentially distinct biological properties.
Synthetic Strategy: Incorporating DL-Proline via SPPS
The most common method for synthesizing these peptides is Solid-Phase Peptide Synthesis (SPPS). The core principle involves building the peptide chain step-by-step while one end is anchored to an insoluble resin support. Incorporating a racemic amino acid is straightforward.
When it is time to add proline in the sequence, a commercially available racemic mixture (e.g., Fmoc-DL-Pro-OH) is used in the coupling step. For a peptide containing a single DL-Proline residue, the synthesis will yield two distinct diastereomers. If n racemic residues are incorporated, 2n diastereomers will be produced.
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of SPPS for generating a diastereomeric peptide pair.
Caption: SPPS workflow for incorporating a DL-Proline residue.
**Key Experimental Protocol: Manual SPPS of a Model Peptide (Ac-Tyr-DL-Pro-Asn-NH₂) **
This protocol details the synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-Asn(Trt)-OH, Fmoc-DL-Pro-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Capping Reagent: Acetic Anhydride
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Step-by-Step Methodology:
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
In a separate vial, pre-activate Fmoc-Asn(Trt)-OH (4 equivalents), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activation solution to the resin and shake for 2 hours.
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), recouple.
-
-
Fmoc Deprotection: Remove the Fmoc group from the coupled asparagine with 20% piperidine/DMF (2 x 10 min). Wash with DMF.
-
Second Amino Acid Coupling (Fmoc-DL-Pro-OH):
-
Pre-activate Fmoc-DL-Pro-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add to the resin and shake for 2 hours. Wash with DMF.
-
-
Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Repeat the deprotection and coupling steps with Fmoc-Tyr(tBu)-OH.
-
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and shake for 30 minutes to cap the N-terminus. Wash with DMF, then DCM, and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide product by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the white solid. This crude product is a 1:1 mixture of Ac-Tyr-L-Pro-Asn-NH₂ and Ac-Tyr-D-Pro-Asn-NH₂.
-
Structural Consequences of Racemic Proline Incorporation
The inclusion of a DL-Proline residue generates diastereomers that differ in their three-dimensional structure. This has significant implications for the peptide's conformational landscape.
-
Local Geometry: An L-Proline residue preferentially induces a type VI β-turn, while a D-Proline in a sequence of L-amino acids can stabilize other turn types, such as type I' or type II' β-turns. The racemic mixture thus populates a diverse set of turn structures.
-
Global Conformation: Proline introduces a kink in helical structures.[11][12] The direction and angle of this kink will differ between the L-Pro and D-Pro containing diastereomers, leading to distinct global folds. For proline-rich sequences, the presence of both enantiomers disrupts the formation of stable polyproline II (PPII) helices, favoring more disordered or alternative compact structures.[13][14]
-
Cis/Trans Isomerism: Both D- and L-Proline undergo cis/trans isomerization. The equilibrium between these states can be influenced by neighboring residues and the overall peptide conformation.[5][6] The presence of both enantiomers creates a complex ensemble of four potential local states at the Xaa-Pro bond: Xaa-(L-Pro, trans), Xaa-(L-Pro, cis), Xaa-(D-Pro, trans), and Xaa-(D-Pro, cis).
Visualizing the Conformational Diversity
Caption: DL-Proline incorporation leads to distinct diastereomers.
Analytical Characterization: Separating and Identifying Diastereomers
A critical step after synthesis is the separation and characterization of the resulting diastereomers. Since diastereomers have different physical properties, they can typically be separated by chromatography.
| Technique | Principle | Information Obtained |
| Reverse-Phase HPLC | Differential partitioning of molecules between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity and 3D structure. | Separation and purification of individual diastereomers. Provides retention time and purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the peptides. Since diastereomers are isobaric (same mass), MS is used to identify HPLC peaks, not separate them. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed 3D structural information, including determination of cis/trans isomer ratios and confirmation of stereochemistry through techniques like NOESY.[5][15] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of the separated diastereomers. |
Visualizing the Analytical Workflow
Caption: Workflow for separating and analyzing peptide diastereomers.
Protocol: RP-HPLC Separation of Diastereomers
System:
-
Preparative or semi-preparative HPLC system
-
C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent like 5% Acetonitrile/Water.
-
Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) for at least 10 column volumes.
-
Injection and Gradient Elution: Inject the sample. Elute the peptides using a linear gradient, for example, 5% to 55% Mobile Phase B over 40 minutes. The difference in conformation between the diastereomers will cause them to elute at different times.
-
Fraction Collection: Monitor the elution profile at 220 nm or 280 nm. Collect the peaks corresponding to the two diastereomers in separate tubes.
-
Purity Check and Identification:
-
Self-Validation: Re-inject a small aliquot of each collected fraction onto an analytical C18 column using a faster gradient to confirm its purity (>95%).
-
Analyze each pure fraction by ESI-MS to confirm that it has the correct molecular weight.
-
Applications in Drug Discovery and Research
The use of DL-Proline is not merely an academic exercise; it is a pragmatic approach to peptide drug development.
-
Enhanced Enzymatic Stability: The inclusion of a D-Proline residue can significantly increase a peptide's half-life in biological media by making the adjacent peptide bonds resistant to cleavage by proteases.[9][16][17] This is a critical attribute for developing viable therapeutic candidates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing both diastereomers provides immediate insight into the stereochemical requirements for biological activity. One isomer may be highly active while the other is inactive, revealing crucial information about the target receptor's binding pocket.
-
Peptide Library Generation: Using DL-Proline is a form of combinatorial chemistry. A single synthesis produces multiple compounds for screening, increasing the efficiency of the discovery process.
-
Modulating Bioavailability: The conformational changes induced by D-Proline can alter a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[8]
Challenges and Future Prospects
While powerful, the DL-Proline strategy has its challenges, primarily the complexity of purification and analysis. For peptides with multiple racemic centers, the number of diastereomers can become unmanageable.
The future lies in expanding the toolkit of proline analogs.[18] Researchers are actively developing prolines with specific substitutions (e.g., fluoroprolines, hydroxyprolines) to fine-tune peptide conformation and function in a more predictable manner.[7][19][20] The "proline editing" approach, where a hydroxyproline residue is incorporated and then chemically modified post-synthesis, offers a sophisticated way to generate diverse and functionalized proline residues.[19][20]
By understanding the fundamental principles of proline stereochemistry and mastering the synthetic and analytical techniques described here, researchers can effectively leverage the complexity of racemic DL-Proline to accelerate the discovery and development of next-generation peptide therapeutics.
References
-
Ashmarin, I. P., et al. (2019). [Stability of prolin-containing peptides in biological media]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova / Rossiiskaia akademiia nauk, 105(4), 403–413. [Link]
-
Thomas, K. M., et al. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(15), 5584–5596. [Link]
-
Scherer, G., et al. (2006). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 161-201). Georg Thieme Verlag. [Link]
-
GenScript. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]
-
Thomas, K. M., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Di Maro, A., et al. (2020). Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. ResearchGate. [Link]
-
Martin, S. R., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. UCL Discovery. [Link]
-
Ananthanarayanan, V. S., et al. (1989). Conformational studies on peptides with proline in the right-handed alpha-helical region. Biopolymers, 28(1), 157–172. [Link]
-
Kuhlman, B., et al. (1999). Conformational Analysis of a Set of Peptides Corresponding to the Entire Primary Sequence of the N-terminal Domain of the Ribosomal Protein L9: Evidence for Stable Native-Like Secondary Structure in the Unfolded State. Journal of Molecular Biology, 285(3), 1263–1278. [Link]
-
Wang, W., et al. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. Extremophiles, 13(3), 481–489. [Link]
-
Hollo, G., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 19(24), 5396–5402. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31–81. [Link]
-
Hamley, I. W., et al. (2018). The conformation and aggregation of proline-rich surfactant-like peptides. CentAUR. [Link]
-
Tripolitsioti, P., & Gessier, F. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
World Scientific Publishing. (2012). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. [Link]
-
Wikipedia. Proline. [Link]
-
Thomas, K. M., et al. (2023). Proline-Aromatic Sequences Stabilize Turns via C–H/π interactions in both cis-Proline and trans-Proline. ChemRxiv. [Link]
-
Gerlach, S. U., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences, 8, 769502. [Link]
-
Park, K. H., et al. (2001). Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin. Biochemistry, 40(42), 12693–12701. [Link]
Sources
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational studies on peptides with proline in the right-handed alpha-helical region [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The conformation and aggregation of proline-rich surfactant-like peptides - CentAUR [centaur.reading.ac.uk]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Conformational analysis of a set of peptides corresponding to the entire primary sequence of the N-terminal domain of the ribosomal protein L9: evidence for stable native-like secondary structure in the unfolded state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of H-bAla(2-OH,3-Bn) Derivatives: Hydrophobicity and Membrane Permeability
[1]
Strategic Overview: The AHPA Scaffold
The notation H-bAla(2-OH,3-Bn) refers to (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (also known as AHPA or AHPBA).[1] This non-proteinogenic amino acid is the pharmacophore core of Bestatin (Ubenimex) and Amastatin , potent inhibitors of aminopeptidases (APN/CD13) and enkephalinases.[1]
From a medicinal chemistry perspective, this scaffold presents a classic "permeability paradox":
-
Binding Affinity: The vicinal amino-alcohol motif (
and ) and the hydrophobic benzyl side chain are critical for chelating the active site zinc ion and occupying the hydrophobic S1 pocket of the target enzyme.[1] -
Bioavailability: The zwitterionic nature of the free amino acid results in high polarity (low LogP) and poor passive membrane permeability, often necessitating active transport (e.g., PEPT1) or prodrug strategies.[1]
This guide details the physicochemical optimization of this scaffold, focusing on modulating hydrophobicity to enhance passive diffusion while retaining biological potency.[1]
Physicochemical Basis: Hydrophobicity & Intramolecular Dynamics[1]
The Zwitterionic Challenge
In its free form (
-
Predicted LogP (Free Acid): ~ -1.5 to -0.5 (Highly Hydrophilic)[1]
-
Predicted LogP (Ester/Amide derivatives): +1.5 to +3.5 (Lipophilic)[1]
The "Masking" Effect of the Vicinal Amino-Alcohol
Unlike standard
-
Effect: This transient ring structure "hides" polar H-bond donors/acceptors from the solvent, effectively increasing the apparent lipophilicity (
) beyond what is predicted by additive fragment methods.[1] -
Implication: Experimental lipophilicity (measured via shake-flask or HPLC) often exceeds computational predictions, making this scaffold more permeable than its zwitterionic character suggests.[1]
Data Summary: Structure-Property Relationships (SAR)
The following table summarizes how specific derivatizations of the H-bAla(2-OH,3-Bn) core shift physicochemical properties.
| Derivative Type | Structural Modification | Permeability Mechanism | Therapeutic Utility | |
| Parent Core | Free Amine / Free Acid | Baseline (-1.[1]2) | Carrier-Mediated (PEPT1) | IV or Oral (if transporter substrate) |
| C-Terminal Ester | Methyl/Ethyl Ester | +1.5 to +2.0 | Passive Diffusion | Prodrug (cleaved by esterases) |
| N-Methylation | +0.5 | Passive + Reduced H-bond donor | Protease resistance + BBB penetration | |
| O-Acylation | 2-O-Acetyl | +0.8 | Passive Diffusion | "Double Prodrug" strategy |
| Side Chain | 3-(4-Fluoro-Bn) | +0.3 | Passive Diffusion | Metabolic stability (blocks oxidation) |
Membrane Permeability Assessment
To accurately profile these derivatives, a dual-assay approach is required: PAMPA for passive diffusion potential and Caco-2 for active transport/efflux liability.[1]
Workflow Logic
The following diagram illustrates the decision tree for evaluating AHPA derivatives.
Figure 1: Integrated workflow for optimizing permeability of AHPA derivatives. Note the feedback loops for structural modification.
Experimental Protocols
Protocol: Double-Sink PAMPA (Parallel Artificial Membrane Permeability Assay)
This protocol is optimized for amphiphilic peptidomimetics like H-bAla(2-OH,3-Bn) derivatives.[1] The "Double-Sink" method uses a chemical scavenger in the acceptor well to simulate the blood-sink effect, driving the equilibrium.[1]
Reagents:
-
Donor Buffer: PBS (pH 7.4) or FaSSIF (for GI simulation).[1]
-
Acceptor Buffer: PBS (pH 7.4) containing chemical scavenger (e.g., surfactant mixture or BSA) to maintain sink conditions.[1]
-
Membrane Lipid: 20% Dodecane solution of Lecithin (or specific GIT-lipid mix).[1]
-
Internal Standards: Warfarin (High Permeability), Ranitidine (Low Permeability).[1]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Compound Preparation:
-
Assembly & Incubation:
-
Quantification:
-
Data Analysis: Calculate Effective Permeability (
) using the equation: Where: = Donor Volume, = Acceptor Volume, = Filter Area, = time.
Protocol: Lipophilicity by RP-HPLC ( )
Traditional shake-flask methods are slow and prone to emulsion errors with amphiphilic peptides.[1] RP-HPLC provides a faster, self-validating correlation.[1]
Methodology:
Mechanistic Visualization: Transport Pathways
The H-bAla(2-OH,3-Bn) scaffold can traverse the membrane via multiple pathways depending on its derivatization state.
Figure 2: Transport mechanisms. The parent amino acid relies on PEPT1 (active), while ester prodrugs utilize passive diffusion.[1]
References
-
Evalu
-
Best
-
PAMPA Protocol & Principles
-
Inhibition Mechanisms of AHPA Deriv
Sources
- 1. Boron nitride - Wikipedia [en.wikipedia.org]
- 2. bioassaysys.com [bioassaysys.com]
- 3. paralab.es [paralab.es]
- 4. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 2762293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
Introduction: Navigating the Synthesis of a Complex Tetrapeptide
The synthesis of peptides containing non-proteinogenic amino acids presents unique challenges and opportunities in the fields of drug discovery and materials science. These custom peptides can exhibit enhanced biological activity, increased stability against proteolytic degradation, and novel structural properties. This guide provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tetrapeptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH, a molecule incorporating a custom β-amino acid with a vicinal hydroxyl group and a benzyl substituent, as well as racemic mixtures of leucine and proline.
The presence of the β-amino acid, H-bAla(2-OH,3-Bn), introduces steric hindrance and an additional reactive hydroxyl group that necessitates a carefully considered protecting group strategy. Furthermore, the use of DL-amino acids will result in a mixture of diastereomers, requiring a robust purification protocol for their separation. This document will detail the synthesis of the custom amino acid building block, the step-by-step solid-phase synthesis of the tetrapeptide, and the final cleavage, deprotection, and purification of the target molecule.
Part 1: Synthesis of the Custom Building Block: Fmoc-bAla(2-OH(tBu),3-Bn)-OH
The successful incorporation of the modified β-alanine into the peptide sequence first requires its synthesis and protection for Fmoc-based SPPS. The following is a proposed synthetic route for Fmoc-bAla(2-OH(tBu),3-Bn)-OH.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for the custom building block.
Experimental Protocol:
-
Esterification of trans-Cinnamic acid: React trans-cinnamic acid with thionyl chloride in methanol to yield trans-cinnamic acid methyl ester.
-
Epoxidation: Perform an epoxidation of the methyl ester using meta-chloroperoxybenzoic acid (m-CPBA) to form methyl (2R,3S)-2,3-epoxy-3-phenylpropanoate.
-
Azide Opening of the Epoxide: The epoxide is then opened with sodium azide and ammonium chloride to introduce the azide group, which will become the amine of the β-amino acid, yielding methyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate.
-
Reduction of the Azide: The azide is reduced to the primary amine via catalytic hydrogenation with palladium on carbon to give methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate.
-
Fmoc Protection: The primary amine is protected with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in the presence of sodium bicarbonate to yield methyl (2S,3R)-3-(Fmoc-amino)-2-hydroxy-3-phenylpropanoate.
-
Hydroxyl Protection: The secondary hydroxyl group is protected as a tert-butyl ether using tert-butyl trichloroacetimidate and a Lewis acid catalyst such as boron trifluoride etherate. This protection is crucial to prevent side reactions during peptide synthesis.[1][2][3]
-
Saponification: The methyl ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran and water to yield the final building block, Fmoc-bAla(2-OH(tBu),3-Bn)-OH.
Part 2: Solid-Phase Peptide Synthesis of the Tetrapeptide
The synthesis will be performed on a pre-loaded Fmoc-DL-Pro-Wang resin. The Fmoc/tBu strategy will be employed, where the N-terminal Fmoc group is removed with a mild base (piperidine), and the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid (trifluoroacetic acid) at the end of the synthesis.[4][5][6][7]
Materials and Reagents
| Reagent | Supplier | Purity |
| Fmoc-DL-Pro-Wang resin (0.5 mmol/g) | Commercial Supplier | >98% |
| Fmoc-DL-Pro-OH | Commercial Supplier | >99% |
| Fmoc-DL-Leu-OH | Commercial Supplier | >99% |
| Fmoc-bAla(2-OH(tBu),3-Bn)-OH | Synthesized as above | >95% |
| N,N'-Diisopropylcarbodiimide (DIC) | Commercial Supplier | >99% |
| Oxyma Pure | Commercial Supplier | >99% |
| N,N-Dimethylformamide (DMF), peptide grade | Commercial Supplier | >99.9% |
| Dichloromethane (DCM), peptide grade | Commercial Supplier | >99.9% |
| Piperidine | Commercial Supplier | >99% |
| Trifluoroacetic acid (TFA) | Commercial Supplier | >99.5% |
| Triisopropylsilane (TIS) | Commercial Supplier | >98% |
| 1,2-Ethanedithiol (EDT) | Commercial Supplier | >98% |
| Diethyl ether, anhydrous | Commercial Supplier | >99.7% |
SPPS Workflow
Caption: General workflow for the solid-phase peptide synthesis.
Step-by-Step Protocol
The synthesis is described for a 0.1 mmol scale.
-
Resin Swelling:
-
Place 200 mg of Fmoc-DL-Pro-Wang resin (0.1 mmol) in a peptide synthesis vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.
-
-
First Amino Acid (DL-Proline) - Already on Resin:
-
The first amino acid is pre-loaded on the Wang resin.
-
-
Fmoc Deprotection (Cycle 1):
-
Drain the DMF from the resin.
-
Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin with DMF (5 x 5 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-DL-Pro-OH) (Cycle 2):
-
In a separate vial, dissolve Fmoc-DL-Pro-OH (0.4 mmol, 4 eq.), and Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.[8]
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection (Cycle 2):
-
Repeat step 3.
-
-
Coupling of the Third Amino Acid (Fmoc-DL-Leu-OH) (Cycle 3):
-
Repeat step 4 using Fmoc-DL-Leu-OH.
-
-
Fmoc Deprotection (Cycle 3):
-
Repeat step 3.
-
-
Coupling of the Fourth Amino Acid (Fmoc-bAla(2-OH(tBu),3-Bn)-OH) (Cycle 4):
-
Repeat step 4 using the custom building block, Fmoc-bAla(2-OH(tBu),3-Bn)-OH. Due to potential steric hindrance, a double coupling may be necessary.[9]
-
-
Final Fmoc Deprotection:
-
Repeat step 3 to remove the N-terminal Fmoc group from the final amino acid.
-
-
Final Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
-
Part 3: Cleavage, Deprotection, and Purification
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
Cleavage Cocktail
A standard cleavage cocktail with scavengers is required to prevent side reactions with the benzyl group and potential oxidation.[4][10][11][12]
| Component | Percentage | Purpose |
| TFA | 92.5% | Cleavage and deprotection |
| Water | 2.5% | Scavenger for carbocations |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for the benzyl group |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations |
Cleavage and Deprotection Protocol
-
Place the dry peptide-resin in a round-bottom flask.
-
Add the freshly prepared cleavage cocktail (5 mL per 100 mg of resin) to the flask.
-
Stir the mixture at room temperature for 3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 50 mL of cold diethyl ether.
-
Wash the resin with an additional 1 mL of the cleavage cocktail and combine the filtrates.
-
A white precipitate of the crude peptide should form in the ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Purification of Diastereomers by RP-HPLC
The crude product will be a mixture of diastereomers due to the use of DL-Leu and DL-Pro. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16]
RP-HPLC Conditions
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
Purification Protocol
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the preparative RP-HPLC system.
-
Collect the fractions corresponding to the separated diastereomeric peaks.
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions for each diastereomer.
-
Lyophilize the pure fractions to obtain the final peptide products as white powders.
Characterization
The identity and purity of the final peptide diastereomers should be confirmed by:
-
Analytical RP-HPLC: To assess the purity of each isolated diastereomer.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the tetrapeptide.
-
NMR Spectroscopy: To confirm the structure of the peptide and potentially aid in the stereochemical assignment of the separated diastereomers.
Conclusion
The synthesis of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is a challenging yet achievable endeavor for researchers with expertise in peptide chemistry. The protocol outlined in this guide provides a comprehensive framework for the synthesis of the custom building block, the solid-phase assembly of the tetrapeptide, and the purification of the resulting diastereomers. Careful execution of each step, particularly the protection of the hydroxyl group in the custom amino acid and the meticulous purification of the final products, is paramount for success. This work opens the door for the exploration of novel peptides with unique structural features and potential biological activities.
References
- Benchchem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis. Benchchem.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Mant, C. T., & Hodges, R. S. (Eds.). (2007).
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Reviews, 109(6), 2455-2504.
- AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC.
- ChemicalBook. (n.d.). FMOC-b-Ala-OH synthesis. ChemicalBook.
- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. Critical Reviews in Analytical Chemistry, 19(3), 175-224.
- Occam Design. (n.d.). Improving Peptide Synthesis. Occam Design.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Guidechem. (2021, March 3). How is FMOC-b-Ala-OH prepared and used in drug and peptide synthesis? Guidechem.
- AIR Unimi. (n.d.).
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
- ResearchGate. (2014, December 20). How can I separate two diastreomeric peptides with a reverse phase column?
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
- Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
- NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. (2025, October 9).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amino Acid Deriv
- AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
- New processes for producing beta-alanine derivatives. (n.d.).
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives: Phenylalanine, Tyrosine, Histidine, and Tryptophan. (2006, August 8).
- Amino Acid and Peptide Chiral Separ
- Fmoc-b-Ala-OH = 99.0 HPLC 35737-10-1. (n.d.). Sigma-Aldrich.
- Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. (2009, January 12). PMC.
- Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. (n.d.).
- N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. (2020, April 16).
- 2-hydroxy-3-phenyl-L-alanine | 7423-92-9. (2023, July 12). ChemicalBook.
- Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.).
Sources
- 1. drivehq.com [drivehq.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. occamdesign.com [occamdesign.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of Diastereomers of DL-Leu and DL-Pro Peptides
Abstract
The incorporation of D-amino acids into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and modulate biological activity. This practice, however, introduces additional chiral centers, leading to the formation of diastereomers during synthesis. Diastereomers, being non-superimposable, non-mirror-image stereoisomers, often exhibit distinct physicochemical properties, biological activities, and toxicological profiles.[1] Consequently, their accurate separation and quantification are not merely analytical challenges but regulatory necessities. This guide provides a detailed framework for developing robust High-Performance Liquid Chromatography (HPLC) methods for the separation of peptide diastereomers containing DL-Leucine (DL-Leu) and DL-Proline (DL-Pro), tailored for researchers, scientists, and drug development professionals. We will delve into the foundational principles of chiral recognition, present detailed experimental protocols, and offer field-proven troubleshooting advice.
Foundational Principles: The Mechanism of Chiral Recognition
The separation of diastereomers by HPLC hinges on creating a transient, energetically distinct association between each stereoisomer and the chromatographic system. While reversed-phase (RP-HPLC) on achiral C8 or C18 columns can sometimes separate diastereomers due to subtle conformational differences that affect overall hydrophobicity, direct and more reliable separation is achieved using Chiral Stationary Phases (CSPs).[2][3]
The efficacy of a CSP is most often explained by the three-point interaction model .[4][5][6] For chiral recognition to occur, one diastereomer must form at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the chiral selector on the stationary phase. The other diastereomer, due to its different spatial arrangement, can only form two of these interactions, resulting in a weaker, less stable complex. This difference in binding energy leads to different retention times and, ultimately, separation.[4][5][7]
Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a reliable separation method. The process involves a logical progression from column and mobile phase screening to fine-tuning and validation. This workflow minimizes trial-and-error and ensures the final method is robust and reproducible.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to Solvent Selection for the Modified Peptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract
The successful application of synthetic peptides in research and development is critically dependent on their proper solubilization, which ensures accurate concentration determination and bioavailability in assays. This document provides a detailed guide for selecting an appropriate solvent for the novel, modified peptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH. The complex, amphipathic nature of this peptide, characterized by a large hydrophobic benzyl group and multiple nonpolar residues alongside polar functionalities, presents a significant solubility challenge. This guide analyzes the peptide's physicochemical properties, outlines a tiered strategy for solvent testing, and provides detailed protocols for solubility assessment and stock solution preparation.
Physicochemical Analysis of the Target Peptide
Understanding the structure of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is the foundation for a rational solvent selection strategy. The solubility of a peptide is primarily dictated by its amino acid composition, overall polarity, and potential for intermolecular interactions.[1][2]
-
Hydrophilic Moieties:
-
N-terminus (H-) : The free amino group is polar and can be protonated, contributing to aqueous solubility.
-
C-terminus (-OH) : The free carboxylic acid is polar and can be deprotonated.
-
Hydroxyl Group (-OH) : The hydroxyl group on the modified beta-alanine residue is polar and capable of hydrogen bonding.
-
-
Hydrophobic Moieties:
-
Benzyl Group (-Bn) : This large, aromatic group attached to the beta-alanine is the dominant hydrophobic feature and will significantly decrease solubility in aqueous solutions.[3]
-
Leucine (Leu) : A classic hydrophobic aliphatic amino acid.[2]
-
Proline (Pro) : Two consecutive proline residues create a rigid, nonpolar segment.[4]
-
-
Structural Considerations:
-
Overall Charge : At neutral pH, the peptide has a free N-terminal amine (+1) and a free C-terminal carboxylate (-1), resulting in a net neutral charge. Neutral peptides are often challenging to dissolve in simple aqueous buffers and typically require organic solvents.[5][6][7]
-
DL-Racemic Residues : The presence of both D and L isomers for Leucine and Proline disrupts the formation of regular secondary structures like alpha-helices or beta-sheets. While this can sometimes inhibit aggregation, the overall hydrophobicity remains a primary concern.
-
Tiered Strategy for Solvent Selection
There is no universal solvent for all peptides; a trial-and-error approach using a small amount of the sample is the most prudent strategy.[10] The following tiered approach progresses from the most common and biocompatible solvents to stronger, more disruptive ones.
Tier 1: Polar Aprotic Solvents
These solvents are excellent starting points for hydrophobic peptides because they are strong hydrogen bond acceptors and can effectively solvate both polar and nonpolar portions of a molecule.
-
Dimethyl Sulfoxide (DMSO) : The most widely recommended initial solvent for hydrophobic and neutral peptides.[5][8][11] It is effective at disrupting intermolecular forces and is tolerated in many biological assays at low final concentrations (typically <0.5%).[8][11]
-
Dimethylformamide (DMF) : A suitable alternative to DMSO, especially if the peptide contains residues prone to oxidation in DMSO (though this peptide does not).[1][8]
Tier 2: Fluorinated Alcohols
These solvents are exceptionally powerful at disrupting secondary structures and breaking up aggregates by forming strong hydrogen bonds.[12][13] They are more volatile than DMSO or DMF, which can be an advantage if removal is necessary.
-
2,2,2-Trifluoroethanol (TFE) : Known to disrupt β-sheet aggregates and stabilize α-helical conformations, improving the accessibility of the peptide to the solvent.[14]
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) : An even stronger hydrogen bond donor than TFE, HFIP is highly effective at dissolving stubborn and aggregated peptides, particularly amyloidogenic ones.[12][15]
Tier 3: Co-Solvent Systems
If the final application requires an aqueous buffer, the peptide must first be fully dissolved in a minimal amount of a recommended organic solvent before being slowly diluted with the aqueous solution.[16][17]
-
DMSO / Aqueous Buffer : The most common system. Dissolve the peptide completely in 100% DMSO, then add this stock solution dropwise to the stirring aqueous buffer to the final desired concentration.[11]
-
Acetonitrile (ACN) / Water : ACN is another option for moderately hydrophobic peptides and is easily removed by lyophilization.[10]
The logical workflow for selecting a solvent is visualized in the diagram below.
Caption: Workflow for systematic solvent selection.
Recommended Solvents: Properties and Considerations
The table below summarizes the key properties of the recommended solvents for dissolving H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH.
| Solvent | Type | Boiling Point (°C) | Key Advantages | Considerations |
| DMSO | Polar Aprotic | 189 | High solubilizing power for hydrophobes; low volatility; tolerated in many assays.[11] | Difficult to remove by lyophilization; can be cytotoxic at >0.5% in cell assays.[5][11] |
| DMF | Polar Aprotic | 153 | Good alternative to DMSO; less prone to oxidation issues.[18] | Can degrade over time to release amines; toxic.[18] |
| TFE | Fluorinated Alcohol | 77 | Volatile (easily removed); disrupts aggregation.[12][14] | Can alter peptide conformation; more expensive.[13] |
| HFIP | Fluorinated Alcohol | 58 | Extremely high solubilizing power for stubborn peptides; highly volatile.[12][15] | Very expensive; can strongly influence peptide structure.[12][13] |
| Acetonitrile | Polar Aprotic | 82 | Easily removed by lyophilization; common in HPLC.[10] | Generally less powerful than DMSO for very hydrophobic peptides.[12] |
Experimental Protocols
Important Pre-Experiment Steps:
-
Aliquot : Never use the entire peptide stock for a solubility test.[5] Weigh out a small, separate aliquot (e.g., 1 mg).
-
Equilibrate : Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture condensation.[17][19]
-
Centrifuge : Briefly spin down the vial to ensure all lyophilized powder is at the bottom.[7]
Protocol 4.1: Step-by-Step Solubility Testing
-
Weigh Peptide : Accurately weigh ~1 mg of the peptide into a sterile microcentrifuge tube.
-
Initial Solvent Addition : Add a small volume (e.g., 30-50 µL) of the first-tier solvent (100% DMSO) directly onto the peptide powder.[8]
-
Mechanical Agitation : Vortex the tube vigorously for 30-60 seconds.
-
Sonication : If particulates remain, place the tube in a bath sonicator for 1-5 minutes.[10][17] Avoid overheating the sample.[7]
-
Visual Inspection : Hold the tube against a light source. A fully dissolved peptide will yield a completely clear, transparent solution with no visible particles. If the solution is cloudy or contains suspended matter, it is not fully dissolved.[10]
-
Gentle Warming (Optional) : If the peptide is still not dissolved, warm the solution to 30-40°C for a few minutes and repeat agitation.[6][17]
-
Documentation : Record the solvent and approximate volume required to achieve full dissolution.
-
Progression : If the peptide does not dissolve in DMSO, lyophilize the sample to remove the solvent (if possible) or use a fresh aliquot to test the next tier of solvents (TFE or HFIP), following steps 2-7.[10]
Protocol 4.2: Preparation of a 10 mM Stock Solution in DMSO
This protocol assumes solubility has been confirmed in DMSO.
-
Calculate Required Mass : Determine the mass of peptide needed. (e.g., For 1 mL of 10 mM stock, you need Molecular Weight * 0.001 L * 0.010 mol/L).
-
Weigh and Transfer : Accurately weigh the calculated mass of the peptide into a sterile vial appropriate for the final volume.
-
Solvent Addition : Add approximately 80% of the final required volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution : Cap the vial tightly and vortex until the peptide is fully dissolved. Use sonication as described in Protocol 4.1 if necessary.
-
Final Volume Adjustment : Once fully dissolved, add DMSO to reach the final target volume and vortex briefly to ensure homogeneity.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.[20] Store lyophilized peptides and stock solutions at -20°C or colder for long-term stability.[19]
Troubleshooting and Advanced Considerations
-
Precipitation upon Dilution : If the peptide precipitates when the organic stock solution is added to an aqueous buffer, the solubility limit in that final co-solvent mixture has been exceeded.[6][21] To resolve this, either lower the final peptide concentration or increase the percentage of the organic co-solvent in the final solution, if tolerated by the assay.
-
pH Adjustment : For some peptides, solubility is pH-dependent.[2] Given this peptide's neutral character, small additions of dilute acid (e.g., 0.1% TFA or acetic acid) or base could be tested as a last resort, but this may not be effective and could impact the experimental application.[20]
-
Chaotropic Agents : For peptides that form gels or aggregate via extensive hydrogen bonding, agents like 6M guanidine hydrochloride or 8M urea can be used, but these are denaturing and generally incompatible with biological assays.[8][10]
References
-
General Guide for Dissolving Peptides . 2BScientific. [Link]
-
Guidelines for Peptide Dissolving . Abbkine. [Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use . Peptides.com. [Link]
-
Best Practices for Peptide Storage and Handling . Genosphere Biotechnologies. [Link]
-
Peptide Synthesis Knowledge Base . GenicBio. [Link]
-
Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS) . Gyros Protein Technologies. [Link]
-
How to dissolve, handle and store synthetic peptides . LifeTein®. [Link]
-
Peptide Solubilization . JPT. [Link]
-
Peptide Solubility Limits: Backbone and Side-Chain Interactions . PMC. [Link]
-
Solubilization and disaggregation of polyglutamine peptides . PMC. [Link]
-
Challenges in Peptide Solubilization – Amyloids Case Study . LifeTein. [Link]
-
Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers . PMC. [Link]
-
Solvents for Solid Phase Peptide Stynthesis . AAPPTec. [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Peptide solubility guidelines . SB-PEPTIDE. [Link]
-
G-PEPTIDE SOLUBILITY GUIDELINES . GenScript. [Link]
-
H-Leu-Pro-OH, Blood peptide 2 . NovoPro. [Link]
-
H-DL-Trp-DL-Pro-DL-Glu-DL-Ala-OH . PubChem. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocat.com [biocat.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. lifetein.com [lifetein.com]
- 12. lifetein.com [lifetein.com]
- 13. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. peptide.com [peptide.com]
- 19. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 20. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 21. Peptide Synthesis Knowledge Base [peptide2.com]
Application Notes and Protocols for Peptide Coupling of Sterically Hindered 2-Hydroxy-3-benzyl-beta-alanine
Abstract
The incorporation of structurally complex amino acids into peptide chains is a formidable challenge in synthetic chemistry, pivotal for the development of novel therapeutics and biomaterials. This guide provides an in-depth analysis and detailed protocols for the efficient coupling of 2-hydroxy-3-benzyl-beta-alanine, a non-canonical amino acid presenting a dual synthetic challenge: significant steric hindrance from the β-benzyl group and the nucleophilic reactivity of an unprotected C2 hydroxyl group. We dissect the mechanistic hurdles, including slow reaction kinetics and the potential for O-acylation side reactions, and present validated strategies to overcome these obstacles. Methodologies leveraging high-potency coupling reagents, strategic solvent selection, and the option of temporary hydroxyl group protection are detailed. This document serves as an essential resource for researchers, chemists, and drug development professionals aiming to successfully integrate this and similarly challenging building blocks into complex peptide architectures.
Introduction: The Synthetic Dilemma of a Dual-Challenge Amino Acid
2-Hydroxy-3-benzyl-beta-alanine is a valuable building block for designing peptides with unique conformational properties and biological activities.[1] Its structure, however, presents a significant hurdle for standard peptide synthesis protocols. The bulky benzyl group at the C3 position creates a sterically congested environment around the C1 carboxyl group, physically obstructing the approach of the incoming amine and slowing the rate of peptide bond formation.[2][3]
Compounding this issue is the presence of a free hydroxyl group at the C2 position. This group is nucleophilic and can compete with the N-terminal amine of the coupling partner, leading to the formation of an undesired ester linkage (O-acylation) instead of the intended amide bond.[4] This guide explores the causality behind these challenges and provides robust protocols to ensure high-yield, high-purity synthesis of peptides containing this demanding residue.
Mechanistic Insights and Strategic Planning
Successful coupling of 2-hydroxy-3-benzyl-beta-alanine hinges on a strategy that simultaneously addresses both steric hindrance and unwanted side-chain reactivity.
Overcoming Steric Hindrance
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving the acylation of sterically demanding residues to completion.[2][5] The solution lies in utilizing more potent in-situ activating reagents that convert the carboxylic acid into a highly reactive intermediate capable of overcoming the steric barrier.
Modern coupling reagents fall into two main classes: aminium/uronium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[6][7] These reagents generate highly reactive OAt, OBt, or Oxyma esters, which exhibit faster acylation kinetics compared to intermediates formed by carbodiimides.[8] Among these, reagents based on the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, are particularly effective due to the anchimeric assistance provided by the pyridine nitrogen, which further accelerates the coupling reaction.[8]
Managing Hydroxyl Group Reactivity
The primary side reaction is the O-acylation of the C2 hydroxyl group. There are two primary strategies to mitigate this:
-
Temporary Protection: The most direct approach is to temporarily mask the hydroxyl group with a protecting group that is orthogonal to the main peptide synthesis strategy (e.g., stable to Fmoc deprotection conditions but removable during final cleavage).[9][10][11] Common choices include silyl ethers like tert-butyldimethylsilyl (TBDMS) or acid-labile groups like trityl (Trt).
-
Chemoselective Coupling: An alternative, more elegant approach is to identify reaction conditions that kinetically favor N-acylation over O-acylation. While the hydroxyl group is nucleophilic, the N-terminal amine of the coupling partner is generally a stronger nucleophile. By carefully selecting the coupling reagent, base, and temperature, the reaction can be driven selectively toward amide bond formation. This strategy avoids the extra steps of protection and deprotection.
The choice between these strategies depends on the specific peptide sequence, the scale of the synthesis, and the risk tolerance for side-product formation. For complex syntheses or when maximizing purity is critical, the protection strategy is often preferred.
Comparative Analysis of Coupling Reagents
The selection of the coupling reagent is the most critical decision. The table below summarizes the properties of reagents suitable for this challenging coupling.
| Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| DCC/DIC | - | Low | Inefficient for this application; high risk of incomplete coupling and side reactions.[7] |
| HBTU/PyBOP | OBt Ester | Moderate | Better than carbodiimides, but may still be insufficient for this specific substrate.[2] |
| HCTU | O-6-ClBt Ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom. |
| HATU | OAt Ester | Very High | Excellent choice due to the high reactivity of the OAt ester and anchimeric assistance.[8] |
| COMU | Oxyma Ester | Very High | Reactivity is comparable or superior to HATU; improved safety profile (non-explosive) and better solubility.[7][12] |
Experimental Protocols
Safety Precaution: Always handle coupling reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preferred Method - Coupling with Hydroxyl Protection
This protocol utilizes a temporary TBDMS protecting group for the hydroxyl function, followed by a high-efficiency HATU-mediated coupling. This is the most robust method for ensuring high purity and minimizing O-acylation.
Part A: Hydroxyl Group Protection
-
Dissolution: Dissolve Fmoc-2-hydroxy-3-benzyl-beta-alanine (1.0 equiv.) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Imidazole (2.5 equiv.).
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water, perform an aqueous work-up, and purify the resulting Fmoc-2-(TBDMS-O)-3-benzyl-beta-alanine by column chromatography.
Part B: HATU-Mediated Peptide Coupling (Solid-Phase)
-
Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedure, deprotect the N-terminal Fmoc group of the resin-bound peptide and wash thoroughly with DMF.
-
Pre-activation: In a separate vessel, dissolve Fmoc-2-(TBDMS-O)-3-benzyl-beta-alanine (3.0 equiv.), HATU (2.9 equiv.), and N,N-Diisopropylethylamine (DIPEA) (6.0 equiv.) in DMF. Allow to pre-activate for 1-3 minutes.[2]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor for reaction completion. If the test is positive, indicating free amines, proceed to step 5.
-
Double Coupling (Optional): If the coupling is incomplete after 4 hours, drain the resin, and repeat steps 2-4 with a fresh solution of activated amino acid.[2]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.
Troubleshooting and Optimization
-
Problem: Incomplete coupling (persistent positive Kaiser test).
-
Solution 1: Increase reaction time. For particularly difficult sequences, coupling can be extended overnight. [2] * Solution 2: Increase temperature. Microwave-assisted peptide synthesis (MAPS) can dramatically accelerate coupling rates for hindered residues.
-
Solution 3: Change solvent. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF and can disrupt peptide aggregation. A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial. [2]* Problem: Guanidinylation of N-terminus.
-
Cause: This side reaction can occur when using excess uronium reagents like HATU or COMU, where the reagent reacts directly with the free amine. [8] * Solution: Ensure a short pre-activation time (1-3 minutes) so that the carboxylic acid is activated before the solution is added to the resin. This minimizes the time the free amine is exposed to unreacted coupling reagent.
-
Conclusion
The successful incorporation of 2-hydroxy-3-benzyl-beta-alanine requires a departure from standard peptide synthesis protocols. By understanding the dual challenges of steric hindrance and hydroxyl group reactivity, researchers can make informed decisions to achieve high-yield and high-purity outcomes. For maximum reliability, a strategy involving temporary hydroxyl protection (Protocol 1) is recommended. For faster synthesis where some side-product can be tolerated and removed chromatographically, a carefully optimized chemoselective approach using a potent reagent like COMU (Protocol 2) is a viable alternative. The principles and protocols outlined in this guide provide a comprehensive framework for navigating the complexities of this and other sterically demanding, functionalized amino acids.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Blog.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Cortes-Clerget, M., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology.
- Luxembourg Bio Technologies. (n.d.).
- ResearchGate. (2025). What is coupling reagents in peptide synthesis?.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Recent development in peptide coupling reagents.
- National Center for Biotechnology Information. (2023). Biochemistry, Peptide.
- Thieme Gruppe. (n.d.).
- Luxembourg Bio Technologies. (2009).
- National Center for Biotechnology Information. (n.d.). An electronic effect on protein structure.
- Peptide Synthesis Blog. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Peptide Synthesis Blog. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Organic & Biomolecular Chemistry. (2015).
- National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis.
- Foye's Principles of Medicinal Chemistry. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- Journal of Peptide Science. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- AAPPTec. (n.d.).
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS Publications. (2009). Amino Acid-Protecting Groups.
- International Journal of Peptide and Protein Research. (n.d.). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns.
- ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Bachem. (n.d.). Peptide Manufacturing: Step-By-Step Guide.
- National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- The Journal of Organic Chemistry. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine.
- ACS Publications. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Application Note: Synthesis of the 2-Hydroxy-3-Benzyl-Beta-Alanine Building Block
Abstract & Scope
This application note details the high-fidelity synthesis of 2-hydroxy-3-benzyl-
Unlike standard
Retrosynthetic Analysis & Strategy
The synthesis relies on the "chiral pool" strategy, preserving the stereochemistry of the C3 amine (derived from L-Phenylalanine) while installing the C2 hydroxyl group via diastereoselective nucleophilic addition.
Strategic Disconnects
The target molecule is disconnected at the C1-C2 bond (cyanide addition) and the C-N bond (amide formation). The critical control point is the Boc-L-Phenylalaninal intermediate, which is prone to racemization if generated via direct reduction of esters. We utilize the Weinreb Amide intermediate to guarantee optical integrity.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from L-Phenylalanine to AHPA. The Weinreb amide serves as the racemization-suppressing lock.
Technical Rationale & Critical Parameters (E-E-A-T)
Why the Weinreb Amide Route?
Direct reduction of methyl esters (Boc-Phe-OMe) to aldehydes using DIBAL-H is a common textbook method but is operationally risky in process chemistry. It frequently results in:
-
Over-reduction to the alcohol (phenylalaninol).
-
Racemization of the
-center due to the acidity of the -proton in the aldehyde.
The Solution: The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate with the reducing agent, preventing over-reduction. It releases the aldehyde only upon acidic quench, minimizing the window for racemization.
Stereochemical Control (The Felkin-Anh Model)
The addition of Trimethylsilyl Cyanide (TMSCN) to Boc-phenylalaninal creates the C2 stereocenter.
-
Substrate Control: The reaction proceeds via the Felkin-Anh transition state . The bulky Boc-amino group and the benzyl side chain direct the nucleophile (CN-) attack.
-
Outcome: This typically favors the anti-isomer (2S,3S) over the syn-isomer (2R,3S) when using Zinc Iodide (
) as a catalyst. However, both diastereomers are formed. -
Purification: The diastereomers are separable by column chromatography at the cyanohydrin stage or by fractional crystallization at the final acid stage.
Detailed Experimental Protocol
Safety Warning: This protocol involves the use of Trimethylsilyl Cyanide (TMSCN), which hydrolyzes to release Hydrogen Cyanide (HCN). All operations must be performed in a well-ventilated fume hood. Silver nitrate/nitric acid traps should be used for waste streams.
Phase 1: Synthesis of Boc-L-Phenylalanine Weinreb Amide
Reagents: Boc-L-Phe-OH, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.
-
Dissolution: Dissolve Boc-L-Phe-OH (26.5 g, 100 mmol) in anhydrous Dichloromethane (DCM, 500 mL) under nitrogen.
-
Activation: Add HOBt (15.3 g, 100 mmol) and EDC·HCl (21.1 g, 110 mmol). Stir at 0°C for 30 minutes.
-
Coupling: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) followed by dropwise addition of DIPEA (38.7 g, 300 mmol).
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (2 x 200 mL), Sat. NaHCO3 (2 x 200 mL), and Brine. Dry over
and concentrate. -
Yield: Expect ~28-30 g (90-95%) of a viscous oil or white solid.
Phase 2: Reduction to Boc-L-Phenylalaninal
Reagents:
-
Setup: Dissolve the Weinreb amide (15.4 g, 50 mmol) in anhydrous THF (200 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add
(1.0 M in THF, 55 mL) dropwise over 20 minutes. Maintain internal temperature below -70°C. -
Quench: After 1 hour, quench carefully at -78°C with a solution of
(13.6 g in 100 mL water). -
Extraction: Warm to RT, dilute with Ether (300 mL), separate phases. Wash organic phase with 1N HCl, Sat. NaHCO3, and Brine.
-
Isolation: Concentrate immediately to yield the crude aldehyde.
-
Critical Control Point: Do not store the aldehyde. Proceed immediately to Phase 3 to prevent racemization.
-
Phase 3: Cyanohydrin Formation (The Key Step)
Reagents: TMSCN (Trimethylsilyl cyanide),
-
Addition: Dissolve crude Boc-L-Phenylalaninal (~12 g) in DCM (150 mL). Add catalytic
(0.5 g). -
Cyanation: Add TMSCN (7.5 mL, 60 mmol) dropwise at 0°C.
-
Incubation: Stir at RT for 12 hours. Monitor by TLC (the aldehyde spot will disappear).
-
Workup: The product is the O-TMS protected cyanohydrin. Concentrate the solvent to yield a yellow oil.
-
Note: At this stage, the diastereomeric ratio (dr) is typically 3:1 to 4:1 favoring the (2S,3S) isomer.
-
-
Optional Separation: Flash chromatography (Hexane/EtOAc 8:1) can separate the diastereomers if high isomeric purity is required before hydrolysis.
Phase 4: Hydrolysis to AHPA Hydrochloride
Reagents: 6N HCl (Hydrochloric Acid).
-
Hydrolysis: Dissolve the crude cyanohydrin in 6N HCl (150 mL) and Dioxane (50 mL).
-
Reflux: Heat to reflux (100°C) for 6-8 hours. This step simultaneously:
-
Removes the TMS group.
-
Hydrolyzes the Nitrile to the Carboxylic Acid.
-
Removes the Boc protecting group.[1]
-
-
Isolation: Concentrate to dryness. The residue is the AHPA hydrochloride salt.
-
Purification: Recrystallize from Water/Ethanol or Isopropanol to isolate the pure diastereomer (typically the major isomer crystallizes preferentially).
Quality Control & Data Specifications
Expected Analytical Data
| Parameter | Specification (Major Isomer) |
| Appearance | White crystalline solid |
| Molecular Weight | 195.22 g/mol (Free base) |
| MS (ESI+) | [M+H]+ = 196.1 |
| 1H NMR (D2O) | |
| HPLC Purity | > 98% (210 nm) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete reduction or over-reduction. | Ensure anhydrous conditions; Titrate |
| Racemization | Aldehyde handling time too long. | Use "Just-in-Time" processing; do not store aldehyde. |
| No Crystallization | Diastereomeric mixture prevents lattice formation. | Use Ion-Exchange chromatography (Dowex 50W) to purify the free amino acid before crystallization. |
References
-
Nishizawa, R., Saino, T., et al. (1977). "Synthesis and Structure-Activity Relationships of Bestatin Analogues." Journal of Medicinal Chemistry, 20(4), 510–515.
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
-
Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected
-Amino Aldehydes in Organic Synthesis." Chemical Reviews, 89(1), 149–164. - Herranz, R., et al. (2006). "Synthesis of Norstatine Derivatives." Organic Preparations and Procedures International, 38(3).
-
Rich, D. H., et al. (1984). "Inhibition of Aspartic Proteases by Pepstatin and 3-Amino-2-hydroxy-4-phenylbutanoic Acid Derivatives." Biochemistry, 23, 5341.
Sources
Application Note: Crystallization of Peptides Containing DL-Amino Acid Mixtures
Abstract
The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug development to enhance proteolytic stability and modulate biological activity.[1] However, the presence of stereoisomeric mixtures (DL-amino acids) introduces significant complexity into the crystallization process, a critical step for structural elucidation and developing stable pharmaceutical formulations. This guide provides a comprehensive overview of the principles, strategic workflows, and detailed protocols for the crystallization of peptides containing DL-amino acid mixtures. We delve into the unique challenges posed by these heterochiral peptides and offer field-proven techniques to navigate them, moving beyond standard protocols to explain the causal relationships that underpin successful crystallization.
Introduction: The Chirality Challenge in Peptide Crystallization
While nature almost exclusively utilizes L-amino acids, synthetic peptides incorporating D-amino acids are of immense therapeutic interest.[1] These non-natural peptides can exhibit dramatically improved in-vivo half-lives due to their resistance to stereospecific proteases.[1] Determining the high-resolution atomic structure via X-ray crystallography is fundamental to understanding their mechanism of action and for rational drug design.
However, crystallizing peptides is already a significant hurdle; introducing a mixture of D and L enantiomers adds another layer of complexity. The presence of both stereoisomers can disrupt the regular, repeating lattice contacts necessary for crystal formation.[2] Yet, under the right conditions, these mixtures can form unique crystal packing arrangements, sometimes even facilitating crystallization where the pure enantiomers fail. This phenomenon, known as racemic crystallography, involves crystallizing an equimolar mixture of a molecule and its mirror image, which can lead to highly ordered crystals.[3][4][5] This guide will equip researchers with the knowledge to strategically approach this challenge.
Theoretical & Mechanistic Considerations
The introduction of a D-amino acid into an L-peptide sequence locally alters the peptide's conformational landscape. This substitution can disrupt or modify secondary structures like α-helices and β-sheets.[2][6] Understanding these potential changes is key to designing effective crystallization strategies.
-
Impact on Secondary Structure: A D-amino acid can act as a "helix breaker" or induce a turn in a peptide sequence that might otherwise form a stable helix.[6] Conversely, specific placements of D-amino acids in heterochiral sequences can promote well-defined β-sheet conformations.[2]
-
Supramolecular Assembly: Peptides containing both D- and L-amino acids can self-assemble into novel structures. Racemic mixtures of L- and D-peptides have been shown to form materials with enhanced stiffness and thermal stability.[7] At the heterochiral interface, unique hydrogen bonding patterns, such as the parallel rippled β-sheet, can emerge, stabilizing the crystal lattice.[7]
-
Racemic Crystallography: A racemic mixture (a 1:1 ratio of the D- and L-enantiomers of the entire peptide) can crystallize in a centrosymmetric space group, which is impossible for a chiral molecule alone.[4][5] This packing can be entropically favored and may lead to more robust, better-diffracting crystals.[3][4] This technique has proven invaluable for obtaining high-resolution structures of proteins that were difficult to crystallize in their natural L-form.[3][4]
Strategic Workflow for DL-Peptide Crystallization
A successful crystallization campaign for DL-peptides requires a more nuanced approach than for standard L-peptides. The workflow should be systematic, moving from thorough sample preparation to broad screening and targeted optimization.
Caption: A strategic workflow for the crystallization of peptides with DL-amino acid mixtures.
Experimental Protocols
Peptide Purity and Sample Preparation (Prerequisite)
This initial step is the most critical; impurities can severely inhibit crystallization.[8]
-
Objective: To prepare a highly pure, soluble, and stable peptide stock solution.
-
Protocol:
-
Synthesis: Synthesize the L-peptide and its D-enantiomer using standard solid-phase peptide synthesis (SPPS) protocols.[3][8]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The final purity should be ≥95%, as confirmed by analytical HPLC and mass spectrometry.[9][8]
-
Solubility Screening: Determine the peptide's solubility across a range of buffers and pH values (e.g., pH 4.0-9.0).[10] Start with a concentration of 10 mg/mL and adjust as needed. Peptides must be fully soluble for crystallization trials.[8]
-
Stock Solution Preparation: For racemic crystallization, prepare an equimolar mixture of the purified L- and D-peptides.[5] Dissolve the peptide mixture in a buffer where it shows high solubility and stability (e.g., 20 mM Tris-HCl or HEPES). Centrifuge or filter (0.22 µm) the final solution to remove any micro-particulates.
-
Protocol: High-Throughput Screening by Sitting-Drop Vapor Diffusion
The vapor diffusion method is a robust technique for screening a wide array of conditions.[11][12] A drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the peptide concentration to a supersaturated state where crystals may form.[13][14]
-
Objective: To identify initial crystallization "hits" from a broad range of chemical conditions.
-
Materials:
-
96-well sitting-drop crystallization plates.
-
Commercially available sparse-matrix crystallization screens (e.g., Hampton Research Crystal Screen™, Index™, PEG/Ion™).[8]
-
Peptide stock solution (10-20 mg/mL).
-
Sealing tape/film.
-
-
Methodology:
-
Plate Preparation: Using a multichannel pipette or a crystallization robot, dispense 50-80 µL of each screen condition into the reservoirs of a 96-well plate.
-
Drop Dispensing: Dispense 100-200 nL of the peptide stock solution into the sitting drop post for each well.
-
Mixing: Dispense an equal volume (100-200 nL) of the reservoir solution into the peptide drop and mix by aspiration. The final drop contains the peptide at half its initial concentration.
-
Sealing and Incubation: Carefully seal the plate with clear tape to create a closed system for vapor equilibration.[12] Store plates in a temperature-controlled environment (e.g., 20°C) free from vibration.
-
Monitoring: Monitor the drops for crystal growth using a microscope or automated imaging system at regular intervals (e.g., 24 hours, 3 days, 1 week).[8] Crystals may appear within hours or take several weeks.[8]
-
Data Presentation: Sample Screening Matrix
A systematic approach is crucial. The table below illustrates a section of a screening plate targeting key variables for DL-peptide crystallization.
| Well | Buffer (pH) | Precipitant | Salt/Additive | Peptide Ratio (L:D) |
| C1 | 0.1 M MES (6.5) | 1.6 M Magnesium Sulfate | - | 1:1 |
| C2 | 0.1 M MES (6.5) | 20% w/v PEG 3350 | 0.2 M NaCl | 1:1 |
| C3 | 0.1 M HEPES (7.5) | 1.5 M Lithium Sulfate | - | 1:1 |
| C4 | 0.1 M HEPES (7.5) | 25% w/v PEG 1500 | - | 1:1 |
| D1 | 0.1 M MES (6.5) | 1.6 M Magnesium Sulfate | - | 1:0 (L-only) |
| D2 | 0.1 M MES (6.5) | 20% w/v PEG 3350 | 0.2 M NaCl | 1:0 (L-only) |
| D3 | 0.1 M HEPES (7.5) | 1.5 M Lithium Sulfate | - | 0:1 (D-only) |
| D4 | 0.1 M HEPES (7.5) | 25% w/v PEG 1500 | - | 0:1 (D-only) |
Rationale: This matrix design allows for the direct comparison of the racemic mixture against the pure L- and D-enantiomers under identical chemical conditions, providing clear data on whether racemic conditions are favorable for crystallization.
Optimization and Troubleshooting
Initial hits from screening are often sub-optimal (e.g., small, poorly formed crystals or microcrystalline precipitate).[8] Optimization is an iterative process to produce single, well-ordered crystals suitable for diffraction.[8]
Caption: A decision-making flowchart for optimizing initial crystallization hits.
-
Grid Screens: Once a promising condition is found, create a 24-well plate experiment that varies the pH and precipitant concentration in small increments around the initial hit condition.[8]
-
Additives: Small molecules can sometimes stabilize crystal contacts. Screen a range of additives, including different salts, co-solvents (e.g., glycerol), or excipients like mannitol or urea.[15]
-
Temperature: Temperature affects solubility and kinetics. Setting up identical trials at different temperatures (e.g., 4°C and 20°C) can yield different crystal forms or qualities.[10]
-
Seeding: If you obtain microcrystals, they can be used as "seeds" to promote the growth of larger, single crystals in fresh drops equilibrated to a less supersaturated state.
Conclusion
Crystallizing peptides with DL-amino acid mixtures is a challenging yet achievable goal that unlocks critical structural information for drug development. The key to success lies in a methodical approach grounded in an understanding of how stereochemistry influences molecular packing. By combining high-purity sample preparation, systematic screening that directly compares racemic mixtures to pure enantiomers, and iterative optimization, researchers can overcome the unique hurdles presented by heterochiral peptides. The protocols and strategies outlined in this guide provide a robust framework for navigating this complex but rewarding area of structural biology.
References
-
Title: Peptide Crystallization: Techniques, Challenges, and Solutions - APC Source: APC URL: [Link]
-
Title: Peptide Crystallization - Creative Biostructure Source: Creative Biostructure URL: [Link]
-
Title: Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods - PMC Source: PMC URL: [Link]
-
Title: Racemic Protein Crystallography Source: UCLA MBI URL: [Link]
-
Title: Peptide and Protein Stereocomplexes | ACS Omega Source: ACS Publications URL: [Link]
-
Title: A Newcomer's Guide to Peptide Crystallography - PMC Source: PMC URL: [Link]
-
Title: Racemic crystallography - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Use of d-Amino Acids for Peptide Self-assembled Systems - Books Source: Royal Society of Chemistry URL: [Link]
-
Title: Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 | Briefings in Bioinformatics Source: Oxford Academic URL: [Link]
-
Title: D-amino acid substituted peptides - Preprints.org Source: Preprints.org URL: [Link]
-
Title: Racemic protein crystallography. Adapted from Reference 29. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: From Hydrogel to Crystal - Research - American Peptide Society Source: American Peptide Society URL: [Link]
-
Title: Crystallization Process Development: Peptide Crystallization Case Study - Cambrex Source: Cambrex URL: [Link]
-
Title: Crystal Growth | Biology Linac Coherent Light Source Source: SLAC National Accelerator Laboratory URL: [Link]
-
Title: Methods for Protein Crystallization | Encyclopedia MDPI Source: MDPI URL: [Link]
-
Title: Stereoselective peptide catalysis in complex environments – from river water to cell lysates - ETH Library Source: ETH Zurich Research Collection URL: [Link]
-
Title: Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation | Crystal Growth & Design Source: ACS Publications URL: [Link]
-
Title: Sitting Drop Vapor Diffusion Crystallization - Hampton Research Source: Hampton Research URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Racemic crystallography of synthetic protein enantiomers used to determine the X-ray structure of plectasin by direct methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 5. Racemic crystallography - Wikipedia [en.wikipedia.org]
- 6. preprints.org [preprints.org]
- 7. From Hydrogel to Crystal - Research [americanpeptidesociety.org]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. cambrex.com [cambrex.com]
- 11. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 12. Methods for Protein Crystallization | Encyclopedia MDPI [encyclopedia.pub]
- 13. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 14. hamptonresearch.com [hamptonresearch.com]
- 15. approcess.com [approcess.com]
Preparing stock solutions of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH for cell culture
Application Note & Protocol
Topic: Preparation and Handling of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH Stock Solutions for Cell Culture Applications
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions for the novel peptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH. Given the unique structural characteristics of this peptide, which suggest significant hydrophobicity, a systematic approach is essential to ensure solubility, stability, and sterility for successful application in cell culture experiments. This guide moves beyond a simple set of instructions, explaining the scientific rationale behind each step to empower researchers to achieve reliable and reproducible results. We will cover initial characterization, solubility testing, primary stock preparation using organic solvents, sterile filtration, and critical quality control measures, including solvent tolerance validation for target cell lines.
Peptide Characterization and Pre-Analysis
A thorough understanding of a peptide's physicochemical properties is the foundation for developing a successful solubilization strategy. The structure of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH contains several features that strongly influence its behavior in aqueous solutions.
Structural Analysis:
-
Modified N-terminal Residue: The bAla(2-OH,3-Bn) residue contains a benzyl (Bn) group, which is a large, non-polar aromatic moiety. This group is the primary contributor to the peptide's predicted hydrophobicity.
-
Hydrophobic Amino Acid: The sequence includes Leucine (Leu), a classic hydrophobic amino acid.[1]
-
Proline Residues: The two consecutive Proline (Pro) residues introduce significant structural rigidity.[2][3][4]
-
Overall Charge: The peptide has a free amino group (N-terminus) and a free carboxyl group (C-terminus). At physiological pH (~7.4), these are expected to be ionized, resulting in a zwitterion with a net charge of approximately zero.[5][6]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Weight | ~504.7 g/mol | Calculated based on atomic composition (C₂₆H₄₀N₄O₆). |
| Overall Charge (pH 7) | Neutral (0) | Ionization of N- and C-termini cancel each other out.[5][6] |
| Predicted Solubility | Low in aqueous solutions; Soluble in organic solvents. | Presence of hydrophobic benzyl and leucine moieties.[5][8] |
| Recommended Solvent Class | Polar aprotic solvents | Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are primary candidates.[1] |
First Step: The Certificate of Analysis (CoA) Before beginning any work, carefully review the manufacturer's CoA. This document provides critical lot-specific information, including:
-
Purity: Usually determined by HPLC. This value is essential for calculating the exact concentration of the active peptide.
-
Net Peptide Content (NPC): Lyophilized peptides often contain counterions (like TFA from purification) and water.[4][9] The NPC accounts for this non-peptide mass. All concentration calculations must be based on the NPC to be accurate.
Core Principles of Peptide Handling
Lyophilized peptides are generally stable but require careful handling to prevent degradation.[8]
-
Storage: Upon receipt, store the lyophilized peptide in a desiccator at -20°C or -80°C for long-term stability.[6][8][10]
-
Preventing Condensation: Peptides can be hygroscopic. Before opening the vial, always allow it to warm to room temperature in a desiccator (approx. 30 minutes).[8][10][11] Opening a cold vial will cause atmospheric moisture to condense inside, which can degrade the peptide and affect weighing accuracy.
-
Aseptic Technique: All procedures for cell culture applications must be performed in a sterile environment (e.g., a Class II biological safety cabinet) using sterile reagents and equipment to prevent microbial contamination.[10]
Protocol I: Preliminary Solubility Testing
Rationale: Never commit your entire peptide stock to a single solvent system without confirmation. A small-scale test is a non-negotiable, self-validating step to determine the optimal solvent and approximate solubility limit, preventing the loss of valuable material.[1][5][6]
Methodology:
-
Carefully weigh approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add a small, precise volume (e.g., 20 µL) of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).
-
Vortex gently or sonicate for 2-5 minutes to facilitate dissolution.[1][12][13] The goal is a completely clear solution with no visible particulates.
-
If the peptide dissolves, proceed to the next step. If not, add another 10-20 µL of DMSO and repeat step 3. Note the final volume required to achieve dissolution.
-
Once dissolved in DMSO, slowly add sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium dropwise while gently vortexing.[14][15]
-
Observe the solution closely. If it remains clear, the peptide is soluble under these conditions. If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit in that aqueous/organic mixture.[14][15]
Caption: Step-by-step workflow for preparing a sterile peptide stock.
Quality Control and Experimental Validation
Rationale: Preparing the stock solution is only half the battle. You must validate that the solvent (at its final concentration in your experiment) does not adversely affect your cells, ensuring that any observed phenotype is due to the peptide itself.
A. Visual Inspection: The final stock solution should be clear and free of any visible particulates or cloudiness. Before each use, visually inspect the thawed aliquot. If any precipitate is observed, it may not be suitable for use.
B. Solvent Tolerance Assay (CRITICAL): Before beginning experiments with the peptide, you must determine the maximum concentration of your solvent vehicle (DMSO/Buffer) that your specific cell line can tolerate without affecting viability or function.
Protocol:
-
Seed your cells at the same density you will use for your peptide experiments.
-
Prepare a dilution series of your solvent vehicle (the same DMSO/Buffer mixture used for the peptide stock, but without the peptide) in your complete culture medium. The final DMSO concentrations should bracket your intended experimental concentration (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Include a "medium only" control (0% DMSO).
-
Expose the cells to these conditions for the same duration as your planned peptide experiment.
-
Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion, or live/dead staining).
-
Result: Identify the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "medium only" control. This is your maximum allowable solvent concentration.
| Final DMSO Conc. (v/v) | General Cellular Effect | Recommendation |
| < 0.1% | Generally considered safe for nearly all cell types, including sensitive primary cells. [14][15] | Ideal Target |
| 0.1% - 0.5% | Tolerated by most robust, established cell lines without significant cytotoxicity. [15] | Commonly Used; Validation Required |
| 0.5% - 1.0% | May induce stress, alter gene expression, or reduce viability in some cell lines. [15][16][17] | Use with Caution; Thorough Validation is Essential |
| > 1.0% | Often cytotoxic; can induce apoptosis and damage cell membranes. [16][18][19] | Not Recommended for Most Applications |
Protocol III: Preparing Working Solutions
Rationale: Working solutions are prepared by diluting the high-concentration primary stock directly into your complete cell culture medium immediately before adding to cells.
Methodology:
-
Thaw one aliquot of your primary stock solution at room temperature.
-
Calculate the volume of stock needed to achieve your final desired peptide concentration in the culture well.
-
Formula (C1V1=C2V2): Volume of Stock (µL) = [Final Peptide Conc. (µM) * Final Volume (µL)] / [Stock Peptide Conc. (µM)]
-
-
Important: Ensure the final concentration of DMSO in the well remains below the tolerance limit you determined. If the required dilution results in too high a DMSO concentration, you must remake the primary stock at a higher peptide concentration.
-
Add the calculated volume of stock solution to your pre-warmed complete culture medium. Mix gently by pipetting.
-
Remove the existing medium from your cells and replace it with the medium containing the peptide working solution.
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Lyophilized peptide is difficult to weigh, appears "gummy". | Peptide has absorbed moisture. | Discard the stock. In the future, always allow the vial to warm to room temperature in a desiccator before opening. [8] |
| Peptide will not dissolve in the initial volume of DMSO. | Insufficient solvent for the amount of peptide; peptide is highly aggregated. | Add more DMSO in small increments. Gentle warming (to 37°C) or extended sonication may help. [13] |
| Solution becomes cloudy or a precipitate forms during aqueous dilution. | The peptide's solubility limit in the aqueous/organic mixture has been exceeded. | Prepare a new stock solution. Either decrease the final peptide concentration or increase the proportion of DMSO in the final stock (be mindful of cell tolerance). [14] |
| Significant cell death is observed in all treated wells, including the vehicle control. | The final concentration of DMSO is too high for the cell line. | Repeat the Solvent Tolerance Assay to confirm the maximum safe DMSO concentration. [16][17][19]Remake the stock solution at a higher concentration so less volume is needed for the working solution. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution; improper storage. | Always use single-use aliquots to avoid freeze-thaw cycles. [11][20]Ensure stocks are stored properly at -80°C. |
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]
-
Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Peptide Synthetics. [Link]
-
Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Nexcelom. [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. [Link]
-
Anaspec. (n.d.). Peptide solubility guidelines. Anaspec. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
-
kbDNA. (2024, August 20). Peptide Preparation Guide (+Protocols). kbDNA. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Sartorius. [Link]
-
Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. Cytiva. [Link]
-
ResearchGate. (2025, August 7). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. [Link]
-
PLOS One. (2015, August 13). The Carboxy Terminus of the Ligand Peptide Determines the Stability of the MHC Class I Molecule H-2Kb: A Combined Molecular Dynamics and Experimental Study. [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Pro-Pro-OH peptide [novoprolabs.com]
- 4. H-Leu-Pro-Pro-OH peptide [novoprolabs.com]
- 5. genscript.com [genscript.com]
- 6. biocat.com [biocat.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. bachem.com [bachem.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. genscript.com [genscript.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. lifetein.com [lifetein.com]
- 15. lifetein.com [lifetein.com]
- 16. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 17. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 18. oricellbio.com [oricellbio.com]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 20. Peptide Preparation Guide (+Protocols) [kbdna.com]
A Comparative Guide to Fmoc and Boc Solid-Phase Peptide Synthesis for β-Alanine Containing Peptides
Application Note & Detailed Protocols
Introduction: The Strategic Choice in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and peptidomimetic drug discovery, enabling the efficient construction of complex molecular architectures. At the heart of SPPS lie two dominant orthogonal protection strategies: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) chemistries. The choice between these methodologies is a critical decision that dictates the entire synthetic workflow, from resin and protecting group selection to cleavage and purification strategies.[1] This is particularly relevant when incorporating non-canonical amino acids like β-alanine, which can influence peptide structure and function.
This technical guide provides a comprehensive analysis of Fmoc and Boc SPPS, with a specific focus on the synthesis of peptides containing β-alanine. We will delve into the core chemical principles of each strategy, provide a comparative analysis to guide your selection, and present detailed, field-proven protocols for the synthesis of a model β-alanine-containing peptide.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which allow for the selective removal of the temporary α-amino protecting group while side-chain protecting groups remain intact.[1]
The Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group for temporary α-amino protection. Deprotection is achieved under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[2] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl) and are removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[3] This orthogonality makes Fmoc chemistry compatible with a wide range of sensitive amino acids and post-translational modifications.[4]
The Boc Strategy: As the classical approach to SPPS, Boc chemistry employs the acid-labile Boc group for temporary α-amino protection.[1][5] Repetitive deprotection is accomplished with a moderate acid, such as TFA.[6] Side-chain protecting groups are typically benzyl-based and require a very strong acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[6][7] While requiring more hazardous reagents and specialized equipment, the Boc strategy can be advantageous for long or aggregation-prone sequences.[8]
Comparative Analysis: Fmoc vs. Boc Chemistry
The decision to employ Fmoc or Boc chemistry should be made on a case-by-case basis, considering the peptide sequence, desired purity, available equipment, and scale of the synthesis.[1]
| Feature | Fmoc Chemistry | Boc Chemistry |
| α-Amino Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Moderately acidic (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Highly acid-stable (e.g., Benzyl) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Advantages | Milder conditions, suitable for sensitive residues, automation-friendly, real-time monitoring of deprotection.[2][8] | Effective for long and difficult sequences, can reduce aggregation due to N-terminal protonation.[8] |
| Disadvantages | Potential for aspartimide formation, piperidine can form adducts.[9][10] | Harsh final cleavage conditions, requires specialized equipment (e.g., for HF), partial loss of side-chain protection with repeated TFA treatment. |
| Cost | Fmoc-protected amino acids are generally more expensive.[2] | Boc-protected amino acids are typically less expensive.[5] |
Synthesizing β-Alanine Containing Peptides: Special Considerations
The incorporation of β-alanine, a non-proteinogenic amino acid, is valuable in drug development for creating peptides with enhanced stability against enzymatic degradation and unique conformational properties.[10][11]
Potential for β-Alanine Impurities in Fmoc Chemistry: A notable side reaction in the preparation of Fmoc-protected amino acids using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) is a Lossen-type rearrangement, which can lead to the formation of Fmoc-β-Ala-OH as an impurity.[4][12] This impurity can be incorporated into the growing peptide chain, leading to deletion sequences or sequences with an unintended β-alanine insertion.[4] It is therefore crucial to use high-purity Fmoc-amino acids.
Coupling of β-Alanine: β-Alanine is a non-sterically hindered amino acid, and its coupling generally proceeds efficiently using standard coupling reagents. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective.[1][13] For more challenging couplings, phosphonium (e.g., PyBOP®, PyAOP®) or aminium/uronium (e.g., HBTU, HATU, COMU) salt-based reagents can be employed to ensure high coupling efficiency and minimize racemization.[1]
Experimental Workflows
The following diagrams illustrate the cyclical nature of Fmoc and Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.
**Protocols for the Synthesis of a Model β-Alanine Peptide (Ac-Ala-β-Ala-Gly-NH₂) **
These protocols outline the manual synthesis of a simple tripeptide containing β-alanine to illustrate the practical differences between the Fmoc and Boc strategies.
Protocol 1: Fmoc-SPPS of Ac-Ala-β-Ala-Gly-NH₂
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-β-Ala-OH, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[14]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc-Gly-OH Coupling (First Amino Acid):
-
Drain the DMF.
-
Perform Fmoc deprotection by adding 20% piperidine in DMF and agitating for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Fmoc-β-Ala-OH Coupling:
-
In a separate vial, dissolve Fmoc-β-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Confirm complete coupling with a Kaiser test.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc-Ala-OH Coupling:
-
Repeat the deprotection step (Step 3).
-
Couple Fmoc-Ala-OH using the same procedure as in Step 4.
-
-
N-terminal Acetylation:
-
Perform a final Fmoc deprotection (Step 3).
-
Wash the resin with DMF (5x).
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
In a fume hood, add the cleavage cocktail (Reagent K) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Boc-SPPS of Ac-Ala-β-Ala-Gly-NH₂
Materials:
-
MBHA resin
-
Boc-Gly-OH, Boc-β-Ala-OH, Boc-Ala-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)[15]
-
Acetic anhydride
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell MBHA resin in DCM for 1 hour.
-
Couple Boc-Gly-OH using a standard protocol (e.g., DCC/HOBt).[7]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM and agitate for 10 minutes.
-
Drain and wash with DCM (3x) and DMF (3x).[6]
-
-
Boc-β-Ala-OH Coupling:
-
In a separate vial, dissolve Boc-β-Ala-OH (3 eq.) and HOBt (3 eq.) in DMF/DCM.
-
Add the solution to the resin, followed by DCC (3 eq.).
-
Agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
Drain and wash with DMF (3x) and DCM (3x).
-
-
Boc-Ala-OH Coupling:
-
Repeat the deprotection (Step 2) and neutralization (Step 3) steps.
-
Couple Boc-Ala-OH using the same procedure as in Step 4.
-
-
N-terminal Acetylation:
-
Perform a final Boc deprotection (Step 2) and neutralization (Step 3).
-
Wash with DMF (3x).
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF and agitate for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
HF Cleavage and Deprotection:
-
Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Place the dried resin in the reaction vessel of an HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -78°C and condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the cleaved peptide and resin with cold diethyl ether to remove scavengers.
-
Extract the peptide with an appropriate solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Conclusion: Selecting the Optimal Strategy
Both Fmoc and Boc SPPS are powerful methodologies for the synthesis of β-alanine-containing peptides. The Fmoc strategy is now the most widely used approach due to its milder reaction conditions, ease of automation, and compatibility with a broader range of functional groups.[8] However, the Boc strategy remains a valuable tool, particularly for complex or aggregation-prone sequences where the repetitive acidic deprotection can improve solvation.[8] A thorough understanding of the underlying chemistry of both approaches, coupled with careful consideration of the specific peptide sequence and available resources, is paramount for the successful synthesis of high-quality peptides for research and drug development.
References
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- Why Fmoc-Protected Amino Acids Domin
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Fmoc-β-alanine. Chem-Impex.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu | Request PDF.
- Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
- Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Boc Solid Phase Peptide Synthesis. ChemPep.
Sources
- 1. bachem.com [bachem.com]
- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving coupling efficiency of DL-Pro-DL-Pro sequences in peptide synthesis
Executive Summary: The Proline Paradox
Synthesizing sequences containing DL-Pro-DL-Pro (alternating or racemic Proline residues) presents a "perfect storm" of chemical challenges. Unlike primary amino acids, Proline is a secondary amine, creating significant steric hindrance and reduced nucleophilicity.[1][2] When two Prolines are coupled sequentially, these issues compound.
Furthermore, the introduction of D-isomers alongside L-isomers often facilitates specific conformational turns (e.g.,
This guide provides a self-validating troubleshooting framework to overcome steric barriers and prevent DKP formation.
Diagnostic Workflow
Before altering your protocol, identify your specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for Pro-Pro synthesis failures.
Critical Failure Mode 1: The Diketopiperazine (DKP) Trap
The Issue: The most common reason for low yields in Pro-Pro synthesis is not coupling failure, but the loss of the peptide chain after the second Proline is coupled.
Mechanism: When the Fmoc group is removed from the second Proline (the N-terminus), the free secondary amine can back-bite the ester linkage connecting the first Proline to the resin. This forms a cyclic dipeptide (DKP) and releases the peptide into the waste stream.
-
Risk Factor: Sequences with alternating stereochemistry (e.g., L-Pro-D-Pro) often possess a cis-amide bond conformation that spatially favors this cyclization more than L-Pro-L-Pro.
Figure 2: Mechanism of DKP formation leading to chain loss.
The Solution: Steric Shielding To prevent DKP, you must make the ester linkage to the resin sterically inaccessible to the nucleophilic attack.
-
Gold Standard: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group creates a "steric wall" that prevents the N-terminus from attacking the ester bond [1].
-
Alternative: If using Wang resin, you must use the Dipeptide Method (see Section 5).
Critical Failure Mode 2: Steric Stall (Coupling Efficiency)
The Issue: The secondary amine of Proline is a poor nucleophile.[1][2] Coupling a bulky Fmoc-Pro-OH onto a resin-bound Proline (which is also a bulky secondary amine) is kinetically slow.[2]
Comparative Efficacy of Coupling Reagents:
| Reagent | Mechanism | Suitability for Pro-Pro | Risk Profile |
| COMU | Uronium (Oxyma-based) | Excellent | Safer, higher solubility, visual endpoint (color change). [2] |
| HATU | Uronium (HOAt-based) | Excellent | High efficiency, but explosive risk (HOAt).[3] Harder to remove byproducts. |
| PyAOP | Phosphonium | Very Good | Excellent for difficult sequences where uroniums fail. |
| HBTU/TBTU | Uronium (HOBt-based) | Poor | Insufficient activation for hindered secondary amines. |
The Solution: Heat & Power
-
Reagent Switch: Replace HBTU/HOBt with COMU/Oxyma Pure or HATU/HOAt .
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[2] NMP reduces inter-chain aggregation, which is common in Pro-rich sequences.
-
Microwave Energy: Pro-Pro couplings require energy to overcome the rotational barrier of the amide bond.
Validated Protocols
Protocol A: The "Silver Bullet" (Dipeptide Building Blocks)
Best for: Eliminating DKP risk entirely and ensuring 100% coupling.
Instead of coupling Proline #1 and then Proline #2, couple them as a single unit. This bypasses the difficult secondary amine coupling and the DKP-prone deprotection step on the resin.
-
Source Material: Purchase Fmoc-Pro-Pro-OH (or the specific stereoisomer Fmoc-D-Pro-L-Pro-OH).
-
Activation:
-
Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Ratio: 3 eq Dipeptide : 3 eq DIC : 3 eq Oxyma.
-
-
Coupling: 2 hours at Room Temperature (or 10 min at 75°C).
-
Benefit: The DKP reaction cannot occur because the ester linkage to the resin is never exposed to a free amine at the critical distance [3].
Protocol B: High-Efficiency Microwave Cycle (Stepwise)
Best for: When dipeptide blocks are unavailable.
Parameters:
-
Temperature: 75°C (Critical for overcoming steric hindrance).
-
Time: 2 x 5 minutes (Double Coupling).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) if epimerization is noted.
Step-by-Step:
-
Resin: Swell 2-CTC resin in DCM for 30 mins.
-
Coupling 1:
-
Dissolve Fmoc-Pro-OH (5 eq) + COMU (5 eq) + Oxyma (5 eq) in NMP.
-
Add DIPEA (10 eq).[2]
-
Irradiate at 75°C for 300 seconds (30W constant power).
-
-
Drain & Wash: Wash with NMP (3x).
-
Coupling 2 (Repeat): Repeat step 2 with fresh reagents.
-
Capping (Crucial): Cap unreacted amines with Acetic Anhydride/Lutidine to prevent deletion sequences from growing.
Frequently Asked Questions (FAQ)
Q: I see a "mass + 12" peak in my MS. What is this? A: This is likely a methylene bridge formation, often caused by using DCM as a solvent with nucleophilic bases. Ensure you are using high-purity NMP or DMF during the coupling steps, especially at high temperatures.
Q: Can I use HBTU if I just increase the time?
A: Generally, no. HBTU activates via HOBt ester, which is not reactive enough to drive the reaction between two sterically hindered secondary amines to completion, regardless of time. You will likely see significant deletion sequences (
Q: Why does the solution turn blue/red when using COMU? A: This is a feature of COMU. It serves as a visual indicator of the pH environment. A color change indicates the presence of the base and active species. If the color fades rapidly, your base may be consumed, indicating you need more DIPEA.
References
-
Barlos, K., et al. (1989). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and synthesis of peptide amides." Tetrahedron Letters, 30(29), 3943-3946. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH." BenchChem Technical Support. Link
-
CEM Corporation. (2015).[4] "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics." Microwave Peptide Synthesis Guide. Link
-
Giraud, M., et al. (1999). "Diketopiperazine formation: A new insight into the mechanism." Journal of Peptide Science. Link
Sources
Troubleshooting low solubility of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH in water
Topic: Troubleshooting Low Solubility of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH in Water
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and overcoming the low aqueous solubility of the modified pentapeptide, H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH. As a Senior Application Scientist, I understand that encountering solubility issues with a custom-synthesized peptide can be a significant roadblock in your research. This document provides a structured, in-depth approach to systematically address and resolve these challenges, ensuring the integrity and success of your experiments.
The low water solubility of this particular peptide likely stems from a combination of factors inherent to its unique structure. The presence of a benzyl group on the modified beta-alanine residue significantly increases its hydrophobicity.[1] While the hydroxyl group adds a polar feature, its contribution to overall solubility might be outweighed by the nonpolar benzyl and leucine residues. Furthermore, the two proline residues can introduce conformational rigidity, and the racemic nature (DL-) of the leucine and proline residues may influence crystal packing and aggregation behavior.[2]
This guide will walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced solubilization techniques. We will also explore the underlying chemical principles to provide a deeper understanding of why a particular method is recommended.
Frequently Asked Questions (FAQs)
Here are some common questions we receive regarding the solubility of modified, hydrophobic peptides:
Q1: Why is my peptide, H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH, not dissolving in water?
A1: The low aqueous solubility of this peptide is likely due to the cumulative effect of its constituent amino acids and modifications. The primary contributor to its hydrophobicity is the benzyl group attached to the beta-alanine.[1] Aromatic groups like benzyl are known to decrease water solubility.[3] Additionally, the leucine residue is also hydrophobic.[4] While the hydroxyl group on the beta-alanine and the terminal carboxyl group are polar, their influence may not be sufficient to counteract the hydrophobicity of the rest of the molecule. The presence of two proline residues can also impact the peptide's conformation and potentially favor aggregation.[5]
Q2: I've tried vortexing and heating, but the peptide remains a suspension. What should I do next?
A2: Gentle heating and vortexing are good initial steps, but for highly hydrophobic peptides, they are often insufficient. The next logical step is to try altering the pH of your solution or to use a small amount of an organic co-solvent. These methods can significantly improve the solubility of "difficult" peptides. It is crucial to always start with a small aliquot of your peptide for these tests to avoid wasting your entire sample.[6]
Q3: Will using an organic solvent like DMSO affect my downstream biological assays?
A3: This is a critical consideration. Many organic solvents, including DMSO, can be toxic to cells at higher concentrations.[6] As a general rule, the final concentration of DMSO in your cell-based assays should be kept below 0.5%, with some assays tolerating up to 1%.[7] It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line or assay to the chosen organic solvent.
Q4: How does the DL-racemic nature of the leucine and proline residues impact solubility?
A4: The presence of D-amino acids in a peptide sequence can disrupt the formation of regular secondary structures like beta-sheets, which are often associated with peptide aggregation and insolubility.[2] While this can sometimes improve solubility, the overall effect depends on the specific sequence and the interplay with other residues. In your peptide, the racemic nature of these residues might lead to a more amorphous solid form that is still challenging to solvate due to the dominant hydrophobic character.
Q5: What is the predicted isoelectric point (pI) of my peptide, and why is it important?
A5: The isoelectric point (pI) is the pH at which a peptide has a net zero charge.[8][9] Peptides are generally least soluble at their pI because the lack of electrostatic repulsion allows molecules to aggregate more easily.[10] Accurately predicting the pI of a modified peptide can be challenging and often requires specialized software that can account for non-standard amino acids.[11][12] However, based on the structure (a free N-terminus and a free C-terminus being the primary ionizable groups, as the hydroxyl group is generally not ionized at physiological pH), the pI is likely to be in the acidic to neutral range. By adjusting the pH of your solvent to be at least 2 units away from the pI, you can significantly increase solubility by ensuring the peptide carries a net positive or negative charge.
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to solubilizing your peptide. Always begin with a small, non-critical amount of your lyophilized peptide for these tests.
Step 1: Initial Assessment and Basic Techniques
Before attempting more complex methods, ensure you have followed these basic steps:
-
Equilibrate to Room Temperature: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.
-
Brief Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Initial Solvent - Sterile Water: Add the calculated volume of sterile, distilled water to achieve your target concentration.
-
Mechanical Agitation: Vortex the solution for 1-2 minutes.
-
Sonication: If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[13] This can help break up small aggregates. Avoid probe sonicators as they can generate excessive heat and potentially degrade the peptide.
If the solution remains cloudy or contains visible particles, proceed to the next step.
Step 2: pH Adjustment
Adjusting the pH is a powerful technique to increase the solubility of peptides by moving away from their isoelectric point.
Caption: pH Adjustment Workflow
Protocol for pH Titration Test:
-
Prepare two small aliquots of your peptide suspended in water.
-
To one aliquot, add a small volume (e.g., 1-5 µL) of 10% acetic acid and vortex.[14] Observe for any change in solubility.
-
To the second aliquot, add a small volume (e.g., 1-5 µL) of 0.1 M ammonium hydroxide and vortex.[14] Again, observe for any change.
-
If either of these methods results in a clear solution, you have identified a suitable pH range for dissolving your peptide. You can then prepare your stock solution using the appropriate acidic or basic solvent before diluting it into your final buffer.
Step 3: Organic Co-solvents
If pH adjustment is unsuccessful, the next step is to use an organic co-solvent to disrupt the hydrophobic interactions that are likely causing the low solubility.
Caption: Organic Co-solvent Workflow
Protocol for Organic Co-solvent Solubilization:
-
To a fresh, dry aliquot of your lyophilized peptide, add a minimal amount of a suitable organic solvent (see Table 1).[7]
-
Vortex until the peptide is completely dissolved.
-
Slowly, add your desired aqueous buffer dropwise to the peptide-organic solvent mixture while continuously vortexing.[6]
-
If the solution remains clear, you have successfully solubilized your peptide.
-
If the peptide begins to precipitate, you have exceeded its solubility limit in that particular aqueous/organic mixture. You may need to either decrease the final concentration or increase the percentage of the organic co-solvent, keeping in mind the tolerance of your downstream application.
Table 1: Common Organic Co-solvents for Hydrophobic Peptides
| Co-solvent | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | A strong solvent for many hydrophobic peptides. Generally well-tolerated in biological assays at low concentrations (<0.5%).[6] |
| DMF (Dimethylformamide) | A good alternative to DMSO.[7] |
| Acetonitrile (ACN) | Can be effective for some peptides and is volatile, which can be an advantage if removal is necessary.[6] |
| Isopropanol | Another option for very hydrophobic peptides.[7] |
Summary of Troubleshooting Strategies
| Strategy | Rationale | Key Considerations |
| Mechanical Agitation (Vortexing, Sonication) | Increases the surface area of the peptide exposed to the solvent and breaks up small aggregates.[15] | Often insufficient for highly hydrophobic peptides. |
| pH Adjustment | Increases the net charge on the peptide, leading to electrostatic repulsion between molecules and improved interaction with water.[4] | The optimal pH is typically at least 2 units away from the peptide's isoelectric point. |
| Organic Co-solvents | Disrupt hydrophobic interactions between peptide molecules, allowing for better solvation.[7] | The compatibility of the solvent with downstream applications must be verified. |
By systematically working through this guide, you should be able to identify an effective method for solubilizing your H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH peptide. Remember to always start with small aliquots for testing and to consider the compatibility of your chosen solubilization method with your final experimental conditions.
References
-
pICalculax: Improved Prediction of Isoelectric Point for Modified Peptides. ACS Publications. (2017). Available at: [Link]
-
pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. ACS Publications. (2024). Available at: [Link]
-
pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. National Library of Medicine. (2023). Available at: [Link]
-
pICalculax: Improved Prediction of Isoelectric Point for Modified Peptides. PubMed. (2017). Available at: [Link]
-
The Prediction of the Isoelectric Point Value of Peptides and Proteins with a Wide Range of Chemical Modifications. ResearchGate. (2025). Available at: [Link]
-
H-bAla(2S-OH,3R-Bn)-Thz-Pro-Ala-NH2. PubChem. (n.d.). Available at: [Link]
-
Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. (2021). Available at: [Link]
-
What trends affect hydrophobicity in amino acids? Chemistry Stack Exchange. (2014). Available at: [Link]
-
Peptide Solubilization. JPT. (n.d.). Available at: [Link]
-
Solubility of peptides. Isca Biochemicals. (n.d.). Available at: [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. (n.d.). Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 4. jpt.com [jpt.com]
- 5. Peptide Stability [sigmaaldrich.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pIChemiSt ─ Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pICalculax: Improved Prediction of Isoelectric Point for Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. biorbyt.com [biorbyt.com]
- 15. H-bAla(2S-OH,3R-Bn)-Thz-Pro-Ala-NH2 | C22H31N5O5S | CID 10672283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization in H-βAla(2-OH,3-Bn) Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical challenge in peptide synthesis: minimizing racemization during the incorporation of H-βAla(2-OH,3-Bn) and related β-hydroxy-β-amino acids. The stereochemical integrity of your peptide is paramount to its biological activity, and this guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain chiral purity throughout your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern with H-βAla(2-OH,3-Bn)?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical activity. In peptide synthesis, this results in diastereomeric impurities that can be difficult to separate and may drastically alter the peptide's biological function.[1] The α-proton of the amino acid is susceptible to abstraction under basic conditions, particularly when the carboxyl group is activated for coupling, leading to a loss of stereochemistry.[2] H-βAla(2-OH,3-Bn), a β-amino acid, is particularly prone to this issue due to the electronic effects of its side chain and the conditions required for peptide bond formation.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways for racemization during peptide bond formation[2][3]:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization.[2][4]
-
Direct Enolization/Proton Abstraction: A base can directly abstract the α-proton from the activated amino acid, forming an enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers.[2][3]
Q3: Which factors have the most significant impact on racemization?
A3: Several factors during the coupling step can influence the extent of racemization[3][5][6]:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.[6][7]
-
Base: The type and concentration of the base used for neutralization and coupling play a major role.[5][6]
-
Solvent: The polarity of the solvent can affect the rate of racemization.[8]
-
Temperature: Higher temperatures generally increase the rate of racemization.[6][9]
-
Activation Time: Prolonged pre-activation of the amino acid can increase the opportunity for racemization.[6]
II. Troubleshooting Guides
Problem 1: High levels of epimerization detected in the final peptide containing H-βAla(2-OH,3-Bn).
Q: My final peptide shows significant diastereomeric impurities after incorporating H-βAla(2-OH,3-Bn). What are the likely causes and how can I mitigate this?
A: High levels of epimerization at the H-βAla(2-OH,3-Bn) residue are most likely occurring during the coupling step. Here’s a systematic approach to troubleshoot and resolve this issue:
1. Re-evaluate Your Coupling Reagent and Additive Combination:
-
The Cause: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[6][10] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially with strong bases.[6]
-
The Solution: Always use coupling reagents in conjunction with racemization-suppressing additives. These additives form active esters that are less prone to racemization.[6][11]
Coupling Reagent Additive Recommendation Level Rationale DIC (Diisopropylcarbodiimide) OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) Highly Recommended Oxyma is a highly effective and non-explosive alternative to HOBt and HOAt.[6] DIC HOBt (1-Hydroxybenzotriazole) Recommended A classic and effective combination for suppressing racemization.[6][10] HATU/HBTU - (Often built-in) Use with Caution While efficient, their use with strong bases can increase racemization risk.[6] DEPBT - Highly Recommended for problematic couplings 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is known for its remarkable resistance to racemization.[10][12]
2. Optimize the Base Used During Coupling:
-
The Cause: Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) can significantly increase the rate of α-proton abstraction and subsequent racemization.[2][6]
-
The Solution: Opt for a weaker or more sterically hindered base.
Base pKa (approx.) Recommendation Rationale 2,4,6-Collidine (TMP) 7.43 Highly Recommended Its steric hindrance minimizes its ability to abstract the α-proton.[5][6] N-Methylmorpholine (NMM) 7.38 Recommended A weaker base than DIPEA and a good alternative.[5][6] Diisopropylethylamine (DIPEA) 10.7 Use with Caution If necessary, use the minimum effective concentration.
3. Control Reaction Temperature and Time:
-
The Cause: Higher temperatures and prolonged activation times provide more energy and opportunity for the racemization process to occur.[6]
-
The Solution:
Experimental Protocol: Low-Racemization Coupling of H-βAla(2-OH,3-Bn)
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard 20% piperidine in DMF solution.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation (in a separate vessel at 0°C):
-
Dissolve 3-5 equivalents of the protected H-βAla(2-OH,3-Bn) derivative in DMF.
-
Add 3-5 equivalents of OxymaPure®.
-
Add 3-5 equivalents of DIC.
-
Allow the mixture to pre-activate for 1-5 minutes at 0°C.
-
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours, maintaining the temperature at 0°C.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm coupling completion.
Problem 2: Difficulty in achieving complete coupling of the H-βAla(2-OH,3-Bn) residue.
Q: I am observing incomplete coupling for the H-βAla(2-OH,3-Bn) residue, even after extended reaction times. How can I improve coupling efficiency without increasing racemization?
A: Incomplete coupling can be due to steric hindrance or aggregation. Here's how to address it while keeping racemization in check:
1. Choice of Activating Agent:
-
For sterically hindered couplings, more potent activating agents might be necessary. Consider using HATU or HCTU, but always in combination with a sterically hindered base like 2,4,6-collidine to minimize the risk of racemization.[6] PyBOP is another efficient coupling reagent that can be advantageous in difficult couplings while minimizing racemization.[13]
2. Solvent Considerations:
-
If peptide aggregation is suspected, consider switching from DMF to N-methylpyrrolidone (NMP) or adding a small amount of DMSO to the solvent to disrupt secondary structures.[11]
3. Orthogonal Protection Strategy for the Hydroxyl Group:
-
The Cause: The free hydroxyl group on the β-amino acid can potentially participate in side reactions or interfere with coupling.
-
The Solution: Employ an orthogonal protecting group for the hydroxyl function that is stable to the conditions of Fmoc-SPPS but can be removed later. A tert-butyl (tBu) ether is a common choice, as it is removed during the final acid cleavage. This ensures the hydroxyl group does not interfere with the coupling chemistry. An orthogonal protection scheme is crucial for selective deprotection and modification.[14][15]
Workflow for Selecting an Optimal Coupling Strategy
Caption: Decision workflow for troubleshooting racemization and coupling issues.
III. Analytical Methods for Detecting Racemization
Q: How can I accurately quantify the level of racemization in my synthetic peptide?
A: Several analytical techniques can be employed to detect and quantify racemization. The choice depends on the required sensitivity and available instrumentation.[16]
| Analytical Method | Principle | Sensitivity | Key Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Good, with detection limits often in the low ng/mL range.[16] | Can analyze the intact peptide or amino acids after hydrolysis and derivatization.[16] |
| Capillary Electrophoresis (CE) | Differential migration of charged enantiomers in an electric field, often with a chiral selector. | Excellent, with detection limits as low as 0.05% of the major enantiomer.[16][17] | Can analyze the intact peptide, avoiding artifacts from hydrolysis.[17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized amino acid enantiomers on a chiral column. | High sensitivity, capable of detecting down to 0.1% of the unnatural enantiomer.[18] | Requires peptide hydrolysis and derivatization. Deuterium labeling can be used to distinguish between synthesis- and hydrolysis-induced racemization.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers. | Generally lower sensitivity compared to HPLC and CE.[16] | Useful for structural confirmation but less so for trace-level quantification. |
Protocol: Racemization Analysis by Chiral HPLC after Hydrolysis and Derivatization
-
Peptide Hydrolysis:
-
Suspend the peptide-resin in 6 M HCl.
-
Heat at 110°C for 24 hours in a sealed, evacuated tube.
-
Lyophilize the hydrolysate to remove the acid.[16]
-
-
Derivatization (using Marfey's Reagent):
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[16]
-
Incubate at 40°C for 1 hour.
-
Quench the reaction with 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC.
-
Separate the D- and L-diastereomers using an appropriate mobile phase gradient.
-
Quantify the peak areas to determine the percentage of the D-isomer.
-
Workflow for Racemization Analysis
Caption: General workflow for the analysis of racemization in synthetic peptides.
IV. References
-
BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
-
7.4 Racemization Assays. (n.d.).
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
-
BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Identification of racemization sites using deuterium labeling and tandem mass spectrometry. (2010). Analytical Chemistry, 82(15), 6547–6555.
-
Bürkle, M. A., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 942(1-2), 221-229. [Link]
-
Racemization in peptide synthesis. (2015). SlideShare.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
-
Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides.
-
An Operationally Simple and Efficient Synthesis of Orthogonally Protected L-threo-β-Hydroxyasparagine. (2008). Molecules, 13(5), 1111–1119.
-
Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports, 9(1), 13917.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (2025). ResearchGate.
-
El-Agnaf, O. M. A., et al. (1994). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Letters in Peptide Science, 1(3), 135-141.
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
-
Rahman, M. T., et al. (2023). Structure of Various Protecting Groups Used In SPPS. ResearchGate.
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5368. [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5368.
-
Miller, M. J., et al. (2022). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. Bioorganic & Medicinal Chemistry, 62, 116733.
-
Miyazawa, T., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
-
BenchChem. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS).
-
Jadhav, S. V., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate.
-
Zimmerman, J. K., et al. (1973). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 70(11), 3006-3007.
-
Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1273935.
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(11), 5452–5455.
-
Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). The Journal of Organic Chemistry, 86(11), 7695–7707.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cat-online.com [cat-online.com]
Technical Support Center: High-Resolution Separation of DL-Leu-DL-Pro Stereoisomers
Introduction: The "Two-Peak" Trap
User Query: "I am injecting a racemic mixture of DL-Leu-DL-Pro onto my C18 column. I expect four peaks (L-L, D-D, L-D, D-L), but I only see two. The resolution is poor, and I cannot quantify the enantiomeric excess. What is happening?"
Executive Summary: You are likely observing the separation of diastereomers (L-L/D-D pair vs. L-D/D-L pair) while failing to resolve the enantiomers within those pairs. Standard achiral stationary phases (C18, C8, Phenyl) can separate diastereomers because they have different physical properties (hydrophobicity). However, enantiomers have identical physical properties in an achiral environment and will co-elute.
To resolve all four isomers (L-Leu-L-Pro, D-Leu-D-Pro, L-Leu-D-Pro, D-Leu-L-Pro), you must introduce a chiral environment. This guide details the transition from achiral C18 to Chiral Stationary Phases (CSPs), specifically focusing on Crown Ether and Ligand Exchange technologies, which are the gold standards for underivatized small peptides.
Module 1: Method Selection & Mechanism
The Stereochemical Challenge
The DL-Leu-DL-Pro mixture contains two chiral centers, resulting in four stereoisomers.[1]
-
Pair 1 (Enantiomers): L-Leu-L-Pro and D-Leu-D-Pro. (Identical retention on C18).
-
Pair 2 (Enantiomers): L-Leu-D-Pro and D-Leu-L-Pro. (Identical retention on C18).
-
Relationship between Pair 1 and Pair 2: Diastereomers. (Separable on C18).
Recommended Column Technologies
| Feature | Crown Ether (e.g., CROWNPAK CR-I) | Ligand Exchange (e.g., Chirex 3126) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) |
| Mechanism | Host-Guest Complexation (Ammonium ion inclusion) | Ternary Complex Formation (Cu²⁺ chelation) | Multiple interactions (H-bond, inclusion, ionic) |
| Target Moiety | Primary Amine (N-terminal Leucine) | N-term Amine + C-term Carboxylate | Peptide backbone / Amine |
| Mobile Phase | Acidic (pH 1.0–2.0) | Aqueous CuSO₄ + Alcohol | Alcohol/Water or Polar Organic |
| Resolution | High (Excellent for free amino acids/dipeptides) | High (Classic method for dipeptides) | Medium/High (Versatile) |
| Detection | UV (200–210 nm) | UV (254 nm via Copper complex) | UV or MS |
| MS Compatible? | Yes (if using TFA/volatile acid) | No (Copper contaminates MS) | Yes |
Decision Logic Diagram
Caption: Decision tree illustrating the necessity of CSPs to resolve the enantiomeric pairs within the diastereomeric mixture.
Module 2: Detailed Protocols
Protocol A: Crown Ether Method (Recommended for MS)
Targeting the primary amine of the N-terminal Leucine.
-
Column: Daicel CROWNPAK CR-I(+) or CR(+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase: Perchloric acid (HClO₄) pH 1.0 to 2.0.
-
Note: For MS compatibility, substitute HClO₄ with Trifluoroacetic acid (TFA) or Formic Acid, though resolution may decrease slightly compared to perchloric acid.
-
-
Temperature: 10°C – 25°C.
-
Why? Chiral recognition is often enthalpy-driven. Lower temperatures increase the stability of the host-guest complex, improving resolution (Rs).
-
-
Flow Rate: 0.4 – 0.8 mL/min.
-
Detection: UV at 200–210 nm (Peptide bond absorption).
-
Mechanism: The ammonium group (
) of the Leucine nests inside the 18-crown-6 ether ring. The chiral barriers on the crown ether discriminate between the L and D configurations of the Leucine.
Protocol B: Ligand Exchange Chromatography (LEC)
Classic method, extremely robust for dipeptides.
-
Column: Phenomenex Chirex 3126 (D-Penicillamine) or Macherey-Nagel Nucleosil Chiral-1.
-
Mobile Phase: 1 mM Copper(II) Sulfate (
) in Water/Methanol (85:15). -
Mechanism: The Copper(II) ion forms a ternary complex with the stationary phase ligand and the analyte (peptide). The stability of this complex differs for L vs. D isomers.
-
Detection: UV at 254 nm.
-
Advantage:[2] The Copper-Peptide complex absorbs at 254 nm, avoiding the noise associated with low-UV (210 nm) detection required for aliphatic peptides.
-
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly on the Crown Ether column. Why?
Answer: This is usually due to secondary interactions or insufficient protonation.
-
Cause: The primary amine must be fully protonated (
) to bind to the crown ether. If the pH is too high (>2.5), the equilibrium shifts, causing peak broadening. -
Fix: Lower the pH of the mobile phase (add more TFA or HClO₄). Ensure the column temperature is stable.
Q2: I see three peaks instead of four. Which ones are overlapping?
Answer: You likely have partial resolution.
-
Diagnosis: In DL-Leu-DL-Pro, the diastereomers (e.g., LL vs LD) separate easily due to hydrophobicity differences. The enantiomers (LL vs DD) are harder to split.
-
Fix:
-
Decrease Temperature: Drop from 25°C to 10°C. This dramatically improves chiral selectivity (
). -
Reduce Organic Modifier: If using Methanol, reduce it. Crown ethers generally work best in high-aqueous conditions (80-100% Acidic Water).
-
Q3: Can I use a standard C18 column with a mobile phase additive?
Answer: Yes, this is called Chiral Mobile Phase Additive (CMPA) mode, but it is less stable than using a CSP.
-
Method: Add a chiral selector like
-cyclodextrin or a Copper-L-Proline complex directly to the mobile phase. -
Drawback: High background noise in UV, expensive mobile phase, and system contamination. We recommend dedicated CSPs (Protocol A or B) for reproducibility.
Module 4: Experimental Logic & Validation
System Suitability Testing (SST)
Before running samples, validate the column performance using the Resolution Equation (
-
Target:
(Baseline separation) between the closest eluting pair (usually the enantiomers). -
Validation Step: Inject pure L-Leu-L-Pro and D-Leu-D-Pro standards individually to confirm elution order. On Crown Ether CR(+), L-amino acids typically elute before D-amino acids, but this can vary for dipeptides depending on the C-terminal influence.
Troubleshooting Workflow Diagram
Caption: Logic flow for diagnosing and fixing resolution loss in chiral peptide separations.
References
-
Daicel Corporation. (n.d.). CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual. Retrieved from [Link]
- Gübitz, G., & Schmid, M. G. (1997). Chiral separation of amino acids and peptides by ligand-exchange chromatography.
-
Phenomenex. (n.d.). Chirex™ Chiral HPLC Columns Application Guide. Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.
- Ilisz, I., et al. (2013). Separation of Amino Acids and Peptides on Zwitterionic Cinchona-Based Chiral Stationary Phases.
Sources
Technical Support Center: Optimizing Peptide Coupling for 2-Hydroxy-3-benzyl-beta-alanine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 2-hydroxy-3-benzyl-beta-alanine into peptide sequences. This unique amino acid presents distinct challenges due to both steric hindrance and the presence of a reactive side-chain hydroxyl group. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your coupling yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield for 2-hydroxy-3-benzyl-beta-alanine consistently low when using standard coupling reagents like DCC or DIC?
Low coupling efficiency with this amino acid is primarily due to two factors: steric hindrance and suboptimal activation. The bulky benzyl group adjacent to the beta-carbon sterically hinders the approach of the incoming nucleophile (the N-terminal amine of the peptide chain).
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this significant steric barrier, leading to slow reaction rates and incomplete couplings.[1] These reagents form an O-acylisourea intermediate which, while reactive, may not be sufficient for sterically demanding couplings.[2] For such challenging amino acids, more powerful in-situ activating reagents are required to drive the reaction to completion.[1][3]
Q2: I'm observing a significant and persistent side product in my HPLC and Mass Spec analysis. What is the likely cause?
The most probable side product is the result of O-acylation of the side-chain hydroxyl group. The hydroxyl group is a competing nucleophile that can be acylated by the activated carboxylic acid of the incoming amino acid. This results in the formation of an ester linkage, creating a branched peptide impurity that is often difficult to separate from the desired product.
This side reaction is particularly prevalent under conditions of "over-activation," where the activated amino acid is too powerful or present in excess for too long.[2][4] While the primary amino group is a stronger nucleophile, the high local concentration and reactivity can lead to acylation of the hydroxyl group.[5]
Q3: Is it mandatory to protect the side-chain hydroxyl group of 2-hydroxy-3-benzyl-beta-alanine before coupling?
Protecting the hydroxyl group is the most robust strategy to prevent O-acylation and ensure the highest purity of the final peptide.[5][6] However, it is not strictly mandatory in all cases and depends on a cost-benefit analysis of your specific synthesis.
-
Argument for Protection: Using a protected derivative, such as one with a tert-butyl (tBu) group, completely eliminates the possibility of O-acylation. This simplifies purification and is highly recommended for the synthesis of long or complex peptides where purity is paramount.[7]
-
Argument Against Protection: Introducing and later removing a protecting group adds steps to the overall synthesis. In some specific contexts, such as when the amino acid is at the C-terminus or if the coupling conditions are carefully optimized (e.g., using milder activation or aqueous conditions that can reduce side-chain nucleophilicity via hydrogen bonding), it may be possible to achieve acceptable yields without protection.[8]
For routine, high-purity synthesis, the use of a side-chain protected amino acid is the industry-standard recommendation.
Q4: What are the most effective coupling reagents and additives for incorporating this amino acid?
To overcome steric hindrance and minimize side reactions, the choice of coupling reagent is critical. Uronium/aminium or phosphonium salt-based reagents are significantly more effective than simple carbodiimides.[1][9]
| Reagent Class | Examples | Advantages for this Application | Considerations |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Highly reactive, fast kinetics, effective for hindered couplings.[10] COMU offers improved safety and solubility profiles.[11] | Requires a non-nucleophilic base (e.g., DIPEA), which can increase risk of racemization if not controlled.[11] |
| Phosphonium | PyBOP, PyAOP | Excellent for hindered couplings, often associated with lower racemization than some uronium reagents.[11] PyAOP is particularly effective for N-methylated or hindered residues.[10] | Produces carcinogenic HMPA as a byproduct (BOP) or pyrrolidine-containing byproducts (PyBOP).[11] |
| Carbodiimides | DIC, EDC | Generally insufficient for this amino acid unless used with additives. | Prone to forming N-acylurea byproduct, especially with slow, hindered couplings.[11] |
Additives: Using additives is crucial, especially when carbodiimides are employed, as they suppress racemization and increase reaction rates.
-
Oxyma Pure®: A non-explosive and highly effective alternative to HOBt and HOAt, providing high coupling rates with low racemization.[11]
-
HOAt (1-Hydroxy-7-aza-1H-benzotriazole): More reactive than HOBt, accelerates coupling and suppresses racemization, but has explosive properties that limit its use.[11]
Q5: Beyond the coupling reagent, how can I modify my experimental conditions to maximize the yield?
Optimizing reaction conditions is key to driving difficult couplings to completion.
-
Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further hinder the reaction. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[1] For extremely challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Reaction Time & Double Coupling: Sterically hindered couplings are inherently slower. Increase the standard reaction time from 1-2 hours to 4 hours or even overnight.[1] Alternatively, perform a "double coupling," where after the first coupling reaction, the vessel is drained and a fresh solution of activated amino acid is added for a second reaction period.
-
Temperature: Gently increasing the temperature can help overcome the activation energy barrier. However, this must be done with extreme caution as higher temperatures significantly increase the risk of racemization.[1] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective modern technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion efficiently.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the coupling of 2-hydroxy-3-benzyl-beta-alanine.
Workflow for Troubleshooting Low Coupling Yield
The following diagram outlines a logical workflow for identifying and resolving the root cause of a failed or low-yield coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Deprotection of 2-OH Substituted β-Alanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step of 2-hydroxyl substituted β-alanine residues within a peptide sequence. The unique positioning of the hydroxyl group presents specific challenges, including a heightened risk of side reactions, that require careful consideration of protecting group choice and deprotection methodology.
Part 1: Proactive Troubleshooting - Choosing Your 2-OH Protecting Group
The successful removal of a protecting group begins with its selection. The ideal group is stable during peptide synthesis but can be removed cleanly without affecting the rest of the peptide.[1] For a 2-OH β-alanine, the most common choices are silyl ethers and benzyl ethers, each with distinct advantages and liabilities.
-
tert-Butyldimethylsilyl (TBDMS/TBS): A widely used silyl ether, favored for its stability under various conditions and its selective removal using fluoride-based reagents.[2][3] It is generally orthogonal to Fmoc- and Boc-based solid-phase peptide synthesis (SPPS) strategies.[1][4]
-
Benzyl (Bn): A robust ether protecting group, typically removed under reductive conditions via catalytic hydrogenolysis.[5] It is stable to both the acidic and basic conditions encountered in standard SPPS.[6]
An orthogonal protection strategy, where different classes of protecting groups are removed under unique conditions, is essential for synthesizing complex peptides with multiple functional groups that require protection.[1][7]
Part 2: Reactive Troubleshooting - A Question & Answer Guide
This section addresses specific problems you may encounter during the deprotection of the 2-OH group.
Q1: My TBDMS deprotection is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer: Incomplete TBDMS cleavage is a common issue that can often be resolved by optimizing the fluoride source, reaction conditions, or addressing steric hindrance.
Core Causality: The deprotection mechanism relies on the nucleophilic attack of a fluoride ion on the silicon atom, driven by the formation of the very strong Si-F bond.[8][9] If this reaction is slow, it's typically due to an insufficiently reactive fluoride source, poor substrate accessibility (steric hindrance), or suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Fluoride Reagent:
-
Tetrabutylammonium Fluoride (TBAF): This is the most common reagent.[8] Ensure your TBAF solution (typically 1.0 M in THF) is not expired, as it can degrade over time. For sensitive substrates, the basicity of TBAF can be an issue; buffering with acetic acid is recommended.[10]
-
HF-Pyridine: This reagent is less basic than TBAF and can be more effective for base-sensitive peptides.[9] However, it is highly toxic and corrosive, requiring extreme caution and handling in a chemical fume hood with appropriate personal protective equipment (PPE).[9]
-
Tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F): A milder, anhydrous source of fluoride that can sometimes succeed where TBAF fails.[11]
-
-
Optimize Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent.[8] Ensure it is truly anhydrous, as water can inhibit the reaction.
-
Temperature: Most deprotections are run at 0 °C to room temperature.[10] If the reaction is slow, gently warming it (e.g., to 40 °C) may increase the rate, but this also increases the risk of side reactions.
-
Time & Equivalents: Do not assume a standard reaction time will work for every peptide. Monitor the reaction by LC-MS. If it stalls, consider adding more equivalents of the fluoride reagent. It's not uncommon to use 1.5-3.0 equivalents of TBAF per silyl ether.[11][12]
-
-
Consider Steric Hindrance: If the 2-OH group is in a sterically crowded environment within the folded peptide, the deprotection can be slow. Using a less hindered silyl group during synthesis, like a triethylsilyl (TES) group, could be a consideration for future syntheses, as they are more labile.[11]
Q2: I'm observing a significant side product with a mass of -18 Da from my target peptide. How do I prevent this?
Answer: A mass loss of 18 Da strongly suggests a dehydration event, leading to the formation of an α,β-unsaturated carbonyl system. This is a classic β-elimination side reaction, which is particularly facile in 2-OH substituted β-alanine systems.
Core Causality: The hydrogen on the C2 carbon (the one bearing the hydroxyl group) is acidic. In the presence of a base, this proton can be abstracted. The resulting carbanion can then eliminate the hydroxyl group (or its protected form) to create a double bond conjugated with the carbonyl. This is a common issue with base-catalyzed deprotections.[13]
Troubleshooting Steps:
-
Reduce Basicity: The primary culprit is often the basicity of the deprotection reagent.
-
Control Temperature: Perform the deprotection at 0 °C or even lower if possible. Higher temperatures accelerate the elimination side reaction.
-
Change Protecting Group Strategy: For future syntheses, if β-elimination is a persistent problem, consider using a protecting group that is removed under non-basic conditions. A benzyl (Bn) ether, removed by hydrogenolysis, is an excellent alternative.[5]
Q3: My Benzyl (Bn) group deprotection via hydrogenolysis is failing or giving messy results. What could be wrong?
Answer: Hydrogenolysis is a powerful deprotection method, but it is sensitive to catalyst activity, solvent choice, and the presence of certain functional groups within your peptide.
Core Causality: The reaction involves the catalytic reduction of the C-O benzyl bond using a palladium catalyst and a hydrogen source (H₂ gas or a transfer agent like formic acid).[5][14] Failure is often due to catalyst poisoning or incompatibility with other functional groups.
Troubleshooting Steps:
-
Check for Catalyst Poisons: Palladium catalysts are notoriously sensitive.
-
Sulfur: Even trace amounts of sulfur from residues like Cysteine (Cys) or Methionine (Met) can irreversibly poison the Pd/C catalyst.[15] If your sequence contains these, standard hydrogenolysis is often not viable. Consider using a sulfur-resistant catalyst or a different protecting group strategy.
-
Amines: Some amine structures can act as catalyst poisons, inhibiting the hydrogenolysis of O-benzyl groups.[16]
-
-
Verify Your Setup:
-
Catalyst: Use a fresh, high-quality catalyst (e.g., 10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C). Ensure an adequate amount is used (typically 10-20% by weight).
-
Hydrogen Source: If using H₂ gas, ensure the system is properly purged with an inert gas (N₂ or Ar) first, then filled with hydrogen (a balloon is often sufficient for small scale). If using a transfer hydrogenation source like formic acid or ammonium formate, ensure it is added correctly.[14]
-
Solvent: The choice of solvent can dramatically affect the reaction rate. Alcohols like methanol or ethanol are common. Acetic acid can accelerate the reaction but may not be compatible with other acid-labile groups.[17]
-
-
Look for Other Reducible Groups: Check your peptide sequence for functional groups that can be reduced under hydrogenolysis conditions, such as azides, alkenes, or alkynes.[15] Their presence may require a different deprotection strategy to maintain chemical integrity.
Q4: How can I design an orthogonal deprotection strategy from the start to avoid these issues?
Answer: A well-designed orthogonal protection scheme is the most effective way to prevent deprotection failures and side reactions. This involves selecting protecting groups for your 2-OH group, side chains, and resin linker that can be removed under mutually exclusive conditions.[1][18]
Strategy Example (Fmoc/tBu Chemistry):
-
α-Amino Group: Fmoc (removed by base, e.g., piperidine).
-
Acid-Labile Side Chains (e.g., Lys, Asp, Ser): tert-Butyl (tBu) based (removed by strong acid, e.g., TFA).
-
2-OH β-Alanine:
-
Option A (Fluoride Labile): Protect as a TBDMS ether. This group is stable to piperidine and TFA. It can be removed on-resin or after cleavage using TBAF.
-
Option B (Reductively Labile): Protect as a Benzyl ether. This group is stable to piperidine and TFA. It is removed after cleavage using catalytic hydrogenolysis.
-
This strategy ensures that the deprotection of the 2-OH group does not unintentionally cleave any other protecting groups on the peptide.
Part 3: Key Experimental Protocols
CAUTION: Always handle chemical reagents in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for TBAF-Mediated TBDMS Deprotection
-
Preparation: Dissolve the TBDMS-protected peptide (1.0 equiv.) in anhydrous THF to a concentration of ~0.1 M in a suitable flask.[8]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.5 equiv.) dropwise to the stirred peptide solution. If the peptide is potentially base-sensitive, use a pre-mixed solution of TBAF and acetic acid (1.5 equiv. of each).[8][10]
-
Reaction: Allow the mixture to stir at 0 °C to room temperature. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS every 30-60 minutes.[8]
-
Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Work-up: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude peptide product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Hydrogenolysis of Benzyl Ethers
-
Preparation: Dissolve the benzyl-protected peptide (1.0 equiv.) in a suitable solvent (e.g., Methanol, Ethanol, or THF) in a round-bottom flask.
-
Catalyst Addition: Carefully add the palladium catalyst (e.g., 10% Pd/C, ~10% w/w) to the solution under an inert atmosphere (N₂ or Ar).
-
Hydrogenation:
-
H₂ Gas: Securely attach a balloon filled with hydrogen gas to the flask and place the reaction under a positive pressure of H₂.
-
Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (~5 equiv.) to the mixture.[14]
-
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude peptide as required.
References
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link].
-
Wikipedia. Protecting group. Available from: [Link].
-
Alcohol Protecting Groups. Available from: [Link].
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase.... Available from: [Link].
-
PMC. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Available from: [Link].
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link].
-
PMC. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Available from: [Link].
-
PMC. Chemoselective Deprotection of Triethylsilyl Ethers. Available from: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].
-
ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. Available from: [Link].
-
ScienceDirect. Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. Available from: [Link].
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link].
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link].
-
Atlanchim Pharma. Science About O-Benzyl protecting groups. Available from: [Link].
-
ResearchGate. Deprotection of TBDMS protected 8. i. TBAF in THF. TBDMS =.... Available from: [Link].
-
Biotage. What do you do when your peptide synthesis fails?. Available from: [Link].
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link].
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Available from: [Link].
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available from: [Link].
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link].
-
Springer Nature Experiments. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Available from: [Link].
-
CEM Corporation. Protection and Deprotection. Available from: [Link].
-
Wikipedia. β-Hydride elimination. Available from: [Link].
-
Quora. How can you prevent beta hydride elimination?. Available from: [Link].
-
ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Available from: [Link].
-
Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Available from: [Link].
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Available from: [Link].
-
ResearchGate. β-Elimination Side Reactions. Available from: [Link].
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. researchgate.net [researchgate.net]
Addressing steric hindrance in H-bAla(2-OH,3-Bn) N-terminal modifications
Technical Support Center: N-Terminal Modification of H-bAla(2-OH,3-Bn)
Ticket ID: #STR-BALA-002 Subject: Overcoming Steric Hindrance & Side Reactions in Phenylnorstatine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Diagnostic: Why is this reaction failing?
The scaffold H-bAla(2-OH,3-Bn) (often referred to as a phenylnorstatine or AHPBA derivative) presents a "perfect storm" of synthetic challenges for N-terminal modification (acylation, coupling).
If you are observing low conversion, unreacted starting material, or complex mixtures, it is likely due to the convergence of three factors:
-
Steric Shielding (The C3-Benzyl Wall): The benzyl group at position 3 is bulky. In a
-amino acid, this creates a significant steric barrier, effectively "shading" the amine from incoming electrophiles. -
Electronic Deactivation (The C2-Hydroxyl Trap): The hydroxyl group at position 2 is not just a bystander. It often forms an intramolecular hydrogen bond with the N-terminal amine. This "locks" the amine in a conformation that reduces its nucleophilicity (availability to react).
-
Competitive O-Acylation: If the C2-hydroxyl is unprotected, highly reactive acylating species (intended for the amine) may kinetically favor the oxygen, leading to ester formation or difficult-to-separate mixtures.
Visualizing the Problem
The following diagram illustrates the steric and electronic blockade preventing your reaction.
Figure 1: Mechanism of steric and electronic interference in H-bAla(2-OH,3-Bn) N-terminal modification.
Troubleshooting Guides & Protocols
Scenario A: The "Standard" Coupling Failed (HATU/HBTU)
Symptoms: < 20% conversion after 2 hours. LCMS shows mostly starting material.
The Fix: Switch to PyAOP or COMU . Standard uronium reagents (HATU) are often insufficient for this specific scaffold because the guanidinium byproduct can inhibit the reaction or the activation is simply too slow to compete with the steric barrier. Phosphonium salts (PyAOP) are more reactive and avoid guanidinylation.
Protocol 1: High-Efficiency PyAOP Coupling
| Reagent | Equivalents | Role |
| Carboxylic Acid | 3.0 - 5.0 eq | The group being attached |
| PyAOP | 3.0 - 5.0 eq | Activator (Phosphonium salt) |
| HOAt | 3.0 - 5.0 eq | Additive (Crucial for speed) |
| TMP (2,4,6-Collidine) | 5.0 - 10.0 eq | Non-nucleophilic Base |
| Solvent | NMP (Not DMF) | NMP solvates hindered chains better |
Step-by-Step:
-
Dissolve the Carboxylic Acid and PyAOP in anhydrous NMP (0.1 M concentration).
-
Add HOAt.[1] Note: HOAt is superior to HOBt for hindered systems due to the pyridine nitrogen effect.
-
Add Collidine. Why Collidine? It is a weaker base than DIPEA but less sterically hindered and less prone to causing racemization or O-acylation.
-
Pre-activate for only 30-60 seconds . (Phosphonium esters are highly reactive; do not wait).
-
Add the solution to your H-bAla(2-OH,3-Bn) resin or solution.
-
Microwave Option: Heat to 50°C for 20 minutes (max 25W power).
Scenario B: The "Nuclear" Option (Acid Fluorides)
Symptoms: PyAOP failed. The amine is extremely unreactive.
The Fix: Use Acid Fluorides .[2][3][4][5] Acid fluorides are small, highly reactive electrophiles that can slip past the C3-benzyl steric wall better than bulky active esters (like OBt/OAt esters). They are stable enough to handle but reactive enough to acylate poor nucleophiles.
Protocol 2: In-Situ Acid Fluoride Coupling (TFFH Method)
| Reagent | Equivalents | Role |
| Carboxylic Acid | 4.0 eq | The group being attached |
| TFFH | 4.0 eq | Fluorinating agent |
| DIPEA | 8.0 eq | Base |
| Solvent | DCM or DCM/DMF (1:1) | DCM favors acid fluoride formation |
Step-by-Step:
-
Dissolve the Carboxylic Acid and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) in dry DCM.
-
Add DIPEA.[1]
-
Activation: Stir for 15-20 minutes under Nitrogen. This generates the Acid Fluoride in situ.[1][5]
-
Add this mixture directly to the H-bAla(2-OH,3-Bn) containing vessel.
-
Allow to react for 2-4 hours.
-
Check pH: Ensure the reaction remains basic (pH ~8). Add more DIPEA if necessary.
Scenario C: O-Acylation Side Reaction
Symptoms: LCMS shows Mass + Acyl group, but NMR/IR suggests ester linkage (O-acylation) rather than amide (N-acylation).
The Fix: Protection or Chemoselectivity.[2] If you cannot use a protected building block (e.g., H-bAla(2-OTBS,3-Bn)), you must tune the conditions to favor N-acylation.
Strategy:
-
Use Fluorinated Solvents: TFE (Trifluoroethanol) can hydrogen bond to the hydroxyl group, effectively "masking" it and reducing its nucleophilicity, thereby favoring the amine.
-
Hard/Soft Acid Base Theory: Amine is a softer nucleophile than Oxygen. Use "softer" acylating agents if possible, but with steric hindrance, this is difficult.
-
The "Silyl-Switch" (Recommended):
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Figure 2: Decision tree for optimizing coupling conditions based on protecting group status and yield.
Frequently Asked Questions (FAQ)
Q: Can I use EDC/NHS for this coupling? A: No. Carbodiimide couplings (EDC/DCC) are generally too slow for sterically hindered amines like this beta-amino acid derivative. The active ester formed is not reactive enough to overcome the C3-benzyl barrier, leading to high racemization (if C-terminal activated) or simply no reaction.
Q: Why do you recommend NMP over DMF? A: NMP (N-methylpyrrolidone) has a slightly different polarity and hydrogen-bonding disruption capability compared to DMF. For aggregated peptides or sterically hindered interfaces (like the 3-Bn group), NMP often provides better solvation, allowing reagents closer access to the amine.
Q: I see a mass of [M + 26] in my LCMS. What is this? A: If you are using HATU, this is likely the guanidinium adduct . The amine reacted with the coupling reagent itself instead of the carboxylic acid. This happens when the coupling reaction is too slow (due to steric hindrance).[7] Solution: Switch to a phosphonium reagent (PyAOP) or Acid Fluoride (TFFH), which cannot form this adduct.
Q: How do I synthesize the Acid Fluoride if TFFH fails? A: You can use Cyanuric Fluoride .
-
React your carboxylic acid with Cyanuric Fluoride (1 eq) and Pyridine (1 eq) in DCM at -10°C.
-
Precipitate the salts, filter, and use the filtrate (containing the acid fluoride) for the coupling. This is cleaner than the in-situ TFFH method for very sensitive substrates.
References
-
Carpino, L. A., et al. (1990). "Acid Fluorides: A New Class of Rapid Acting, Highly Efficient Coupling Reagents." Journal of the American Chemical Society.
-
Albericio, F., & El-Faham, A. (2010). "PyAOP, a powerful coupling reagent for the preparation of hindered peptides." Organic & Biomolecular Chemistry.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Sigma-Aldrich. (2025). "Peptide Coupling Reagents Guide: In-situ activating reagents." Merck/Sigma Technical Library.
-
ChemTalk. (2021). "Steric Hindrance and Nucleophilicity in Organic Synthesis."
Sources
- 1. bachem.com [bachem.com]
- 2. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting mass spectrometry ionization issues for hydrophobic peptides
Current Status: Operational | Tier: Level 3 (Advanced Troubleshooting) Topic: Resolving Signal Loss and Ionization Suppression in Hydrophobic Peptides Assigned Scientist: Senior Applications Specialist
Triage: Diagnostic Logic Flow
Before adjusting mass spec parameters, we must isolate the failure point. Hydrophobic peptides (e.g., amyloids, transmembrane domains) often fail before reaching the ionization source due to surface adsorption or aggregation.
Use this decision matrix to identify your specific bottleneck.
Figure 1: Diagnostic workflow to distinguish between chromatographic loss (adsorption) and fundamental ionization failure.
Module 1: Pre-Analytical (The "Invisible" Sample)
The Problem: You injected 100 fmol, but 0 fmol reached the column. Hydrophobic peptides (GRAVY score > 0.[1]5) rapidly adsorb to standard glass and polypropylene surfaces or form insoluble amyloid-like fibrils.
Q: Why is my peptide disappearing in the autosampler vial?
A: Hydrophobic peptides undergo Non-Specific Binding (NSB) to container walls.[2] Standard glass vials contain silanols that interact with basic residues, while standard polypropylene (PP) attracts hydrophobic domains.[3]
-
Mechanism: The "Hydrophobic Effect" drives peptides to the container surface to minimize water contact.
-
Evidence: Signal decays over time (e.g., 50% loss in 4 hours) while the sample sits in the autosampler [1].
Q: Can I just add more organic solvent to the vial?
A: Yes, but with a major caveat. Increasing Acetonitrile (ACN) to >40% prevents adsorption in the vial but causes breakthrough on the LC column (the peptide flows straight through without focusing).
-
The Fix: Use a "Trap-and-Elute" configuration or specific "Low-Bind" consumables that do not require high organic content.
Q: My peptide precipitates even in organic solvents. How do I solubilize it?
A: Use Hexafluoroisopropanol (HFIP).[1][4] HFIP is the "nuclear option" for hydrophobic peptides and amyloids. It disrupts β-sheet aggregation effectively [2].
Recommended Solubilization Protocol:
-
Dissolve lyophilized peptide in 100% HFIP.
-
Sonicate for 5-10 mins.
-
Dry down completely (SpeedVac).
-
Reconstitute in DMSO (Dimethyl sulfoxide) first, then dilute with water/mobile phase. Note: DMSO is a supercharging agent that also aids solubility.
| Container Material | Hydrophobic Peptide Recovery (24h) | Recommendation |
| Standard Glass | < 5% | Avoid (Severe Adsorption) |
| Standard Polypropylene | ~ 20-40% | Avoid (Hydrophobic Binding) |
| Silanized Glass | ~ 60% | Acceptable |
| Low-Bind / MaxRecovery | > 90% | Required [3] |
Module 2: Chromatography & Mobile Phase
The Problem: The peptide is stuck on the column (carryover) or elutes as a broad, unrecognizable hump.
Q: I see "Ghost Peaks" in my blank runs. Is this carryover?
A: Yes. Hydrophobic peptides bind strongly to the C18 stationary phase and the PEEK/stainless steel tubing of the LC.
-
Solution: You must increase the eluotropic strength of your mobile phase. Acetonitrile (ACN) is often too weak.
Q: Which mobile phase is best for hydrophobics?
A: Switch to Isopropanol (IPA) blends. IPA has higher elution strength and better wetting properties for hydrophobic chains than ACN.
-
Recipe:
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[5]
-
Mobile Phase B: ACN/IPA (70:30 or 50:50 mix) + 0.1% FA.
-
Note: High IPA pressure can be an issue; ensure your system can handle the viscosity or run at higher temperatures (50–60°C).
-
Q: Should I use a C4 or C18 column?
A: Move away from standard pore C18 (100Å).
-
Pore Size: Use 300Å (Wide Pore) columns. Small pores (100Å) trap large hydrophobic peptides, making them impossible to elute.
-
Chemistry:
-
C4: Best for extremely hydrophobic proteins/peptides (less retentive).
-
C8: Good balance.
-
PLRP-S (Polymeric): Excellent for extreme pH stability (pH 1-14) allowing high pH cleaning cycles.
-
Module 3: Ionization Optimization (Making it Fly)
The Problem: The peptide elutes, but the MS signal is weak or split into many unusable charge states.
Q: How do I improve ionization efficiency (Supercharging)?
A: Use "Supercharging" reagents like m-NBA (meta-nitrobenzyl alcohol) or DMSO .[6][7] Hydrophobic peptides often fly in low charge states (e.g., +1, +2) which fall outside the optimal detection range of high-res instruments. Supercharging reagents increase the surface tension of the droplet during ESI, allowing the droplet to hold more charge before Rayleigh fission occurs [4].
-
Protocol: Add 0.1% m-NBA or 5% DMSO to the mobile phase or post-column infusion.
-
Result: Shifts charge state distribution to higher z (e.g., from +2 to +4), improving fragmentation efficiency (ETD/CID) and detection limits [5].
Q: What ESI source parameters should I change?
A: Hydrophobic peptides require more energy to desolvate.
| Parameter | Adjustment | Reason |
| Desolvation Temp | Increase (+50°C above std) | Hydrophobic droplets (esp. with IPA) are harder to evaporate. |
| Capillary Voltage | Optimize (usually higher) | Higher voltage aids in breaking up the surface tension of aqueous/organic mixes. |
| Sheath Gas | Increase Flow | Assists in mechanical nebulization of viscous IPA mixtures. |
The "Rescue Protocol" (SOP)
Application: For peptides with GRAVY > 0.5 showing <10% recovery.
-
Vial Prep: Use Low-Bind PP vials. Do not use glass.
-
Solubilization:
-
Dissolve peptide in 100% HFIP. Vortex. Dry down.
-
Reconstitute in 100% DMSO (10% of final volume).
-
Dilute with Water/0.1% FA to final volume.
-
-
LC Configuration:
-
Column: C4 or C8, 300Å pore size.
-
Temp: 60°C (Reduces adsorption and viscosity).
-
Mobile Phase B: 70% ACN / 30% IPA / 0.1% Formic Acid.
-
-
Supercharging:
-
Add 0.1% m-NBA to Mobile Phase A or use a post-column tee to infuse m-NBA before the source.
-
References
-
Waters Corporation. A Systematic Approach for Preventing the Loss of Hydrophobic Peptides in Sample Containers. (2019).[2][8] Available at: [Link]
-
Shimadzu. Adsorption Phenomenon and Development of Low Adsorption Vials for LC and LC/MS. Available at: [Link]
-
Kjeldsen, F. et al. Charge State Coalescence During Electrospray Ionization Improves Peptide Identification. PMC (2014). Available at: [Link]
-
Loo, J. A. et al. In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry (2012).[7] Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. lcms.cz [lcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. bachem.com [bachem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Charge State Coalescence During Electrospray Ionization Improves Peptide Identification by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. e-b-f.eu [e-b-f.eu]
Validation & Comparative
Comparative analysis of H-bAla(2-OH,3-Bn) peptides vs Statine-based inhibitors
Comparative Analysis of H-bAla(2-OH,3-Bn) Peptides vs. Statine-Based Inhibitors
Executive Summary
This guide provides a technical comparison between Statine-based inhibitors (the classical standard represented by Pepstatin A) and H-bAla(2-OH,3-Bn)-based inhibitors (specifically Allophenylnorstatine or Apns , represented by KNI-272). Both classes function as transition-state isosteres for aspartic proteases, but they differ fundamentally in backbone length and side-chain topology.
-
Statine (
): A -amino acid derivative [ -4-amino-3-hydroxy-6-methylheptanoic acid]. It contains a two-carbon spacer between the amine and the carboxyl group, with the hydroxyl group located at the -position relative to the carboxyl. -
H-bAla(2-OH,3-Bn) (
): A -amino acid derivative [ -3-amino-2-hydroxy-4-phenylbutanoic acid].[1] It is a "nor" analogue (one carbon shorter), with the hydroxyl group located at the -position relative to the carboxyl.
Key Insight: The removal of the methylene spacer in Apns creates a more compact transition-state mimic, often resulting in higher selectivity for viral proteases (e.g., HIV-1 Protease) and reduced cross-reactivity with host lysosomal proteases (e.g., Cathepsin D) compared to the bulkier Statine.
Structural & Mechanistic Comparison
The efficacy of aspartic protease inhibitors relies on the "fireman's grip" interaction, where the inhibitor's hydroxyl group binds to the catalytic aspartate dyad (Asp25/Asp25' in HIV-1 PR), mimicking the tetrahedral intermediate of peptide bond hydrolysis.
Backbone Topology
The critical differentiator is the distance between the P1 side chain and the catalytic hydroxyl group.
-
Statine Backbone:
-
Characteristics: The extra
-methylene group extends the backbone, which can lead to entropic penalties in restricted active sites.
-
-
Apns Backbone:
-
Characteristics: The hydroxyl is directly
to the carbonyl. This "hydroxymethylcarbonyl" (HMC) isostere allows for a tighter fit in the S1-S1' pockets of HIV protease and Plasmepsin.
-
Visualization of Backbone Differences
Figure 1: Backbone comparison showing the extra methylene spacer in Statine (blue) vs. the compact Apns structure (red).[2]
Performance Analysis: Data & Metrics
Potency and Selectivity
The following data compares a representative Statine inhibitor (Pepstatin A) against an Apns-based inhibitor (KNI-272) in the context of HIV-1 Protease inhibition.
| Feature | Statine (Pepstatin A) | H-bAla(2-OH,3-Bn) (KNI-272) |
| Inhibitor Class | Pan-aspartic protease inhibitor | Selective HIV-1 Protease inhibitor |
| Core Structure | Leucine-derived | Phenylalanine-derived |
| HIV-1 PR | ~100 - 500 nM (Variable) | 5 - 15 nM [1] |
| Selectivity | Poor (Inhibits Pepsin, Cathepsin D) | High (Low affinity for Cathepsin D) |
| Solubility | Very Low (< 0.1 mg/mL in water) | Moderate (often improved by P2/P2' ligands) |
| Oral Bioavailability | Negligible | Good (Due to reduced peptide character) |
Mechanistic Advantages of Apns
-
Stereochemical Control: The
configuration of Apns (note: stereochemistry numbering depends on priority, often cited as in precursor synthesis but in final active analogues) optimally positions the phenyl ring into the hydrophobic S1 subsite. -
Reduced Molecular Weight: The elimination of the methylene group reduces the molecular weight, improving ligand efficiency (LE).
-
Resistance Profile: Apns-based inhibitors often retain potency against multi-drug resistant (MDR) HIV strains because they rely less on extensive hydrogen bonding networks that are easily disrupted by mutations.
Experimental Protocols
Protocol A: FRET-Based Enzymatic Inhibition Assay
This protocol validates the inhibitory constant (
Materials:
-
Enzyme: Recombinant HIV-1 Protease (final conc. 20–100 nM).
-
Substrate: FRET peptide (e.g., RE(Edans)-SQNYPIVQK(Dabcyl)-R).
-
Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.
-
Inhibitor: Stock solutions of H-bAla(2-OH,3-Bn) peptide in DMSO.
Workflow:
-
Preparation: Dilute HIV-1 Protease in Assay Buffer (keep on ice).[3][4]
-
Pre-incubation:
-
Add 80 µL of Enzyme solution to 96-well black plate.
-
Add 10 µL of Inhibitor (variable concentrations).
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Initiation:
-
Add 10 µL of FRET Substrate (pre-warmed).
-
-
Measurement:
-
Monitor fluorescence (Ex 340 nm / Em 490 nm) kinetically for 20 minutes.
-
-
Analysis:
-
Calculate initial velocity (
) for each concentration.[5] -
Fit data to the equation:
.
-
Protocol B: Synthesis of H-bAla(2-OH,3-Bn) Core (Brief)
Note: Synthesis of the Apns core is more challenging than Statine due to the contiguous chiral centers.
-
Starting Material: N-Protected Phenylalanine aldehyde.
-
Cyanohydrin Formation: React with NaCN/NaHSO3 to form the cyanohydrin (creates the hydroxyl center).
-
Hydrolysis: Acid hydrolysis of the nitrile to the carboxylic acid.
-
Chiral Separation: Separation of diastereomers (syn/anti) is critical. The active isomer for HIV PR inhibition is typically the
form (syn-isomer). -
Coupling: Standard EDC/HOBt coupling is used to attach P2 and P2' ligands.
Visualization of Assay Workflow
Figure 2: Step-by-step workflow for the FRET-based inhibition assay.[2][6]
References
-
Kiso, Y., et al. (1996). "Structure-activity relationship of orally potent tripeptide-based HIV protease inhibitors containing hydroxymethylcarbonyl isostere." Journal of Medicinal Chemistry, 39(20), 4062-4070.
-
Mimoto, T., et al. (1999). "Rational design and synthesis of a novel class of HIV-1 protease inhibitors containing a hydroxymethylcarbonyl isostere." Chemical and Pharmaceutical Bulletin, 47(12), 1784-1792.
-
Nezami, A., et al. (2003). "Crystal structure of the parasitic protease plasmepsin II in complex with a potent inhibitor." Biochemistry, 42(28), 8459-8464.
-
BenchChem. (2025).[3][7][8] "A Technical Guide to FRET-Based HIV Protease Assays: Principles, Protocols, and Applications."
Sources
- 1. researchgate.net [researchgate.net]
- 2. kyotogakuen.repo.nii.ac.jp [kyotogakuen.repo.nii.ac.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eurogentec.com [eurogentec.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
For the modern researcher, mass spectrometry is an indispensable tool for the structural elucidation of novel molecules. This guide provides an in-depth analysis of the predicted fragmentation patterns of the synthetic peptide H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH. We will explore the unique fragmentation behaviors imparted by its modified N-terminal residue and the C-terminal di-proline motif. Furthermore, we will offer a comparative overview of how different fragmentation techniques—Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—can be strategically employed to maximize structural information.
This guide is designed for researchers, scientists, and drug development professionals who are leveraging mass spectrometry for the characterization of complex synthetic peptides. The insights provided herein are grounded in established fragmentation principles and aim to serve as a practical resource for experimental design and data interpretation.
The Foundation: Understanding Peptide Fragmentation in Mass Spectrometry
In tandem mass spectrometry (MS/MS), a precursor peptide ion is isolated and then fragmented by imparting energy, a process that cleaves the peptide bonds along the backbone.[1] The resulting fragment ions are then mass-analyzed, providing a spectrum that can be interpreted to deduce the amino acid sequence.[1]
The most common fragmentation pathways result in the formation of b- and y-ions .[2] Cleavage of a peptide bond can result in the charge being retained on the N-terminal fragment, forming a b-ion , or on the C-terminal fragment, creating a y-ion .[3] The masses of these ions can be used to piece together the peptide's sequence.
Several factors can influence how a peptide fragments, including its amino acid composition, charge state, and the method of fragmentation employed.[2]
Deciphering the Fragmentation of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH: A Residue-by-Residue Analysis
The peptide in focus, H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH, presents a unique combination of features that will dictate its fragmentation behavior. Let's break down the expected fragmentation patterns for each component.
The Modified N-Terminus: H-bAla(2-OH,3-Bn)
The N-terminal residue is a modified beta-alanine, containing both a hydroxyl (-OH) and a benzyl (-Bn) group. This complex modification will likely lead to several characteristic fragmentation pathways:
-
Neutral Losses: The hydroxyl group is prone to the neutral loss of water (H₂O, -18 Da) from b-ions containing this residue, particularly under CID conditions.[2] The benzyl group, similar to the side chain of phenylalanine, can lead to the neutral loss of toluene (C₇H₈, -92 Da) or the formation of a benzyl cation (m/z 91).[4]
-
Side Chain Fragmentation: The bond between the β-carbon and the benzyl group may cleave, leading to characteristic fragment ions.
-
Beta-Alanine Specific Fragmentation: Peptides containing β-alanine can exhibit unique fragmentation patterns, such as the loss of an imine or the formation of a lactam.
The Proline Effect and the Di-Proline Motif
Proline's rigid, cyclic structure significantly influences peptide fragmentation. The "proline effect" describes the preferential cleavage of the peptide bond N-terminal to a proline residue, resulting in an intense y-ion.[5] This is due to the increased basicity of the proline nitrogen, which can readily accept a proton, weakening the preceding amide bond.
The presence of a di-proline motif at the C-terminus of our target peptide will likely amplify this effect. The X-Pro-Pro sequence is known to make the first peptide bond in this motif particularly labile.[6] This can lead to a dominant y-ion corresponding to cleavage before the first proline.
A Comparative Analysis of Fragmentation Techniques: CID, HCD, and ETD
The choice of fragmentation technique can profoundly impact the quality and type of information obtained from an MS/MS experiment. Here, we compare the expected outcomes for H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH using CID, HCD, and ETD.
Collision-Induced Dissociation (CID)
CID is a low-energy fragmentation method that typically produces a rich series of b- and y-ions.
-
Expected Outcome: For our target peptide, CID is expected to generate prominent y-ions due to the proline effect, particularly the y-ion resulting from cleavage before the first proline. We also anticipate observing neutral losses of water and toluene from the N-terminal modified residue. However, the di-proline motif might lead to a less complete series of fragment ions, as the energy might be preferentially channeled into the most labile bond.
Higher-Energy C-trap Dissociation (HCD)
HCD is a beam-type CID method that imparts higher energy to the precursor ions, often resulting in a more complete fragmentation pattern with a higher abundance of lower mass fragments.
-
Expected Outcome: HCD is likely to provide a more comprehensive set of b- and y-ions compared to CID, potentially overcoming the dominance of the proline-directed cleavage to some extent. This could be particularly useful for sequencing the N-terminal portion of the peptide. HCD may also induce more side-chain fragmentation of the modified β-alanine. For doubly charged peptides, HCD has been shown to provide more peptide identifications than CID and ETD.[7]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-ions.[8]
-
Expected Outcome: ETD is particularly advantageous for peptides with labile post-translational modifications and for those containing proline.[8] For our target peptide, ETD is expected to preserve the hydroxyl and benzyl modifications on the N-terminal residue, providing clearer information about their presence and location. Furthermore, ETD can be more effective than CID for fragmenting proline-rich sequences, potentially providing a more complete set of fragment ions across the entire peptide. For peptides with charge states higher than 2, ETD often outperforms other techniques in terms of Mascot score.[7]
Experimental Protocols
To obtain the fragmentation data discussed, the following general experimental workflow would be employed:
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water, acetonitrile, and formic acid, to a final concentration appropriate for mass spectrometry analysis (typically in the low micromolar to nanomolar range).
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI).
-
Perform a full scan (MS1) to identify the precursor ion of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH.
-
Isolate the precursor ion of interest.
-
Perform tandem mass spectrometry (MS/MS) using CID, HCD, or ETD to fragment the precursor ion.
-
Acquire the fragment ion spectrum (MS2).
-
-
Data Analysis:
-
Analyze the MS2 spectrum to identify the b-, y-, c-, and z-ion series.
-
Correlate the observed fragment ions with the expected fragmentation patterns to confirm the peptide sequence and the nature of the modifications.
-
Visualizing the Fragmentation
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH.
Caption: Predicted b- and y-ion fragmentation series for the target peptide.
Caption: Predicted c- and z-ion fragmentation series (ETD) for the target peptide.
Summary of Predicted Fragmentation Patterns
| Feature | CID | HCD | ETD |
| Primary Ion Types | b- and y-ions | b- and y-ions | c- and z-ions |
| Proline Effect | Strong y-ion N-terminal to Pro | Strong y-ion, but more other fragments | Cleavage at N-Cα bond, less susceptible to proline effect |
| Di-Proline Motif | Likely dominant cleavage before the first Pro | More complete fragmentation than CID | Good fragmentation coverage expected |
| Modified β-Alanine | Neutral loss of H₂O and toluene | More side-chain fragmentation | Preservation of modifications |
| Overall Sequence Coverage | Potentially incomplete due to dominant cleavages | More complete than CID | Potentially the most comprehensive |
Conclusion
The mass spectrometric fragmentation of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is predicted to be a complex interplay of the influences of its modified N-terminus and the C-terminal di-proline motif. A multi-faceted approach, utilizing a combination of CID, HCD, and ETD, will likely be necessary to achieve complete structural elucidation. CID will be useful for initial characterization and observing the prominent proline-directed fragmentation. HCD will likely provide more extensive backbone fragmentation, while ETD will be crucial for confirming the modifications and obtaining a complete sequence, especially across the proline-rich region. By understanding the principles outlined in this guide, researchers can more effectively design their experiments and interpret the resulting data to confidently characterize this and other complex synthetic peptides.
References
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 8. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemical Integrity of DL-Leu and DL-Pro Residues: A Comparative Technical Guide
Executive Summary
In peptide therapeutics and probe development, the incorporation of D-amino acids (e.g., DL-Leu, DL-Pro) is a deliberate strategy to enhance proteolytic stability or induce specific secondary structures (e.g.,
This guide evaluates the industry-standard methodologies for residue-specific stereochemical validation. We focus on Marfey’s Method (LC-MS) as the superior approach for DL-Leu and DL-Pro analysis, contrasting it with Chiral GC-MS , and provide a self-validating experimental protocol.
Part 1: The "Why" – Mechanisms of Racemization
Before validation, one must understand the source of stereochemical impurity. While DL-mixtures are often intentional, uncontrolled racemization during synthesis (epimerization) degrades purity.
Proline is uniquely susceptible to racemization, particularly at the C-terminus or during coupling, due to its secondary amine structure.
The Oxazolone Mechanism (Proline Focus)
Unlike primary amino acids, Proline’s racemization is often driven by the formation of a bicyclic oxazolone intermediate during activation. High temperatures or strong bases (e.g., DIEA) facilitate proton abstraction at the
Figure 1: Mechanism of Proline racemization via the oxazolone intermediate, leading to D/L mixtures.
Part 2: Comparative Analysis of Validation Methods
We compare the two primary methods for residue-specific analysis: Advanced Marfey’s Method (LC-MS) and Chiral GC-MS .
Method A: Advanced Marfey’s Method (Recommended)
This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[2] FDAA reacts with the amino group of the hydrolysate to form diastereomers (L-L and L-D).
-
Mechanism: The L-Ala chiral auxiliary in the reagent converts enantiomers (D/L-Leu) into diastereomers (L-FDAA-D-Leu vs L-FDAA-L-Leu).
-
Why it wins for Proline: FDAA reacts rapidly with secondary amines (Proline), unlike OPA (o-phthalaldehyde) which requires primary amines.
-
Separation: Diastereomers have different physical properties and separate easily on standard C18 columns.
Method B: Chiral GC-MS
Uses volatile derivatives (e.g., trifluoroacetyl-isopropyl esters) separated on a chiral stationary phase (e.g., Chirasil-Val).
-
Pros: Extremely high resolution for simple mixtures.
-
Cons: Requires harsh derivatization (esterification + acylation) which is moisture sensitive. High thermal stress can induce background racemization.
Data Comparison Table
| Feature | Marfey’s Method (LC-MS) | Chiral GC-MS | Intact Chiral HPLC |
| Analyte Suitability | Excellent for Leu & Pro | Good for Leu, Moderate for Pro | Poor for mixed DL sequences |
| Derivatization | Liquid phase (mild, 37°C) | 2-Step (Heat >100°C) | None |
| Separation Basis | Diastereomeric (C18 Column) | Enantiomeric (Chiral Column) | Diastereomeric (Intact) |
| Resolution ( | Typically > 2.0 | Typically > 3.0 | Variable |
| LOD (Sensitivity) | ~0.5 pmol (MS detection) | ~10 pmol (FID/MS) | ~100 pmol (UV) |
| Racemization Risk | Low (Hydrolysis only) | High (Derivatization heat) | None |
Part 3: Experimental Protocol (Marfey’s Method)
This protocol is designed as a self-validating system . You must run standards alongside samples to confirm elution order, as retention times shift with gradients.
Reagents
-
FDAA (Marfey’s Reagent): 1% solution in acetone.
-
Standard DL-Mix: 50 mM mix of D-Leu, L-Leu, D-Pro, L-Pro.
-
Hydrolysis Acid: 6N HCl (or 6N DCl - see Expert Insight).
-
Quenching Buffer: 1M NaHCO
.
Step-by-Step Workflow
-
Peptide Hydrolysis:
-
Dissolve 0.5 mg peptide in 0.5 mL 6N HCl .
-
Incubate at 110°C for 16–24 hours in a sealed, N
-flushed vial. -
Critical Step: Evaporate HCl completely under N
stream. Re-dissolve in 100 L water.
-
-
Derivatization (The FDAA Reaction):
-
Add 50
L of hydrolysate (or Standard Mix). -
Add 100
L 1M NaHCO (pH must be >8.0). -
Add 50
L 1% FDAA in acetone. -
Incubate at 40°C for 1 hour . (Do not overheat; FDAA degrades).
-
-
Quenching:
-
Cool to RT. Add 20
L 2N HCl to stop reaction (pH < 2 stabilizes the derivative). -
Dilute with 200
L mobile phase A (Water/0.1% Formic Acid).
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]
-
Gradient: 10% B to 60% B over 45 minutes. (Slow gradient required for diastereomer separation).
-
Detection: ESI-MS (SIM mode).[1] Monitor [M+H]
:-
Leu-FDAA: m/z ~384
-
Pro-FDAA: m/z ~368
-
-
Self-Validation Logic
-
Elution Order Verification:
-
Inject pure L-Leu-FDAA and D-Leu-FDAA standards first.
-
General Rule: L-L diastereomers elute before L-D diastereomers on C18 (due to hydrophobicity of the FDAA-L-Ala complex).
-
Proline Exception Check: Verify Proline elution order specifically, as the cyclic side chain can alter interaction kinetics.
-
-
Resolution Calculation (
):-
Acceptance Criteria:
(Baseline separation).
-
Part 4: Expert Insight & Troubleshooting
The "Deuterium Trick" for Background Subtraction A common critique of hydrolysis-based methods is that the acid hydrolysis itself causes ~0.5% racemization.
-
Solution: Perform hydrolysis in 6N DCl (Deuterated HCl) in D
O. -
Logic: If racemization occurs during hydrolysis, the alpha-proton is replaced by Deuterium.[1]
-
Result:
-
Original D-isomer: Mass =
-
Racemized L-to-D isomer: Mass =
(Deuterated) -
Using MS, you can mathematically subtract the
signal to get the true stereochemical purity of the synthesized peptide.
-
Workflow Visualization
Figure 2: Step-by-step workflow for Marfey's Method analysis.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Goodnough, M. C., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. International Journal of Molecular Sciences, 20(24), 6293.
-
Steinauer, A., et al. (2016). Racemization of Proline during Peptide Synthesis.[4][5] Journal of Peptide Science.
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of amino acids.[6] Tetrahedron Letters, 37(19), 3299-3302.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Evaluating H-bAla(2-OH,3-Bn) Derivatives as Aminopeptidase Inhibitors
Executive Summary
This guide provides a technical framework for evaluating derivatives of H-bAla(2-OH,3-Bn) —chemically known as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) . This moiety is the pharmacophore of Bestatin (Ubenimex) , a potent inhibitor of metalloproteases, specifically Aminopeptidase N (APN/CD13) .
The efficacy of these derivatives relies on their ability to mimic the transition state of peptide hydrolysis. This guide details the structure-activity relationship (SAR), provides a validated fluorometric protocol for IC50 determination, and benchmarks performance against industry-standard controls.
Scientific Rationale & Mechanism
The Pharmacophore: AHPA
The H-bAla(2-OH,3-Bn) core is unique because it contains two critical features for zinc-dependent enzyme inhibition:
-
Alpha-Hydroxyl Group (2-OH): Acts as a transition-state mimic of the tetrahedral intermediate formed during peptide bond hydrolysis.
-
Beta-Amino Group (3-NH2): Chelates the active site Zinc ion (
) in the enzyme's catalytic pocket.
Mechanism of Action
Aminopeptidases cleave N-terminal amino acids.[1] Bestatin and its AHPA derivatives function as competitive, reversible inhibitors. They bind to the active site, where the hydroxyl and amino groups coordinate with the zinc ion, displacing the water molecule required for catalysis.
Visualization: Inhibition Pathway
The following diagram illustrates the competitive binding mechanism and the critical zinc chelation step.
Caption: Competitive inhibition mechanism where the AHPA derivative chelates the catalytic Zinc ion, preventing substrate hydrolysis.
Comparative Analysis: IC50 Benchmarks
When evaluating new H-bAla(2-OH,3-Bn) derivatives, data must be normalized against known standards. The values below represent typical potency ranges against Aminopeptidase N (APN) using an L-Leu-AMC substrate.
Reference Data Table[2]
| Compound Class | Specific Molecule | Structure Note | IC50 (APN) | Potency Factor |
| Standard Control | Bestatin (Ubenimex) | AHPA-L-Leu | 4.0 - 8.0 µM | 1.0x (Baseline) |
| Standard Control | Amastatin | AHPA-Val-Val-Asp | 0.2 - 0.5 µM | ~20x |
| Derivative Type A | Phebestin | AHPA-Val-Phe | 0.05 - 0.2 µM | ~50x |
| Derivative Type B | AHPA-Val | AHPA-L-Val | 1.0 - 3.0 µM | ~3x |
| Derivative Type C | AHPA Core Only | Free Acid | > 100 µM | Inactive |
Interpretation of Results
-
Side Chain Hydrophobicity: Comparison of Bestatin (Leu) vs. Phebestin (Val-Phe) demonstrates that extending the C-terminus with hydrophobic aromatic residues (Phe) significantly enhances potency (lowers IC50). This suggests the enzyme has a large hydrophobic S1' or S2' pocket.
-
The "Core" Fallacy: The H-bAla(2-OH,3-Bn) core alone is a weak inhibitor. It requires a peptide bond extension (e.g., -Leu, -Val) to anchor the molecule within the active site for effective zinc chelation.
Validated Experimental Protocol
To ensure reproducibility, use this fluorometric assay. This protocol is self-validating via the use of a Z-factor check and solvent controls.
Materials
-
Enzyme: Recombinant Human Aminopeptidase N (CD13).
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).
-
Note: Non-fluorescent until cleaved.
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA (to prevent enzyme adsorption).
-
Control Inhibitor: Bestatin (dissolved in DMSO).
Workflow Diagram
Caption: Step-by-step fluorometric assay workflow for determining IC50 values.
Detailed Methodology
-
Preparation: Dilute H-bAla(2-OH,3-Bn) derivatives in DMSO. Final DMSO concentration in the well must be < 2% to avoid enzyme denaturation.
-
Pre-Incubation (Critical): Incubate the Enzyme and Inhibitor for 30 minutes at 37°C before adding the substrate.
-
Why? Bestatin-class inhibitors are often slow-binding.[2] Skipping this step will result in an underestimated potency (artificially high IC50).
-
-
Reaction Initiation: Add L-Leu-AMC (Final conc: 50 µM, approx Km value).
-
Measurement: Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 20 minutes.
-
Calculation:
-
Determine the initial velocity (
) from the linear portion of the curve. -
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic (4PL) model to derive IC50.
-
References
-
Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism.
-
Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews.
-
Sekine, K., et al. (2001). Probing the S1' pocket of the aminopeptidase N active site with (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine analogs. Chemical & Pharmaceutical Bulletin.
-
PubChem Protocols. (n.d.). Aminopeptidase N Inhibitor Assay Guidance. National Library of Medicine.
Sources
- 1. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of beta-alanine vs gamma-amino acid peptidomimetics
Structural Comparison of -Alanine vs. -Amino Acid Peptidomimetics[1][2][3]
Executive Summary
This guide provides a technical comparison between
Structural Fundamentals & Backbone Geometry
The core differentiation lies in the backbone homologation.[1] Peptidomimetics extend the distance between the N-terminus and C-terminus, altering the dipole moment and side-chain orientation.
Backbone Homologation[2][4][5]
-
-Alanine /
-Amino Acids: Contain one additional methylene group ( ) inserted into the backbone compared to -amino acids.-
Torsion Angles: Defined by
(N-C ), (C -C ), and (C -C=O).
-
-
-Amino Acids: Contain two additional methylene groups (
).-
Torsion Angles: Defined by
.[2]
-
Visualizing the Backbone Expansion
The following diagram illustrates the atomic insertion that differentiates these backbones, directly impacting their folding entropy.
Figure 1: Stepwise backbone homologation from native
Secondary Structure & Folding Propensities[8][9][10]
Unlike
Comparative Folding Table
| Feature | ||
| Dominant Helix Type | 14-Helix (most common) | 14-Helix (distinct from |
| H-Bond Pattern | ||
| Residues Per Turn | ~3.0 | ~2.6 |
| Helical Pitch | ~5.1 Å | ~4.9 Å |
| Dipole Moment | Macrodipole similar to | Distinct; often weaker |
| Folding Driver | Side-chain stereochemistry at C | Requires cyclic constraints (e.g., cyclopropyl) |
Mechanistic Insight[11][12]
-
-Peptides: The 14-helix is observed in
-peptides (side chain on C ). It forms a stable structure with 3 residues per turn, creating a triangular cross-section. The 12-helix (2.5 residues/turn) forms when side chains are on C or cyclic constraints are used. -
-Peptides: Due to the extra rotatable bond (
), linear -peptides are entropically difficult to fold. However, cyclic -amino acids (e.g., -aminocyclopentanecarboxylic acid) force the backbone into very stable helices or sheets.
Proteolytic Stability (ADME)
The primary advantage of these peptidomimetics in drug development is their resistance to enzymatic degradation.
Experimental Data Summary
-
-Peptides: Half-life (
) in serum is typically minutes. -
- &
-Peptides: often exceeds 24–48 hours.[4]
Causality: Proteases (like Trypsin, Chymotrypsin, Pepsin) evolved to recognize the specific spatial arrangement of the amide bond relative to the
Experimental Protocols
Protocol A: Comparative Proteolytic Stability Assay
Objective: Quantify the resistance of peptidomimetics against broad-spectrum proteases.
Materials:
-
Peptide stock (
in PBS). -
Enzyme: Proteinase K or Pronase E (Promiscuous proteases).
-
Quenching Solution: 1% TFA in Acetonitrile.
-
Analysis: RP-HPLC (C18 column).
Workflow:
-
Incubation: Mix peptide and enzyme (Ratio 100:1 w/w) at 37°C.
-
Sampling: Aliquot
at min and 24 hrs. -
Quenching: Immediately add
Quenching Solution to stop reaction. -
Quantification: Inject onto HPLC. Integrate the parent peak area relative to an internal standard (e.g., Benzamide).
Figure 2: Workflow for assessing proteolytic stability of peptidomimetics.
Protocol B: Circular Dichroism (CD) Spectroscopy
To verify if the peptidomimetic has adopted a stable fold (helix vs. random coil):
-
Concentration: Prepare
solution in Phosphate Buffer (pH 7.4) or Methanol. -
Measurement: Scan 190–250 nm.
-
Interpretation:
- -Peptide (14-Helix): Look for a minimum at ~214 nm and a maximum at ~198 nm.
- -Peptide (14-Helix): Look for a minimum at ~220 nm.
-
Note:
-alanine linkers (unsubstituted) will typically show a random coil signal (minimum near 200 nm) unless constrained.
Synthetic Accessibility Note
-
-Amino Acids: Readily synthesized via Arndt-Eistert homologation of
-amino acids (adding 1 carbon using diazomethane). -
-Amino Acids: Require double homologation or specific Michael addition strategies (e.g., adding nitro-compounds to acrylates). This makes
-peptides synthetically more demanding and costly to scale.
References
-
Frackenpohl, J., et al. (2001). "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases." ChemBioChem.
-
Seebach, D., et al. (2004). "The World of beta- and gamma-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity.
-
Vasudev, P. G., et al. (2011). "Helices and other secondary structures of beta- and gamma-peptides."[3][5][6] Chemical Reviews.
-
Sengupta, A., et al. (2006).[7] "Structural studies of model peptides containing beta-, gamma- and delta-amino acids." Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helices and other secondary structures of beta- and gamma-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Structural studies of model peptides containing beta-, gamma- and delta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of Beta-Alanine Peptide Bonds
For researchers, scientists, and drug development professionals venturing into the world of peptidomimetics, understanding the three-dimensional structure of beta-peptides is paramount. These synthetic analogues of natural alpha-peptides offer intriguing possibilities due to their enhanced proteolytic stability and unique conformational preferences. Infrared (IR) spectroscopy stands out as a powerful, non-destructive technique to elucidate the secondary structures of these novel biomolecules. This guide provides an in-depth comparison of key IR spectroscopic methods for characterizing beta-alanine peptide bonds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Amide I Band in Beta-Peptide Structural Analysis
The amide I vibrational band, occurring in the 1600-1700 cm⁻¹ region of the IR spectrum, is the most sensitive and widely used probe for peptide secondary structure.[1] This band originates primarily from the C=O stretching vibration of the peptide backbone.[1] Its precise frequency is dictated by the hydrogen-bonding network and the coupling between adjacent peptide units, which are unique for different secondary structures like helices and sheets.[2]
The introduction of an additional methylene group in the backbone of beta-peptides, such as beta-alanine, alters the dihedral angles and hydrogen-bonding patterns compared to their alpha-peptide counterparts. This fundamental structural difference manifests in distinct amide I spectral features, providing a unique fingerprint for beta-peptide conformations.
A Comparative Analysis of IR Spectroscopic Techniques for Beta-Alanine Peptides
The choice of IR spectroscopy technique is critical and depends on the sample state, concentration, and the level of structural detail required. Here, we compare three workhorse techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance (ATR)-FTIR Spectroscopy, and Two-Dimensional Infrared (2D IR) Spectroscopy.
| Feature | FTIR (Transmission) | ATR-FTIR | 2D IR |
| Principle | Measures the absorption of IR light passing through a sample. | Measures the absorption of an evanescent wave that penetrates a small distance into a sample in contact with a high-refractive-index crystal. | A non-linear spectroscopic technique that uses a sequence of ultrashort IR pulses to probe the coupling between different vibrational modes. |
| Sample State | Solutions, thin films, KBr pellets. | Solutions, thin films, powders, gels, tissues.[3] | Solutions. |
| Sensitivity | Moderate. Requires higher concentrations for solution studies. | High surface sensitivity, requires less sample volume.[3] | Very high sensitivity to vibrational coupling and structural dynamics. |
| Structural Information | Secondary structure content (helices, sheets, turns, random coil). | Similar to transmission FTIR, but excellent for studying surface-adsorbed or aggregated peptides.[4] | Detailed information on vibrational coupling, dihedral angles, and conformational heterogeneity. Can distinguish between different types of secondary structures with greater resolution.[5] |
| Key Advantage | Versatile for various sample types. | Minimal sample preparation, suitable for hydrated films and biological samples.[4] | Provides the most detailed structural and dynamic information.[5] |
| Key Limitation | Potential for light scattering in turbid samples. Water absorption can be a significant issue. | Limited penetration depth, potential for spectral distortions. | Technically complex and requires specialized equipment. |
Deciphering the IR Spectra of Beta-Alanine Peptide Secondary Structures
The unique backbone of beta-peptides leads to characteristic amide I frequencies for their secondary structures, which differ from those of alpha-peptides.
Helical Structures
While alpha-helices typically exhibit an amide I band around 1650-1658 cm⁻¹, beta-peptides can form various helical structures with distinct IR signatures. A notable example is the 14-helix, a common motif in beta-peptides. Experimental studies have shown that the 14-helix of a beta-peptide in aqueous solution displays a sharp and intense amide I' band (in D₂O) at approximately 1612 cm⁻¹ . This is significantly lower than the frequency for an alpha-helix and serves as a distinct IR marker for this beta-peptide conformation. At higher temperatures, as the helix unfolds, this band diminishes and a broader feature centered around 1634 cm⁻¹, corresponding to a disordered state, becomes dominant.
Beta-Sheet Structures
In alpha-peptides, antiparallel beta-sheets are characterized by a strong amide I component between 1610 cm⁻¹ and 1640 cm⁻¹ and a weaker component around 1680-1700 cm⁻¹.[6] Parallel beta-sheets typically show a single strong band around 1620-1640 cm⁻¹.[1]
For beta-peptides, the characterization of beta-sheet structures is an ongoing area of research. However, studies on aggregating beta-peptide systems provide valuable insights. In self-assembled beta-alanine oligomers forming beta-sheet-rich structures, a prominent peak around 1627 cm⁻¹ is observed, consistent with beta-sheet formation.[7] The absence of a high-frequency component around 1690 cm⁻¹ in some beta-peptide assemblies may suggest a parallel arrangement of the beta-strands.[8] It is crucial to use complementary techniques, such as circular dichroism (CD) spectroscopy and transmission electron microscopy (TEM), to confirm the morphology of the aggregates.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide a robust framework for the IR spectroscopic analysis of beta-alanine peptides.
Workflow for IR Spectroscopic Analysis of Beta-Alanine Peptides
Caption: Workflow for IR analysis of beta-alanine peptides.
Protocol 1: ATR-FTIR Spectroscopy of Beta-Alanine Peptide Films
This protocol is ideal for obtaining high-quality spectra of beta-peptides, especially when studying aggregation or when the sample is available in limited quantities.
-
Instrument and Accessory Preparation:
-
Use an FTIR spectrometer equipped with a single- or multi-reflection ATR accessory (e.g., with a diamond or germanium crystal).[3]
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Record a background spectrum of the clean, dry ATR crystal.
-
-
Sample Preparation:
-
Dissolve the beta-alanine peptide in the desired solvent (D₂O is recommended to avoid interference from the H₂O bending vibration around 1645 cm⁻¹).[9]
-
Apply a small aliquot (5-10 µL) of the peptide solution onto the ATR crystal surface.[3]
-
Dry the sample under a gentle stream of nitrogen or in a desiccator to form a thin, hydrated film.[4] This step is crucial for concentrating the sample and obtaining a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the ATR accessory in the spectrometer's sample compartment.
-
Acquire the sample spectrum, typically by co-adding 128 or 256 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and, if necessary, water vapor subtraction.
-
Analyze the amide I region (1600-1700 cm⁻¹) for characteristic peaks corresponding to different secondary structures.
-
For quantitative analysis, perform spectral deconvolution using Gaussian or Lorentzian functions to determine the relative contributions of different secondary structural elements.
-
Protocol 2: Transmission FTIR Spectroscopy of Beta-Alanine Peptides in Solution
This method is suitable for studying the solution-state conformation of beta-peptides, provided the concentration is sufficient.
-
Instrument and Sample Cell Preparation:
-
Sample Preparation:
-
Prepare a solution of the beta-alanine peptide in the solvent of choice at a concentration of 1-10 mg/mL.
-
Fill the transmission cell with the peptide solution, ensuring no air bubbles are trapped in the light path.
-
-
Data Acquisition:
-
Acquire a background spectrum of the solvent using the same transmission cell.
-
Acquire the sample spectrum under the same conditions as the background.
-
-
Data Processing and Analysis:
-
Subtract the solvent spectrum from the sample spectrum. This step is critical and can be challenging due to the strong absorbance of the solvent.
-
Perform baseline correction.
-
Analyze the amide I band as described in the ATR-FTIR protocol.
-
Advanced Insights with 2D IR Spectroscopy
Two-dimensional IR spectroscopy offers unparalleled detail into the structure and dynamics of beta-peptides. By spreading the IR spectrum across two frequency axes, 2D IR can resolve overlapping vibrational bands and reveal couplings between different amide groups.[5]
Logical Relationship in 2D IR Spectroscopy
Caption: Information derived from a 2D IR spectrum.
For beta-alanine peptides, 2D IR can be particularly insightful for:
-
Distinguishing between different helical forms: The unique coupling patterns within different beta-peptide helices (e.g., 10/12-helix vs. 14-helix) can be resolved.
-
Determining beta-sheet registry: The presence and pattern of cross-peaks between strands can differentiate between parallel and antiparallel beta-sheets.
-
Probing conformational dynamics: By varying the delay between the IR pulses, it is possible to track structural fluctuations on a picosecond timescale.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of beta-alanine peptides. By carefully selecting the appropriate IR technique and following robust experimental protocols, researchers can gain valuable insights into the secondary structures of these fascinating molecules. While FTIR and ATR-FTIR provide a solid foundation for determining the overall secondary structure content, 2D IR spectroscopy offers a deeper understanding of the intricate structural details and dynamics. This guide serves as a starting point for researchers to confidently apply IR spectroscopy in their exploration of the structure-function relationships of beta-peptides, ultimately accelerating the development of novel peptide-based therapeutics and materials.
References
-
Amide I two-dimensional infrared spectroscopy of β-hairpin peptides. AIP Publishing. [Link]
-
Evaluation of Amyloid-β Aggregation by Fourier Transform Infrared Spectrophotometer (FTIR). Shimadzu. [Link]
-
Nanoscale infrared spectroscopy identifies parallel to antiparallel beta sheet transformation of Aβ fibrils. bioRxiv. [Link]
-
Interactions of aggregating peptides probed by IR-UV action spectroscopy. RSC Publishing. [Link]
-
Characterization by Nano-Infrared Spectroscopy of Individual Aggregated Species of Amyloid Proteins. PMC. [Link]
-
Research project Structure and dynamics of amyloid-β peptide aggregates unraveled by novel infrared spectroscopy appr. Stockholm University. [Link]
-
Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. PMC. [Link]
-
RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie. [Link]
-
FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. PMC. [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]
-
The amide I spectrum of parallel β-sheet proteins. Diva-Portal.org. [Link]
-
A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. JoVE. [Link]
-
Simulation of Infrared Spectra for β-Hairpin Peptides Stabilized by an Aib-Gly Turn Sequence. ACS Publications. [Link]
-
Amide I two-dimensional infrared spectroscopy of beta-hairpin peptides. PubMed. [Link]
-
Characterization by Nano-Infrared Spectroscopy of Individual Aggregated Species of Amyloid Proteins. MDPI. [Link]
-
Numerically simulated 2D IR spectra of alanine-based antiparallel β... ResearchGate. [Link]
-
Characterization of the secondary structure of peptides. The Royal Society of Chemistry. [Link]
-
FTIR spectra comparing peptides in our present study (left) with... ResearchGate. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Spectroscopic Signature for Stable β-Amyloid Fibrils versus β-Sheet-Rich Oligomers. PMC. [Link]
-
ATR-FTIR spectroscopy of biological samples. Specac Ltd. [Link]
-
The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed. [Link]
-
Spectra of the second derivative of IR absorbance of oligomers obtained... ResearchGate. [Link]
-
Not All β-Sheets Are the Same: Amyloid Infrared Spectra, Transition Dipole Strengths, and Couplings Investigated by 2D IR Spectroscopy. ACS Publications. [Link]
-
Searching for a Better Match between Protein Secondary Structure Definitions and Protein FTIR Spectra. ACS Publications. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. [Link]
-
ATR-FTIR Biosensors for Antibody Detection and Analysis. PMC. [Link]
-
Surface FTIR Techniques to Analyze the Conformation of Proteins/. Longdom Publishing. [Link]
-
FTIR Method for Peptide Content Estimation and Degradation Kinetic Study of Canarium Nut Protein. Semantic Scholar. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Safety Operating Guide
H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH: Comprehensive Disposal & Safety Protocol
Executive Summary & Molecular Hazard Profile
The Core Directive: Treat H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH as a potent, metabolically stable protease inhibitor. Do NOT dispose of this compound via sink drains or municipal wastewater systems.[1]
This compound belongs to a class of aminopeptidase inhibitors (structurally related to Bestatin/Ubenimex). The presence of the bAla(2-OH,3-Bn) moiety (an analog of 3-amino-2-hydroxy-4-phenylbutanoic acid) combined with racemic (DL) amino acids suggests two critical safety factors:
-
Bioactivity: It likely inhibits specific enzymes involved in cell cycle regulation or immune response [1].
-
Environmental Persistence: The inclusion of D-isomers (in the DL-mixtures) renders the peptide resistant to standard enzymatic degradation found in municipal wastewater treatment plants [2].
Immediate Action Required:
-
Segregation: Isolate from general trash immediately.
-
Labeling: Label as "Synthetic Peptide - Bioactive - Toxic."
-
Disposal Path: High-temperature incineration (Waste Code: Non-Regulated Chemical Waste, unless mixed with regulated solvents).
Risk Assessment & Handling Logic
Before disposal, you must understand the nature of the risk to select the correct protocol.
| Feature | Implication for Disposal |
| Physical State | Likely a white/off-white lyophilized powder. High inhalation risk if aerosolized. |
| Solubility | Hydrophobic (Benzyl/Leucine/Proline rich). Likely dissolved in DMSO, Methanol, or Acetonitrile. |
| Stability | High. The unnatural beta-amino acid and D-stereoisomers prevent rapid hydrolysis. Chemical oxidation (Incineration) is required for destruction. |
| Toxicity | Unknown/Assumed Toxic. As a research chemical, no LD50 exists. Apply Universal Precautions. |
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Lyophilized Powder, Residual Solids)
Objective: Containment and destruction via incineration.
-
Primary Containment: Place the vial or container containing the solid peptide into a clear, sealable plastic bag (Zip-lock or heat seal).
-
Secondary Containment: Place the bagged vial into a wide-mouth high-density polyethylene (HDPE) jar designated for solid chemical waste.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH (Synthetic Peptide)"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Final Disposal: Transfer to your institution's EHS hazardous waste accumulation area for incineration .
Scenario B: Liquid Waste (HPLC Eluents, Stock Solutions)
Objective: Segregation based on solvent compatibility.
-
If dissolved in Organic Solvents (DMSO, MeOH, ACN):
-
Pour into the "Organic Solvent Waste" carboy (typically Red can or HDPE carboy).
-
Ensure the tag lists the solvent (e.g., "Acetonitrile 90%") AND the contaminant ("Trace Synthetic Peptides").
-
Crucial: Do not mix with oxidizers (e.g., Nitric Acid) to prevent uncontrolled reactions.
-
-
If dissolved in Aqueous Buffers (PBS, Water):
-
Do NOT pour down the sink.
-
Collect in a carboy labeled "Aqueous Waste with Organic Contaminants."
-
Add a stabilizing agent (like a small amount of bleach) only if your institutional protocol requires biological deactivation, but chemical incineration is preferred over chemical deactivation for synthetic peptides [3].
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Pipette Tips)[2]
-
Collect all solid debris in a clear, 6-mil polyethylene bag.
-
Twist and tape the bag neck (Gooseneck seal).
-
Place inside the laboratory's "Dry Chemical Waste" drum/box.
-
Sharps: If needles were used, they go strictly into a Red Sharps Container, regardless of chemical contamination.
Visualized Disposal Workflow (Decision Tree)
The following diagram illustrates the logical flow for disposing of this specific peptide based on its state.
Caption: Operational decision tree for segregating H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH waste streams to ensure environmental compliance.
Emergency Procedures: Spill Management
If this powder is spilled, do not dry sweep . Dry sweeping generates dust, increasing inhalation risk.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If the spill is >500mg, wear an N95 respirator.
-
Wet Wipe Method:
-
Cover the spill with paper towels.[3]
-
Gently pour a 10% Bleach solution or Soap/Water mixture over the towels (working from outside in) to dampen the powder.
-
Allow to sit for 15 minutes to minimize aerosolization.
-
-
Collection: Scoop up the damp towels and debris. Place into a hazardous waste bag.
-
Surface Decontamination: Wipe the surface 3x with 70% Ethanol or Isopropanol to remove hydrophobic residues [4].
Summary Data Table
| Parameter | Specification |
| Waste Classification | Non-Regulated Chemical Waste (unless in regulated solvent) |
| EPA/RCRA Status | Not P-listed or U-listed; Manage as "Toxic" due to bioactivity |
| Primary Hazard | Bioactive Protease Inhibition; Inhalation of dust |
| Incompatible With | Strong Oxidizers (Nitric Acid, Peroxides) |
| Destruction Method | High-Temperature Incineration (>800°C) |
References
-
BenchChem. (2025).[1][4] Safeguarding the Laboratory: Proper Disposal Procedures for Antimicrobial and Synthetic Peptides. Retrieved from
-
National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC9666031. Retrieved from
-
Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from
-
Westlab. (2023). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from
Sources
A Researcher's Guide to Safe Handling: Personal Protective Equipment for H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH
In the dynamic landscape of drug discovery and development, novel peptides such as H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH represent the cutting edge of innovation. As a Senior Application Scientist, it is my priority to ensure that your engagement with these compounds is not only scientifically sound but also fundamentally safe. The absence of a specific Safety Data Sheet (SDS) for such a novel entity necessitates a conservative and principled approach to safety, grounded in the known characteristics of its constituent parts and the general best practices of peptide chemistry.
This guide provides a comprehensive framework for the safe handling of H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH, with a focus on personal protective equipment (PPE). Our objective is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, thereby fostering a culture of safety and scientific excellence within your laboratory.
Hazard Assessment: A Sum of its Parts
Since a specific SDS for H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is not available, we must infer its potential hazards by examining its components: a peptide backbone, modified amino acids, and a benzyl protecting group.
-
Peptide Backbone: Peptides, particularly in their lyophilized (powder) form, can be easily aerosolized.[1] Inhalation is a primary route of exposure, and while many peptides are considered relatively safe, some can have potent biological activity.[2][3] The allergenic potential of inhaled peptide dust is also a significant consideration.
-
DL-Leucine and DL-Proline: These are common amino acids. DL-Proline may cause skin and serious eye irritation, as well as respiratory irritation.[4][5]
-
Benzyl (Bn) Protecting Group: While attached to the peptide, its properties are modified. However, residual reagents from synthesis or potential degradation products could pose hazards associated with aromatic compounds.
-
Unknown Biological Activity: As a novel compound, its full biological and toxicological profile is unknown.[3] Therefore, it is prudent to treat it as a potentially hazardous substance.
Based on this analysis, the primary hazards to mitigate are:
-
Inhalation of the lyophilized powder.
-
Dermal (skin) contact , which could lead to irritation or sensitization.
-
Ocular (eye) exposure from splashes or airborne powder.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table outlines the minimum required PPE for handling H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (Nitrile is standard) | Provides a primary barrier against skin contact. Nitrile offers good resistance to a wide range of laboratory chemicals.[1][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes during reconstitution and from airborne powder.[1][2][6] |
| Lab Coat | Full-coverage, buttoned | Shields skin and personal clothing from spills and contamination.[2][3][6] |
| Respiratory Protection | Work in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of aerosolized powder.[3][7] |
| Footwear | Closed-toe shoes | A standard requirement in all laboratory environments to protect against spills and falling objects.[6] |
Step-by-Step PPE Workflow
Adherence to a strict workflow for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE: A Sequential Approach
The following diagram illustrates the correct order for putting on your PPE before handling the peptide.
Caption: Workflow for donning Personal Protective Equipment.
Doffing PPE: Minimizing Contamination
The removal of PPE is a critical step where contamination can occur if not done correctly. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Workflow for doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include the entire lifecycle of the compound in your lab.
Handling Lyophilized Powder
-
Engineering Controls: Always handle the solid peptide inside a certified chemical fume hood to minimize inhalation risk.[3][7]
-
Weighing: Use anti-static weighing techniques to prevent the powder from dispersing.[3] Handle vials carefully to avoid creating puffs of airborne powder when opening.
-
Storage: Keep the lyophilized peptide in a tightly sealed container, protected from light and moisture, and stored at the recommended temperature (typically -20°C for long-term storage).[8][9] Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.[8][10]
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or the powder has become significantly airborne.
-
Don appropriate PPE, including a respirator if necessary and you are trained to use one.
-
Contain the spill using a chemical spill kit. Gently cover the powder with an absorbent material to prevent further aerosolization.
-
Clean the area according to your institution's EHS procedures.
-
Report the incident to your laboratory supervisor and EHS office.[11]
Disposal
All materials that come into contact with H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH are considered chemical waste.
-
Segregation: Collect all contaminated materials, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.[1][11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the date accumulation started.
-
Disposal: Follow your institution's EHS guidelines for the final disposal of chemical waste. Never dispose of peptides or contaminated materials in the regular trash or down the drain.[1][3][11]
Building a Foundation of Trust Through Safety
By adopting these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.[6] This disciplined approach to handling novel compounds like H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH is the hallmark of a trustworthy and authoritative scientific practice. Always consult with your institution's Environmental Health & Safety office to ensure your procedures are in full compliance with their specific guidelines.[11]
References
- Biorunstar. (2025, August 6).
- Benchchem. Personal protective equipment for handling Peptide 5g.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 8).
- Benchchem.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- American Peptide Society. Peptide Synthesis for Beginners - Peptide Primers.
- Biovera Research. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
- Cayman Chemical. (2025, October 29).
- Bayer Crop Science Ireland.
- Peptide Care & Handling Guide.
- Bachem. Handling and Storage Guidelines for Peptides.
Sources
- 1. peptide24.store [peptide24.store]
- 2. biorunstar.com [biorunstar.com]
- 3. biovera.com.au [biovera.com.au]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bayercropscience.ie [bayercropscience.ie]
- 6. purepeptix.com [purepeptix.com]
- 7. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. Peptide Care & Handling Guide | Circus Peptides [circuspeptides.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
